Maleic anhydride
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
furan-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYJFEHAWHCUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O3 | |
| Record name | MALEIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
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| Record name | MALEIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Related CAS |
24937-72-2 | |
| Record name | Maleic anhydride homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID7024166 | |
| Record name | 2,5-Furandione | |
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Molecular Weight |
98.06 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Maleic anhydride appears as colorless crystalline needles, flakes, pellets, rods, briquettes, lumps or a fused mass. Melts at 113 °F. Shipped both as a solid and in the molten state. Vapors, fumes and dusts strong irritate the eyes, skin and mucous membranes. Flash point 218 °F. Autoignition temperature 890 °F. Used to make paints and plastics and other chemicals., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless needles, white lumps, or pellets with an irritating, choking odor; [NIOSH] Deliquescent; [CHEMINFO], COLOURLESS OR WHITE CRYSTALS WITH PUNGENT ODOUR., Colorless needles, white lumps, or pellets with an irritating, choking odor. | |
| Record name | MALEIC ANHYDRIDE | |
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| Record name | MALEIC ANHYDRIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Boiling Point |
387 to 390 °F at 760 mmHg (NTP, 1992), 202.0 °C at 760 mm Hg, 202 °C, 396 °F | |
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| Record name | MALEIC ANHYDRIDE | |
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| Record name | MALEIC ANHYDRIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Maleic anhydride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Flash Point |
218 °F (NTP, 1992), 102 °C (closed cup), 110 °C (open cup), 102 °C c.c., 218 °F | |
| Record name | MALEIC ANHYDRIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | MALEIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | MALEIC ANHYDRIDE | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Maleic anhydride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0376.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Soluble; decomposes in hot solvent (NTP, 1992), In water: reaction with water, Soluble in water, forming maleic acids, Solubility at 25 °C: 227 g/100 g acetone; 112 g/100 g ethyl acetate; 52.5 g/100 g chloroform; 50 g/100 g benzene; 23.4 g/100 toluene; 19.4 g/100 g o-xylene; 0.60 g/100 g carbon tetrachloride; 0.25 g/100 g ligroin; soluble in dioxane; soluble in alcohol with ester formation, Soluble in ether, Solubility in water: reaction, Reacts | |
| Record name | MALEIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Maleic anhydride | |
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| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.43 at 59 °F (USCG, 1999) - Denser than water; will sink, 0.934 at 20 °C/4 °C, 1.5 g/cm³, 1.43 at 59 °F, 1.48 | |
| Record name | MALEIC ANHYDRIDE | |
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| Record name | MALEIC ANHYDRIDE | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Vapor Density |
3.38 (Air = 1), Relative vapor density (air = 1): 3.4 | |
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Vapor Pressure |
0.2 mmHg (NIOSH, 2023), 0.25 [mmHg], 2.5X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 25, 0.2 mmHg | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0376.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Orthorhombic needles from chloroform; commercial grades furnished in fused form, as briquettes, Colorless needles or white lumps or pellets, Needles from ether or chloroform | |
CAS No. |
108-31-6 | |
| Record name | MALEIC ANHYDRIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Melting Point |
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Foundational & Exploratory
Maleic anhydride synthesis pathways for laboratory-scale experiments
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for maleic anhydride suitable for laboratory-scale experiments. The document details the core methodologies, including the traditional oxidation of benzene, the more contemporary and industrially favored oxidation of n-butane, and the emerging green alternative utilizing furfural. Each section includes detailed experimental protocols, quantitative data for comparison, and visualizations of the process workflows.
Overview of this compound Synthesis Pathways
This compound is a versatile intermediate in the chemical industry, primarily used in the production of unsaturated polyester resins, 1,4-butanediol, and as a raw material for various other chemicals. For laboratory-scale synthesis, several pathways can be employed, each with its own set of advantages and challenges. The choice of method often depends on the availability of starting materials, desired purity, and the specific equipment accessible in the laboratory.
The three main laboratory-scale synthesis routes are:
-
Vapor-Phase Oxidation of Benzene: A well-established method that utilizes a vanadium pentoxide-molybdenum trioxide (V₂O₅-MoO₃) catalyst.
-
Vapor-Phase Oxidation of n-Butane: The current industrial standard, employing a vanadium phosphorus oxide (VPO) catalyst. This method is considered more economical and environmentally friendly than the benzene route.
-
Vapor-Phase Oxidation of Furfural: A renewable "green" pathway that uses various catalysts, such as vanadium oxide supported on alumina (VOx/Al₂O₃).
Quantitative Data Summary
The following tables provide a summary of key quantitative data for each synthesis pathway, allowing for a direct comparison of their efficiencies and operating conditions at a laboratory scale.
Table 1: Comparison of this compound Synthesis Pathways
| Parameter | Benzene Oxidation | n-Butane Oxidation | Furfural Oxidation |
| Starting Material | Benzene | n-Butane | Furfural |
| Typical Catalyst | V₂O₅-MoO₃ on α-Al₂O₃ | Vanadium Phosphorus Oxide (VPO) | VOx/Al₂O₃ or H₅PV₂Mo₁₀O₄₀/Cu(CF₃SO₃)₂ |
| Typical Yield | ~65%[1] | 55-60% | Up to 73%[2] |
| Selectivity | 60-75%[3] | High | High |
| Operating Temperature | 350 - 450 °C[3] | 350 - 450 °C | ~320 °C[2] |
| Key Advantages | Mature and reliable technology.[4] | Economical, lower environmental impact. | Utilizes renewable feedstock. |
| Key Disadvantages | Use of toxic benzene.[1] | Requires specialized catalyst preparation. | Not as widely established as other methods. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited. These protocols are intended for a laboratory setting and should be performed with appropriate safety precautions.
Synthesis Pathway 1: Vapor-Phase Oxidation of Benzene
This process involves the catalytic oxidation of benzene vapor with air in a fixed-bed reactor.
-
Support Preparation: Use α-alumina (α-Al₂O₃) as the inert support material.
-
Impregnation: Prepare an aqueous solution of ammonium metavanadate (NH₄VO₃) and ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O).
-
Coating: Impregnate the alumina support with the catalyst solution.
-
Drying and Calcination: Dry the impregnated support at 120°C for 2 hours, followed by calcination in air at 500°C for 3 hours to convert the salts to their respective oxides.
A laboratory-scale fixed-bed reactor is required for this synthesis. The setup consists of a gas delivery system, a preheater, the reactor tube containing the catalyst, a condenser, and a collection flask.
-
Catalyst Loading: Pack the fixed-bed reactor with the prepared V₂O₅-MoO₃ catalyst.
-
Reactant Feed: Introduce a mixture of benzene vapor and air into the preheater. The benzene can be vaporized by bubbling air through liquid benzene at a controlled temperature.
-
Reaction: Heat the reactor to the operating temperature of 350-450°C.[3] The reaction is highly exothermic, and temperature control is crucial.
-
Product Collection: The reactor effluent, containing this compound, unreacted benzene, and byproducts, is passed through a condenser. A significant portion of the this compound will condense directly.[3]
-
Scrubbing: The remaining gases are passed through a scrubber containing a suitable solvent, such as dibutyl phthalate, to capture the remaining this compound.[5]
-
Purification: The collected crude this compound is purified by vacuum distillation.[6]
References
Spectroscopic data of maleic anhydride (NMR, IR, Mass Spec) for structural elucidation
An In-depth Technical Guide to the Spectroscopic Data of Maleic Anhydride for Structural Elucidation
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (C₄H₂O₃) is a cyclic dicarboxylic anhydride of significant industrial importance, primarily utilized in the production of unsaturated polyester resins, paints, and plastics.[1] Its reactivity, stemming from the strained five-membered ring and the presence of a carbon-carbon double bond, makes it a versatile precursor in organic synthesis. Accurate structural confirmation is paramount for its application and for quality control. This guide provides a comprehensive overview of the spectroscopic data of this compound—including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to serve as a detailed reference for its structural elucidation.
The structure of this compound is characterized by a plane of symmetry, which dictates the simplicity of its NMR spectra. The combination of olefinic and carbonyl groups gives rise to a distinct and readily interpretable spectroscopic fingerprint. This document presents quantitative data in structured tables, details the experimental protocols for data acquisition, and uses visualizations to illustrate the logical workflow of spectroscopic analysis and fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive evidence for its symmetric structure.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy A sample of this compound (approximately 10-50 mg for ¹H, 50-200 mg for ¹³C) is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), within a standard 5 mm NMR tube.[2][3] The use of deuterated solvents prevents interference from solvent protons in the ¹H spectrum.[2] Spectra are typically recorded on a 400 MHz or higher field spectrometer. Chemical shifts are referenced to the residual solvent signal or an internal standard like tetramethylsilane (TMS).[3] For quantitative ¹³C NMR, a longer relaxation delay (d1) is employed to ensure accurate integration of the signals.[4]
Data Presentation
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.10 (in CDCl₃) | Singlet (s) | 2H | Olefinic Protons (HC=CH) |
(Data sourced from ChemicalBook and other academic sources)[5][6]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165.5 (in CDCl₃) | Carbonyl Carbons (C=O) |
| ~137.5 (in CDCl₃) | Olefinic Carbons (C=C) |
(Note: Exact chemical shifts can vary slightly based on solvent and concentration. The provided data is representative.)[7]
Structural Elucidation from NMR Data
The ¹H NMR spectrum of this compound is remarkably simple, displaying a single sharp peak.[2] This is due to the molecular symmetry, which renders the two olefinic protons chemically and magnetically equivalent. The downfield chemical shift (~7.10 ppm) is characteristic of protons attached to a carbon-carbon double bond that is conjugated with electron-withdrawing carbonyl groups.
Similarly, the ¹³C NMR spectrum shows only two signals, confirming the presence of two distinct carbon environments.[7] The signal at approximately 165.5 ppm is typical for carbonyl carbons in an anhydride, while the signal around 137.5 ppm corresponds to the sp²-hybridized olefinic carbons.[7] The simplicity of both spectra is conclusive evidence for the symmetrical nature of the this compound molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol
The IR spectrum of solid this compound can be obtained by preparing a potassium bromide (KBr) pellet or a Nujol mull.[8] For the KBr method, a small amount of the sample is finely ground with dry KBr powder and pressed into a transparent disk. For the Nujol mull technique, the sample is ground with a few drops of Nujol (mineral oil), and the resulting paste is spread between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using an FTIR spectrometer.[9]
Data Presentation
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1857 - 1853 | Medium | Symmetric C=O Stretch (Anhydride) |
| 1790 - 1780 | Strong | Asymmetric C=O Stretch (Anhydride) |
| ~1631 | Variable | C=C Stretch |
| ~1060 | Strong | C-O-C Stretch (Ring) |
| ~894 | Strong | C-C Stretch |
| ~697 | Strong | =C-H Out-of-Plane Wagging |
(Data compiled from multiple sources)[9][10][11][12]
Structural Elucidation from IR Data
The IR spectrum of this compound provides a clear fingerprint of its functional groups. The most characteristic feature is the pair of strong absorption bands for the carbonyl groups. Cyclic anhydrides exhibit two C=O stretching bands due to symmetric and asymmetric vibrations.[10] For this compound, these appear at approximately 1853 cm⁻¹ (symmetric) and 1780 cm⁻¹ (asymmetric).[10] The higher frequency of these bands compared to open-chain anhydrides is characteristic of a five-membered ring system. The presence of a C=C bond is confirmed by a peak around 1631 cm⁻¹.[12] Additionally, a strong band around 1060 cm⁻¹ is indicative of the C-O-C stretching within the anhydride ring.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure and elemental composition.
Experimental Protocol
For Electron Ionization (EI) Mass Spectrometry, the this compound sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This process creates a positively charged molecular ion (M⁺) and various fragment ions. These ions are then accelerated and separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum plots the relative abundance of these ions against their m/z values.
Data Presentation
Table 4: Key Mass Spectrometry Fragments for this compound (EI)
| m/z | Proposed Fragment Ion | Identity |
| 98 | [C₄H₂O₃]⁺ | Molecular Ion (M⁺) |
| 70 | [C₃H₂O₂]⁺ | [M - CO]⁺ |
| 54 | [C₃H₂O]⁺ | [M - CO₂]⁺ |
| 26 | [C₂H₂]⁺ | Acetylene Cation |
(Data sourced from the NIST WebBook)[13]
Structural Elucidation from MS Data
The mass spectrum of this compound shows a distinct molecular ion peak (M⁺) at an m/z of 98, which corresponds to its molecular weight (98.06 g/mol ).[13][14] This peak confirms the molecular formula C₄H₂O₃. The fragmentation pattern is consistent with the cyclic anhydride structure. Key fragmentation pathways include the loss of carbon monoxide (CO) to give a fragment at m/z 70, and the loss of carbon dioxide (CO₂) to produce a fragment at m/z 54.[13] The presence of a peak at m/z 26 is attributed to the formation of the stable acetylene cation.
Visualization of Spectroscopic Workflow and Fragmentation
Workflow for Structural Elucidation
The following diagram illustrates the logical process of using multiple spectroscopic techniques to determine the structure of an unknown compound, as applied to this compound.
Caption: Logical workflow for structural elucidation using MS, IR, and NMR.
Mass Spectrometry Fragmentation Pathway
This diagram visualizes the primary fragmentation patterns of this compound observed in electron ionization mass spectrometry.
References
- 1. This compound | C4H2O3 | CID 7923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. sc.edu [sc.edu]
- 5. This compound(108-31-6) 1H NMR spectrum [chemicalbook.com]
- 6. macmillanlearning.com [macmillanlearning.com]
- 7. The C NMR spectrum of this compound is shown below - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. What is the infrared spectroscopy analysis of this compound? - News - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
The Chemistry of a Versatile Building Block: An In-depth Guide to Maleic Anhydride Reaction Mechanisms in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Maleic anhydride, a cyclic dicarboxylic anhydride, stands as a cornerstone in organic synthesis, prized for its high reactivity and versatility. Its electron-deficient double bond and strained ring structure make it a willing participant in a diverse array of chemical transformations. This technical guide delves into the core reaction mechanisms of this compound, providing a comprehensive resource for researchers and professionals in drug development and chemical sciences. We will explore the intricacies of its participation in cycloadditions, conjugate additions, esterifications, and polymerizations, supported by detailed experimental protocols and quantitative data to facilitate practical application.
Diels-Alder Reaction: A Gateway to Cyclic Scaffolds
The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most powerful and elegant methods for the construction of six-membered rings. This compound is a classic and highly reactive dienophile due to the electron-withdrawing nature of the anhydride moiety, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).
The reaction proceeds in a concerted fashion, where the π-electrons of a conjugated diene and the dienophile rearrange to form a new six-membered ring in a single step. The stereospecificity of the reaction is a key feature, with the stereochemistry of the reactants being retained in the product.
Mechanism of the Diels-Alder Reaction:
Caption: Diels-Alder reaction mechanism.
Quantitative Data for Diels-Alder Reactions
| Diene | Dienophile | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Furan | This compound | Tetrahydrofuran | 50 | 30 min | - | [1] |
| Anthracene | This compound | Xylene | Reflux | 20 min | - | [2] |
| 1,3-Butadiene | This compound | Xylene | - | - | - | [3] |
Experimental Protocol: Diels-Alder Reaction of Furan and this compound[1]
-
Materials: 250 mL beaker, 50 mL round bottom flask, magnetic stir bar, thermometer, hot plate, this compound, furan, tetrahydrofuran (THF).
-
Procedure:
-
Fill a 250 mL beaker with approximately 150 mL of tap water and heat to 50°C on a hot plate.
-
To a 50 mL round bottom flask, add a magnetic stirrer, 5.0 g of this compound, and 10.0 mL of THF.
-
Lower the flask into the water bath and stir until the this compound is completely dissolved.
-
Add 3.5 mL of furan to the flask and continue stirring at 50°C for 30 minutes.
-
Remove the flask from the water bath and allow it to cool to room temperature.
-
Cork the flask and let it stand for 48 hours to allow for crystallization of the product.
-
Isolate the product crystals by vacuum filtration.
-
Michael Addition: Formation of Carbon-Nucleophile Bonds
The electron-deficient double bond of this compound makes it an excellent Michael acceptor. In a Michael addition, a nucleophile (Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.
Common nucleophiles for Michael additions to this compound include amines, thiols, and carbanions. The reaction is typically base-catalyzed, with the base serving to deprotonate the nucleophile, increasing its reactivity.
Mechanism of the Aza-Michael Addition:
Caption: Aza-Michael addition mechanism.
Quantitative Data for Michael Additions
| Amine | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Diethylamine | Toluene | Ambient | 30 min | - | [4] |
| Diphenylamine | Toluene | 50-60 | 1 h | - | [4] |
| Benzylamine | Toluene | Ambient | 30 min | - | [4] |
| Pyrrolidine | Toluene | Ambient | 2 h | - | [4] |
| p-Chloroaniline | Solid-state | - | - | - | |
| p-Anisidine | Solid-state | - | - | - |
Experimental Protocol: Aza-Michael Addition of Amines to this compound[4][6]
-
Materials: this compound, amine (e.g., diethylamine, diphenylamine, benzylamine, or pyrrolidine), toluene, round-bottom flask, magnetic stirrer.
-
Procedure:
-
Dissolve this compound (2.0 mmol) in toluene in a round-bottom flask.
-
Add the amine (1 equivalent) to the solution at ambient temperature (approximately 26°C).
-
Stir the reaction mixture. The reaction with diethylamine and benzylamine is moderately exothermic and completes in about 30 minutes. The reaction with diphenylamine requires heating at 50-60°C for about 1 hour. The reaction with pyrrolidine is mildly exothermic and completes in about 2 hours.
-
The product can be isolated as a syrupy mass or a crystalline solid.
-
Characterize the product using IR, 1H NMR, and 13C NMR spectroscopy.
-
Esterification: Synthesis of Maleate Esters
The anhydride ring of this compound is susceptible to nucleophilic attack by alcohols, leading to ring-opening and the formation of a monoester. This initial reaction is typically fast.[5] The resulting carboxylic acid can then undergo a second esterification reaction with another molecule of alcohol to form a diester.[5] This second step is slower and often requires a catalyst and the removal of water to drive the equilibrium towards the product.[5]
Mechanism of Esterification:
Caption: Two-step esterification mechanism.
Quantitative Data for Esterification Reactions
| Alcohol | Catalyst | Temperature (K) | Molar Ratio (Alcohol:Anhydride) | Reference |
| Butan-1-ol | Sulfuric acid, Phosphotungstic acid, Dowex 50WX8, Tetrabutyl zirconate | 383–413 | 2.2:1 to 5:1 | |
| 2-Methylpropan-1-ol | Sulfuric acid, Phosphotungstic acid, Dowex 50WX8, Tetrabutyl zirconate | 383–413 | 2.2:1 to 5:1 | |
| Butan-2-ol | Sulfuric acid, Phosphotungstic acid, Dowex 50WX8, Tetrabutyl zirconate | 383–413 | 2.2:1 to 5:1 | |
| Methanol | H-Y zeolite | 363 | 3:1 | [6] |
Experimental Protocol: Esterification of this compound with Butan-1-ol[8]
-
Materials: this compound, butan-1-ol, acid catalyst (e.g., sulfuric acid), semibatch reactor.
-
Procedure:
-
Charge the butyl alcohol into the reactor and heat it to its boiling point.
-
Add the this compound to the reactor and stir the mixture thoroughly to heat it to the desired reaction temperature (383–413 K).
-
Add the catalyst to the reaction mixture.
-
Withdraw samples periodically to determine the concentration of the acid and monitor the reaction progress.
-
The reaction is carried out with continuous removal of water from the reaction system to drive the equilibrium towards the diester product.
-
Polymerization: Crafting Functional Macromolecules
This compound is a versatile monomer that can undergo polymerization through various mechanisms, most notably free-radical polymerization. It readily copolymerizes with a variety of electron-rich monomers, such as styrene, to form alternating copolymers.[7] This alternating tendency is attributed to the formation of a charge-transfer complex between the electron-rich and electron-poor monomers.
These copolymers are of significant interest in the pharmaceutical and biomedical fields due to their biocompatibility and the presence of the reactive anhydride functionality, which allows for further modification and drug conjugation.[5][7]
Mechanism of Free-Radical Copolymerization (Styrene and this compound):
Caption: Free-radical copolymerization.
Quantitative Data for Polymerization Reactions
| Comonomer | Initiator | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Styrene | BPO/TEMPO | - | 120 | 20 | - | [8] |
| Styrene | - | Cyclohexanone | 100 | 4 | - | [9] |
| N-p-fluorophenylmaleimide | BPO | Cyclohexanone | 100 | 4 | - | [9] |
| Styrene | RAFT agent | Toluene | 55 | 24 | 99.1 | [10] |
Experimental Protocol: Free-Radical Copolymerization of Styrene and this compound[13]
-
Materials: Styrene, this compound, toluene, RAFT agent (Reversible Addition-Fragmentation chain Transfer agent), round-bottom flask.
-
Procedure:
-
Take 4.1640 g of styrene (0.04 mol) and 3.9204 g (0.04 mol) of this compound into a round-bottom flask containing 25 mL of toluene.
-
Add the RAFT agent to the flask.
-
Carry out the polymerization at a controlled temperature (e.g., 55°C).
-
Monitor the monomer conversion over time.
-
After the desired reaction time (e.g., 24 hours), terminate the polymerization.
-
Precipitate the polymer by pouring the reaction mixture into an excess of a non-solvent (e.g., methanol).
-
Collect the polymer and dry it under vacuum.
-
Characterize the resulting copolymer using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Size Exclusion Chromatography (SEC).
-
Conclusion
The rich and varied chemistry of this compound solidifies its position as an indispensable tool in the arsenal of synthetic chemists. Its ability to readily participate in fundamental organic reactions provides access to a vast landscape of molecular architectures, from complex cyclic systems to functional polymers. For researchers and professionals in drug development, a thorough understanding of these reaction mechanisms is paramount for the rational design and synthesis of novel therapeutic agents and advanced drug delivery systems. The detailed protocols and compiled data within this guide are intended to serve as a practical resource to inspire and facilitate further innovation in this exciting field.
References
- 1. docsity.com [docsity.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. scribd.com [scribd.com]
- 4. daneshyari.com [daneshyari.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of Maleic Anhydride in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and handling procedures for maleic anhydride in a laboratory environment. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
This compound is a colorless, crystalline solid with a strong, acrid odor.[1][2][3] It is a versatile intermediate in the chemical industry, notably in the production of unsaturated polyester resins and as a dienophile in Diels-Alder reactions.[2][3][4] Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value |
| Synonyms | cis-Butenedioic Anhydride, 2,5-Furandione, Maleic Acid Anhydride[1][5] |
| CAS Number | 108-31-6[1] |
| Molecular Weight | 98.06 g/mol [3][5] |
| Melting Point | 52.8 °C (127 °F)[5][6] |
| Boiling Point | 202 °C (396 °F)[5][6] |
| Flash Point | 103 °C (218 °F)[5][7] |
| Autoignition Temperature | 477 °C (890 °F)[3][7] |
| Lower Explosive Limit (LEL) | 1.4%[5][7] |
| Upper Explosive Limit (UEL) | 7.1%[5][7] |
| Vapor Pressure | 0.2 mmHg at 20 °C[5] |
| Specific Gravity | 1.48[5] |
| Water Solubility | Reacts with water to form maleic acid[1][5][7] |
| Odor Threshold | 0.32 ppm[1] |
Hazard Identification and Health Effects
This compound is classified as a corrosive and toxic substance that can cause severe health effects upon exposure.[2][8]
Acute Effects:
-
Inhalation: Causes irritation to the nose, throat, and lungs.[1][2] Higher exposures can lead to bronchitis and a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency and can be delayed.[1] Symptoms may include headache, dizziness, nausea, and vomiting.[1]
-
Skin Contact: Causes severe skin irritation and burns.[1][8]
-
Eye Contact: Causes severe eye irritation and can lead to permanent eye damage.[1][8]
-
Ingestion: Harmful if swallowed and can cause burns to the digestive tract.[6][8]
Chronic Effects:
-
Repeated or prolonged exposure can lead to chronic bronchitis, asthma-like allergies, and skin sensitization (allergic contact dermatitis).[1][2][9] Once sensitized, even very low future exposures can trigger an allergic reaction.[1]
Occupational Exposure Limits
Various regulatory bodies have established occupational exposure limits for this compound to protect laboratory personnel.
| Organization | Exposure Limit (8-hour TWA unless specified) |
| OSHA (PEL) | 0.25 ppm (1 mg/m³)[1][11][12] |
| NIOSH (REL) | 0.25 ppm (1 mg/m³) (10-hour TWA)[1][11][12] |
| ACGIH (TLV) | 0.01 mg/m³ (inhalable fraction and vapor)[11] |
| CAL/OSHA (PEL) | 0.1 ppm (0.4 mg/m³)[11] |
| IDLH | 10 mg/m³[7][11][12] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure.[13][14]
-
Hand Protection: Use chemically resistant gloves such as nitrile or chloroprene.[13][15] Always inspect gloves before use and use proper glove removal technique.[13]
-
Eye Protection: Chemical safety goggles are mandatory.[2][13] A face shield is also recommended, especially when handling larger quantities or if there is a risk of splashing.[13][16]
-
Skin and Body Protection: A lab coat must be worn and fully buttoned.[13] For tasks with a higher risk of exposure, chemically impervious clothing, such as an apron and over-boots, may be necessary.[15]
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood.[13] If airborne concentrations are expected to exceed exposure limits, a NIOSH-approved respirator is required.[1][10] For exposures over 0.0025 ppm, a supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended.[1]
Engineering Controls
-
Ventilation: Work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][13][17] Local exhaust ventilation should be used to control dust or vapors at the source.[2]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in any laboratory where this compound is handled.[13][17]
Safe Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[13][14] Do not breathe dust or vapors.[13][15] Use non-sparking tools, especially when opening and closing containers.[1] Smoking, eating, and drinking are strictly prohibited in areas where this compound is handled.[2][8] Wash hands thoroughly after handling.[13][15]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[2][17] Keep containers tightly closed to prevent contact with moisture.[2][13] Store separately from strong bases, oxidizing agents, reducing agents, acids, and alkali metals.[1][2]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response Workflow
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. CN110776418A - Method for preparing maleic acid ester by catalyzing this compound with ionic liquid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 6. Esterification involves the reaction of this compound with an alcohol to form an ester - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 7. scribd.com [scribd.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. atc.io [atc.io]
- 10. tandfonline.com [tandfonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. youtube.com [youtube.com]
- 14. 1,3-Butadiene and this compound Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 15. scribd.com [scribd.com]
- 16. ajast.net [ajast.net]
- 17. tandfonline.com [tandfonline.com]
A Comprehensive Guide to the Solubility of Maleic Anhydride in Common Organic Solvents for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of maleic anhydride in a variety of common organic solvents. Understanding the solubility of this versatile chemical intermediate is crucial for its application in the synthesis of resins, polymers, pharmaceuticals, and other specialty chemicals. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key concepts to aid in experimental design and process optimization.
Quantitative Solubility of this compound
The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. The following table summarizes the quantitative solubility data in various organic solvents, primarily at 25°C, to facilitate solvent selection for crystallization, reaction, and purification processes.
| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Ketones | Acetone | 25 | 227 |
| 2-Butanone (MEK) | 25 | 48.62 | |
| Esters | Ethyl acetate | 25 | 112 |
| Methyl acetate | 25 | 68.82 | |
| Halogenated | Chloroform | 25 | 52.5 |
| Hydrocarbons | |||
| Carbon tetrachloride | 25 | 0.60 | |
| Aromatic | Benzene | 25 | 50 |
| Hydrocarbons | |||
| Toluene | 25 | 23.4 | |
| o-Xylene | 25 | 19.4 | |
| Ethers | 1,4-Dioxane | 25 | 66.51 |
| Tetrahydrofuran (THF) | 25 | 53.58 | |
| Alcohols | Ethanol | 25 | 57.84 (reacts to form ester) |
| Methanol | 25 | 141.49 (reacts to form ester) | |
| Isopropanol | 25 | 36.66 (reacts to form ester) | |
| Amides | Dimethylformamide (DMF) | - | High (specific data not found) |
| Acids | Acetic Acid | - | Soluble (specific data not found) |
| Aliphatic | Ligroin (Petroleum ether) | 25 | 0.25 |
| Hydrocarbons |
Note: this compound reacts with water and alcohols to form maleic acid and the corresponding ester, respectively.[1][2][3][4] The solubility in these reactive solvents is often a measure of miscibility leading to reaction rather than simple dissolution.
Experimental Protocol for Determining this compound Solubility
This section outlines a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This method is based on preparing a saturated solution at a specific temperature and then determining the concentration of the solute.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Jacketed glass vessel with a stirrer
-
Constant temperature circulating bath
-
Calibrated thermometer or thermocouple
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Pre-weighed vials with airtight caps
-
Analytical balance (accurate to ±0.0001 g)
-
Drying oven
Procedure:
-
Temperature Control: Set the circulating bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.
-
Solvent Addition: Add a known mass of the selected organic solvent to the jacketed vessel.
-
Solute Addition: Gradually add an excess amount of this compound to the solvent while stirring continuously. An excess is necessary to ensure a saturated solution is formed.
-
Equilibration: Allow the mixture to stir for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature and should be determined experimentally.
-
Sampling: Once equilibrium is reached, stop the stirrer and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pre-heated syringe fitted with a filter to avoid crystallization during sampling.
-
Sample Weighing: Immediately transfer the filtered sample into a pre-weighed, airtight vial and record the total mass of the vial and the saturated solution.
-
Solvent Evaporation: Place the vial with the sample in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-70°C). The oven should be well-ventilated.
-
Final Weighing: Once all the solvent has evaporated and the mass of the vial with the dried this compound is constant, record the final mass.
-
Calculation: The solubility (S) in grams of this compound per 100 g of solvent can be calculated using the following formula:
S = [(mass of vial + solute) - (mass of vial)] / [(mass of vial + solution) - (mass of vial + solute)] * 100
-
Repeatability: Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility of the results.
Safety Precautions: this compound is a corrosive and moisture-sensitive substance.[5] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and vapors.
Visualizing Experimental Design and Solubility Relationships
To aid in the conceptualization of the experimental workflow and the factors influencing solubility, the following diagrams are provided.
References
Theoretical studies on the electronic structure of maleic anhydride
An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of Maleic Anhydride
Introduction
This compound (MA), a cyclic organic anhydride with the molecular formula C₄H₂O₃, is a versatile and highly reactive molecule of significant industrial and academic interest.[1][2] It serves as a crucial building block in the synthesis of a wide array of products, including unsaturated polyester resins, polymers, and pharmaceuticals.[1][3] The reactivity of this compound, particularly its exceptional performance as a dienophile in Diels-Alder reactions, is fundamentally governed by its electronic structure.[4][5] The presence of a strained, electron-poor carbon-carbon double bond conjugated with two carbonyl groups makes it a potent electrophile.[1][6]
Theoretical and computational chemistry provide indispensable tools for elucidating the intricate details of this compound's electronic properties.[7][8] By employing methods ranging from ab initio calculations to Density Functional Theory (DFT), researchers can precisely model molecular orbitals, predict spectroscopic behavior, and rationalize reactivity patterns. This guide offers a comprehensive overview of the theoretical studies on the electronic structure of this compound, presenting key quantitative data, detailing computational and experimental methodologies, and visualizing core concepts for researchers, scientists, and drug development professionals.
Theoretical Methodologies in the Study of this compound
The electronic structure of this compound has been investigated using a variety of sophisticated computational methods. These theoretical approaches allow for the calculation of molecular properties that are often difficult or impossible to measure experimentally.
Common Computational Approaches:
-
Ab initio Methods: These methods solve the Schrödinger equation from first principles without empirical parameters. For this compound, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) have been used to determine highly accurate equilibrium structures and spectroscopic constants.[9][10]
-
Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. It offers a favorable balance between computational cost and accuracy. Functionals such as B3LYP and M06-2X have been successfully applied to study the thermodynamics, kinetics, and frontier molecular orbitals of this compound, especially in the context of cycloaddition reactions.[11][12]
Basis Sets: The accuracy of any quantum chemical calculation is also dependent on the basis set used to describe the atomic orbitals. Common basis sets employed in studies of this compound include Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ), which provide a robust description of the molecule's electronic distribution.[10][12]
A typical workflow for the theoretical investigation of this compound's electronic structure is outlined in the diagram below.
Key Electronic Properties and Data
Theoretical studies provide quantitative data on several key electronic properties that dictate the chemistry of this compound.
Frontier Molecular Orbitals (FMOs)
According to Frontier Molecular Orbital (FMO) theory, a molecule's reactivity is primarily determined by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[4] For this compound, an excellent dienophile, the low energy of its LUMO makes it highly susceptible to nucleophilic attack from the HOMO of a diene in Diels-Alder reactions.[5] Electron-withdrawing substituents on a dienophile lower the LUMO energy, increasing the reaction rate.[5]
| Property | Theoretical Value (eV) | Method/Basis Set | Reference |
| HOMO Energy | -0.23 | DFT/B3LYP/6-311 | [11] |
| LUMO Energy | -0.12 | DFT/B3LYP/6-311 | [11] |
| HOMO-LUMO Gap | 0.11 | DFT/B3LYP/6-311 | [11] |
Note: Absolute orbital energies can vary significantly with the computational method. The HOMO-LUMO gap and relative orbital energies are often more physically meaningful.
Ionization Potential and Electron Affinity
The ionization potential (IP) is the energy required to remove an electron, while the electron affinity (EA) is the energy released upon adding an electron.[13] These values are direct measures of a molecule's ability to act as an electron donor or acceptor. This compound's high ionization energy and significant positive electron affinity underscore its electrophilic character.
| Property | Experimental Value (eV) | Theoretical Value (eV) | Reference (Experimental) |
| Vertical Ionization Energy | 11.07 - 11.45 | N/A | [14] |
| Electron Affinity | 1.440 ± 0.048 | N/A | [14] |
Spectroscopic Properties
Theoretical calculations can predict the electronic transitions that give rise to UV-Visible absorption spectra. This compound exhibits low-intensity bands at longer wavelengths and a high-intensity band around 200 nm.[15] These correspond primarily to n→π* and π→π* transitions, respectively.
| Transition Type | Experimental λmax | Description | Reference |
| n→π | > 230 nm | Low-intensity absorption bands | [15] |
| π→π | ~200 nm | High-intensity absorption band | [15] |
The Role of Electronic Structure in Reactivity: The Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis. The electronic structure of this compound makes it an archetypal dienophile. The reaction proceeds via a concerted mechanism where electrons flow from the HOMO of the diene to the LUMO of the this compound.[5] The small energy gap between these frontier orbitals facilitates the reaction.[5]
Methodologies and Protocols
Computational Protocol for DFT Analysis
A detailed protocol for calculating the electronic properties of this compound using a common DFT approach is provided below.
-
Structure Input:
-
Construct the 3D structure of this compound (C₄H₂O₃) using molecular modeling software (e.g., GaussView, Avogadro). The molecule has C₂ᵥ symmetry.
-
-
Software and Keywords:
-
Use a quantum chemistry package like Gaussian, ORCA, or Spartan.
-
Define the calculation route section. A typical input for Gaussian would be: #p B3LYP/6-311++G(d,p) Opt Freq Pop=Full
-
-
Execution Steps:
-
Opt (Optimization): This keyword instructs the software to perform a geometry optimization, finding the lowest energy conformation of the molecule.
-
Freq (Frequency): This keyword calculates vibrational frequencies. The absence of imaginary frequencies confirms the optimized structure is a true energy minimum.
-
Pop=Full (Population Analysis): This requests a full output of molecular orbitals, their energies, and atomic charge distributions.
-
-
Data Extraction and Analysis:
-
From the output file, extract the energies of the HOMO and LUMO.
-
Calculate the HOMO-LUMO gap (ΔE = ELUMO - EHOMO).
-
Use orbital visualization software to plot the shapes of the HOMO and LUMO to understand their spatial distribution and bonding/antibonding character.
-
The output will also contain calculated properties like dipole moment, which can be compared with experimental values (Experimental Dipole Moment: ~4.14 D).
-
Key Experimental Protocols for Validation
Theoretical findings are validated by comparison with experimental data.
-
Photoelectron Spectroscopy (PES): This technique is used to measure ionization energies. A sample is irradiated with high-energy photons (e.g., HeI radiation), causing electrons to be ejected. By measuring the kinetic energy of the ejected electrons, the binding energies of the molecular orbitals can be determined, providing experimental values for ionization potentials.[14]
-
UV-Visible Spectroscopy: This method measures the absorption of light in the ultraviolet and visible regions. A solution of this compound is placed in a spectrophotometer, and light of varying wavelengths is passed through it. The wavelengths at which light is absorbed correspond to electronic transitions between orbitals (e.g., HOMO to LUMO), providing experimental data on transition energies.[16]
-
Electron Transmission Spectroscopy (ETS): This technique can be used to determine electron affinities. A beam of electrons with a narrow energy distribution is passed through the gaseous target molecule. The formation of transient negative ions appears as resonances in the transmitted current, allowing for the determination of the energies of unoccupied molecular orbitals.
Conclusion
Theoretical studies provide profound insights into the electronic structure of this compound, effectively explaining its physical properties and chemical reactivity. Computational methods like DFT and ab initio calculations allow for the precise determination of frontier molecular orbital energies, ionization potentials, and spectroscopic transitions. These theoretical findings are in excellent agreement with experimental data and provide a robust framework for understanding this compound's role as a powerful electrophile, particularly in the synthetically crucial Diels-Alder reaction. For researchers in materials science, organic synthesis, and drug development, a thorough understanding of this molecule's electronic landscape is essential for designing novel materials and reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C4H2O3 | CID 7923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel this compound derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Orbitals in the Diels-Alder Reaction [people.chem.ucsb.edu]
- 5. Answered: I need help explaing this mechanism Diels-Alder Reaction between anthracene and this compound | bartleby [bartleby.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ionization Energy and Electron Affinity [chemed.chem.purdue.edu]
- 14. This compound [webbook.nist.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. This compound [webbook.nist.gov]
The Evolving Chemistry of Maleic Anhydride: A Technical Guide to its Historical Development and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleic anhydride, a seemingly simple cyclic dicarboxylic anhydride, has played a pivotal role in the advancement of polymer chemistry and organic synthesis for over a century. Its unique combination of a reactive double bond and an anhydride functional group has made it a versatile building block for a vast array of materials and chemical intermediates. This technical guide provides an in-depth exploration of the historical development of this compound chemistry, from its initial discovery to the sophisticated industrial processes of today. We will delve into the evolution of its production methods, detail key experimental protocols, and survey its diverse and expanding applications, with a particular focus on information relevant to researchers and professionals in the chemical and pharmaceutical sciences.
Historical Development of this compound Production
The journey of this compound from a laboratory curiosity to a large-scale industrial chemical is a story of innovation in catalysis and process engineering. The primary methods for its synthesis have evolved significantly over time, driven by factors such as feedstock availability, economic viability, and environmental concerns.
Early Synthesis: Dehydration of Malic Acid
The earliest method for preparing this compound, dating back to the 19th century, involved the dehydration of malic acid. While not a commercially viable process for large-scale production, it laid the groundwork for understanding the fundamental chemistry of the molecule.
Experimental Protocol: Dehydration of Malic Acid to this compound
-
Objective: To synthesize this compound by the thermal dehydration of malic acid.
-
Materials:
-
Malic acid
-
Acetyl chloride or another suitable dehydrating agent (e.g., trifluoroacetic anhydride).
-
An inert solvent for distillation (e.g., tetrachloroethane).
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a Claisen adapter, place 45g of malic acid.
-
Fit a dropping funnel containing 57ml of acetyl chloride to the central neck of the Claisen adapter and a condenser to the side neck.
-
Slowly add the acetyl chloride to the malic acid over a period of 30 minutes with continuous stirring. The reaction is exothermic and will generate hydrogen chloride gas, which should be appropriately trapped.
-
After the addition is complete, gently heat the mixture in a water bath to approximately 68°C for about 4 hours, or until the reaction mixture becomes a clear liquid.
-
Reconfigure the apparatus for simple distillation.
-
Carefully distill the mixture. An initial fraction containing acetic acid, water, and any unreacted acetyl chloride will come off at a lower temperature (starting around 40°C).
-
Once the still head temperature reaches 190°C, change the receiving flask.
-
Collect the this compound fraction, which distills between 190-205°C.[1]
-
The molten product can be poured into a suitable container to crystallize upon cooling.
-
The Benzene Era: Vapor-Phase Catalytic Oxidation
The first commercially successful route to this compound involved the vapor-phase catalytic oxidation of benzene. This process, commercialized in the 1930s, dominated industrial production for several decades.[2]
Experimental Protocol: Vapor-Phase Oxidation of Benzene
-
Objective: To produce this compound by the catalytic oxidation of benzene vapor.
-
Catalyst: Vanadium pentoxide (V₂O₅) and molybdenum trioxide (MoO₃) supported on a carrier like alumina (α-Al₂O₃).[3][4]
-
Reaction Conditions:
-
Temperature: 350-450 °C[5]
-
Pressure: Atmospheric to slightly elevated (e.g., 2-5 bar)
-
Feedstock: A mixture of benzene vapor and air.
-
-
General Procedure (Industrial Scale):
-
A pre-heated stream of air is mixed with vaporized benzene.
-
The gaseous mixture is passed through a multi-tubular fixed-bed reactor packed with the V₂O₅-MoO₃ catalyst.[5]
-
The highly exothermic reaction is controlled by circulating a molten salt bath around the reactor tubes.
-
The reactor effluent gas, containing this compound, unreacted benzene, carbon oxides, and water, is cooled.
-
A portion of the this compound is condensed as a liquid.
-
The remaining gases are scrubbed with water to recover the rest of the this compound in the form of maleic acid.
-
The maleic acid solution is then dehydrated, often using azeotropic distillation with a solvent like xylene, to yield crude this compound.
-
Finally, the crude this compound is purified by vacuum distillation.
-
The Shift to n-Butane: A More Economical and Greener Route
In the 1970s, the rising cost of benzene and concerns over its toxicity prompted the development of a new production process based on the oxidation of n-butane. This method, which utilizes a vanadium-phosphorus oxide (VPO) catalyst, has become the dominant technology for this compound production worldwide.[4]
Experimental Protocol: Vapor-Phase Oxidation of n-Butane
-
Objective: To synthesize this compound via the catalytic oxidation of n-butane.
-
Catalyst: Vanadium-phosphorus oxide (VPO) catalyst.[4]
-
Reaction Conditions:
-
General Procedure (Industrial Scale):
-
A feed stream of n-butane and compressed air is mixed and preheated.
-
The mixture is fed into a fixed-bed or fluidized-bed reactor containing the VPO catalyst.[6]
-
The exothermic reaction is carefully controlled to maintain optimal temperature and pressure.
-
The reactor effluent, containing this compound, unreacted n-butane, carbon oxides, and water, is cooled.
-
This compound is recovered from the gas stream, typically by absorption into an organic solvent or water. If water is used, the resulting maleic acid is dehydrated to the anhydride.
-
The crude this compound is then purified by distillation.[6]
-
Quantitative Data on Production Processes
The evolution of this compound production has been marked by continuous improvements in efficiency and yield. The following tables summarize key quantitative data for the different historical and modern processes.
Table 1: Comparison of this compound Production Processes
| Parameter | Benzene Oxidation Process | n-Butane Oxidation Process |
| Feedstock | Benzene | n-Butane |
| Catalyst | V₂O₅-MoO₃ on Al₂O₃[3][4] | Vanadium-phosphorus oxide (VPO)[4] |
| Typical Temperature Range | 350-450 °C[5] | 350-500 °C[6] |
| Typical Pressure Range | Atmospheric to 5 bar | ~275 kPa[6] |
| Selectivity to this compound | ~72% (with 26% to CO & CO₂)[7] | ~53% (with 30% to COx)[7] |
| Key Byproducts | Carbon dioxide, Carbon monoxide[7] | Carbon dioxide, Carbon monoxide[7] |
Key Applications and Downstream Chemistry
The rich chemistry of this compound, stemming from its bifunctional nature, has led to a wide range of applications. The following sections detail the synthesis of some of its most important derivatives.
Unsaturated Polyester Resins (UPRs)
A major application of this compound is in the production of unsaturated polyester resins. These resins are widely used in fiberglass-reinforced plastics, coatings, and adhesives.
Experimental Protocol: Synthesis of an Unsaturated Polyester Resin
-
Objective: To prepare an unsaturated polyester resin by the polycondensation of this compound, phthalic anhydride, and propylene glycol.
-
Materials:
-
This compound
-
Phthalic anhydride
-
Propylene glycol
-
Styrene (for dissolving the final resin)
-
Hydroquinone (inhibitor)
-
-
Procedure:
-
In a reactor equipped with a stirrer, condenser, and nitrogen inlet, charge the desired molar ratios of this compound, phthalic anhydride, and propylene glycol.
-
Heat the mixture under a nitrogen atmosphere to around 210°C.
-
Maintain this temperature and monitor the acid value of the reaction mixture periodically. The reaction is continued until a desired acid value is reached.
-
Cool the resulting polyester to about 80°C.
-
Add a small amount of hydroquinone to inhibit premature cross-linking.
-
Dissolve the polyester in styrene monomer to the desired concentration.[8]
-
1,4-Butanediol (BDO)
This compound is a key precursor for the production of 1,4-butanediol, a valuable chemical intermediate used in the synthesis of thermoplastics, polyurethanes, and solvents.
Experimental Protocol: Hydrogenation of this compound to 1,4-Butanediol
-
Objective: To synthesize 1,4-butanediol by the hydrogenation of this compound.
-
Catalyst: A two-stage catalytic system is often employed. The first stage may use a catalyst like copper chromite or Pd/Al₂O₃, while the second stage often utilizes a ruthenium-containing catalyst.[9]
-
Reaction Conditions:
-
General Procedure:
-
This compound is fed into a first-stage reactor containing the initial hydrogenation catalyst.
-
The reaction is carried out under a high pressure of hydrogen gas at the specified temperature. This stage typically converts this compound to succinic anhydride and/or gamma-butyrolactone.
-
The effluent from the first stage is then passed to a second-stage reactor containing the second catalyst.
-
Further hydrogenation at a higher temperature converts the intermediates to 1,4-butanediol.[9]
-
The final product is purified by distillation.
-
Fumaric Acid
Maleic acid, formed by the hydrolysis of this compound, can be isomerized to its more stable trans-isomer, fumaric acid. Fumaric acid has applications in the food industry as an acidulant and in the production of resins.
Experimental Protocol: Isomerization of Maleic Acid to Fumaric Acid
-
Objective: To convert maleic acid to fumaric acid through acid-catalyzed isomerization.
-
Materials:
-
Maleic acid (can be prepared by hydrolyzing this compound)
-
Concentrated hydrochloric acid (catalyst)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, dissolve 2 g of maleic acid in 3 mL of deionized water.
-
Add 2.5 mL of concentrated hydrochloric acid.
-
Attach a reflux condenser and heat the mixture at reflux with stirring for 20 minutes.
-
A precipitate of fumaric acid will form as the reaction proceeds and will become more apparent upon cooling.
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid fumaric acid by vacuum filtration.
-
The product can be further purified by recrystallization from water.[10]
-
Visualizing the Chemistry of this compound
The following diagrams, generated using the DOT language, illustrate the key production pathways and the central role of this compound in the synthesis of its important derivatives.
References
- 1. Sciencemadness Discussion Board - preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. nexanteca.com [nexanteca.com]
- 3. How is the Maleic Anhydrogenation Method operated?-1 - Anhao [anhaochemical.com]
- 4. Synthesis of this compound - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 5. journal.bcrec.id [journal.bcrec.id]
- 6. Modeling of this compound production from a mixture of n-butane and butenes in fluidized bed reactor [scielo.org.ar]
- 7. pages.mtu.edu [pages.mtu.edu]
- 8. chalcogen.ro [chalcogen.ro]
- 9. US5196602A - Two-stage this compound hydrogenation process for 1,4-butanediol synthesis - Google Patents [patents.google.com]
- 10. chemistry-online.com [chemistry-online.com]
Maleic anhydride CAS number and molecular formula for identification
For immediate identification, the Chemical Abstracts Service (CAS) number for maleic anhydride is 108-31-6, and its molecular formula is C₄H₂O₃. [1] This guide provides an in-depth overview of this compound, a versatile and highly reactive organic compound, with a focus on its chemical properties, synthesis, and key reactions relevant to researchers, scientists, and drug development professionals.
Core Identification and Physical Properties
This compound is the acid anhydride of maleic acid and exists as a colorless or white solid with a characteristic acrid odor.[1] It is a key industrial chemical used in the production of coatings, polymers, and as a versatile intermediate in organic synthesis.[1]
| Property | Value | References |
| Molecular Weight | 98.06 g/mol | [2] |
| Melting Point | 52.8 °C (127.0 °F) | [1] |
| Boiling Point | 202 °C (396 °F) | [1] |
| Density | 1.48 g/cm³ | [1] |
| Vapor Pressure | 0.2 mmHg at 20 °C | [1] |
| Solubility | Reacts with water to form maleic acid. Soluble in many organic solvents. | [1] |
| Flash Point | 103 °C (218 °F) | [3] |
| Autoignition Temperature | 470 °C (878 °F) | [3] |
Synthesis of this compound
Industrially, this compound is primarily produced through the vapor-phase oxidation of n-butane.[1] This process has largely replaced the older method of benzene oxidation.[1]
Industrial Production Workflow: n-Butane Oxidation
The oxidation of n-butane is a catalytic process that converts the methyl groups to carboxylates and dehydrogenates the carbon backbone.[1] The reaction is highly exothermic.
Key Reactions and Experimental Protocols
This compound's reactivity, stemming from its electron-deficient double bond and anhydride functionality, makes it a valuable reagent in a variety of chemical transformations.
Diels-Alder Reaction
This compound is a classic dienophile in Diels-Alder reactions, a powerful tool for forming six-membered rings. A common laboratory experiment involves the reaction of this compound with furan.
Objective: To synthesize exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.
Materials:
-
This compound (2.5 g)
-
Furan (1.7 mL)
-
Tetrahydrofuran (THF) (15 mL)
-
Scintillation vial
-
125 mL Erlenmeyer flask with side arm
-
Büchner funnel
-
Melting point apparatus
Procedure:
-
Weigh 2.5 g of this compound and add it to a scintillation vial.[4]
-
Add 8 mL of tetrahydrofuran (THF) and 1.5 mL of furan to the vial.[4]
-
Thoroughly mix the contents until the this compound is dissolved.[5]
-
Cap the vial and allow it to stand. The product will crystallize out of the solution.[6]
-
Assemble a vacuum filtration apparatus using a Büchner funnel and a side-arm flask.
-
Wet the filter paper with a small amount of cold THF.[4]
-
Filter the product crystals, ensuring to transfer all of the solid from the vial.
-
Allow the crystals to dry on the filter paper for several minutes under vacuum.
-
Determine the mass of the dried product to calculate the percent yield and measure its melting point. The literature melting point of the exo-product is 116-117 °C.[4]
Copolymerization
This compound readily undergoes copolymerization with various vinyl monomers. The alternating copolymer of styrene and this compound (SMA) is of significant commercial and research interest.
Objective: To synthesize a styrene-maleic anhydride (SMA) random copolymer.
Materials:
-
This compound
-
Styrene
-
Initiator (e.g., azobisisobutyronitrile - AIBN)
-
Solvent (e.g., organic acid alkyl ester)
-
Nitrogen source
-
Oil bath
-
Reaction vessel
Procedure:
-
Under a nitrogen atmosphere, dissolve the monomer this compound and the initiator in the chosen solvent within a reaction vessel.[7]
-
Add the monomer styrene to the system and ensure complete dissolution.[7]
-
Heat the reaction system using an oil bath to a temperature between 90-130 °C.[7]
-
Maintain the reaction for a period of 1.5 to 24 hours to form a metastable dispersion of the copolymer.[7]
-
After the reaction is complete, cool the mixture.
-
Centrifuge and filter the dispersion to collect the copolymer.
-
Dry the resulting styrene-maleic anhydride random copolymer.[7]
Esterification
The anhydride ring of this compound is susceptible to nucleophilic attack by alcohols, leading to ring-opening and the formation of esters. This reaction is fundamental in the production of resins and plasticizers.
Objective: To synthesize diethyl maleate.
Materials:
-
This compound (0.01 mol, 0.9806 g)
-
Ethanol (0.06 mol, 2.7642 g)
-
Catalyst (e.g., N-butylsulfonic acid pyridine hydrogen sulfate ionic liquid, 0.2 mmol, 0.0627 g)
-
Glass microwave tube or suitable reaction vessel
Procedure:
-
Combine this compound, ethanol, and the catalyst in a glass microwave tube.[8]
-
Heat the mixture to 120 °C and maintain the reaction for 1 hour.[8] The reaction proceeds in two stages: a rapid initial ring-opening to form the monoester, followed by a slower, catalyst-dependent esterification of the remaining carboxylic acid group to form the diester.
-
Upon completion, the product mixture will contain diethyl maleate. Further purification steps, such as distillation, may be required to isolate the pure product.
Biochemical Pathways and Toxicological Considerations
While primarily an industrial chemical, this compound moieties are found in some fungal secondary metabolites. A biosynthetic pathway for maleidrides involves the production of this compound monomers followed by dimerization.[9]
From a toxicological perspective, this compound is a known irritant to the skin, eyes, and respiratory tract.[3][10] It is also a skin and potential respiratory sensitizer.[3] Upon contact with water, it rapidly hydrolyzes to maleic acid.[11] Animal studies have indicated that repeated exposure can lead to respiratory tract and eye irritation, and at high oral doses, effects on the kidneys have been observed.[3][12]
This guide provides a foundational understanding of this compound for research and development purposes. For detailed safety and handling information, always consult the Safety Data Sheet (SDS) before use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 3. epa.gov [epa.gov]
- 4. studylib.net [studylib.net]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. CN102250273B - A kind of preparation method of styrene-maleic anhydride random copolymer - Google Patents [patents.google.com]
- 8. CN110776418A - Method for preparing maleic acid ester by catalyzing this compound with ionic liquid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. nj.gov [nj.gov]
- 11. www2.mst.dk [www2.mst.dk]
- 12. This compound | C4H2O3 | CID 7923 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical properties of maleic anhydride including melting and boiling points
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of maleic anhydride (C₄H₂O₃), a versatile intermediate in the chemical and pharmaceutical industries. The information is presented to support research, development, and quality control activities.
Core Physical Properties of this compound
This compound is a colorless, crystalline solid at room temperature, presenting as needles, flakes, pellets, or a fused mass.[1][2] It possesses a characteristic pungent, acrid, and irritating odor.[3][4][5]
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Notes and Citations |
| Melting Point | 52.8 | °C | Also reported as 127 °F.[3][6] Other sources provide a range of 51-56 °C.[7][8][9][10][11] |
| Boiling Point | 202 | °C | At 760 mmHg. Also reported as 396 °F.[3][4][12][13] Some sources cite 200 °C.[4][7][8][9][10][11] |
| Density | 1.48 | g/cm³ | At 20 °C.[3][4][6] |
| Molecular Weight | 98.06 | g/mol | [4][6][14] |
| Vapor Pressure | 0.16 | mmHg | At 20 °C.[8][10][11] Another source cites 1 mmHg at 44.0 °C. |
| Solubility | |||
| Readily Soluble | in Water | Reacts with water to form maleic acid.[4] The solubility can be enhanced by adding solvents like alcohols or ethers. | |
| Soluble | in Organic Solvents | Soluble in acetone, ethanol, ethyl acetate, chloroform, and benzene.[7][12][14] Sparingly soluble in petroleum ether and carbon tetrachloride.[12] | |
| Flash Point | 102 | °C | Closed cup.[13] Also reported as 218 °F.[1][10] |
| Autoignition Temp. | 477 | °C | Also reported as 890 °F.[1][10] |
| Sublimation | Yes | This compound can sublime, particularly at reduced pressures.[2][7][12] |
Experimental Protocols for Property Determination
Accurate determination of physical properties such as melting and boiling points is crucial for substance identification and purity assessment. Standard laboratory procedures for these measurements are detailed below.
2.1. Melting Point Determination (Capillary Method)
The capillary method is a standard and widely accepted technique for determining the melting point of a crystalline solid like this compound.[7]
-
Principle: A small, finely powdered sample is heated at a controlled rate. The temperature at which the solid transitions to a liquid is observed and recorded as the melting point. Pure crystalline substances typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower the melting point and broaden the melting range.[4]
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
-
Methodology:
-
Sample Preparation: The this compound sample must be completely dry and finely powdered using a mortar and pestle to ensure uniform heat distribution.[8]
-
Capillary Loading: A small amount of the powdered sample is introduced into the open end of a capillary tube and compacted by tapping, aiming for a sample height of 2-3 mm.
-
Heating: The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.
-
Approximate Determination: A rapid heating rate is initially used to determine an approximate melting point.[4]
-
Accurate Determination: The apparatus is cooled, and a fresh sample is heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a transparent liquid is the end of the range. This entire process should be repeated at least once to ensure consistency.
-
2.2. Boiling Point Determination (Thiele Tube Method)
For small quantities of liquid, the Thiele tube method provides an accurate determination of the boiling point. Since this compound is a solid at room temperature, it would first need to be melted to determine its boiling point via this method.
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][13] In this method, the temperature at which a rapid and continuous stream of vapor bubbles emerges from a capillary tube submerged in the heated liquid is observed. The boiling point is recorded upon cooling when the liquid is drawn back into the capillary tube.
-
Apparatus:
-
Thiele tube
-
Heat source (e.g., Bunsen burner)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Mineral oil or other suitable heating bath liquid
-
-
Methodology:
-
Setup: A small amount of molten this compound is placed in the fusion tube. A capillary tube, sealed at one end, is placed inside the fusion tube with its open end downwards.
-
Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed into the Thiele tube containing mineral oil. The oil level should be above the side arm to ensure proper convection.
-
Heating: The side arm of the Thiele tube is gently and evenly heated. This creates convection currents that ensure uniform temperature distribution throughout the oil.
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of this compound vapor bubbles once the boiling point is reached.
-
Recording the Boiling Point: The heat is removed once a vigorous stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[12]
-
Visualization of Physical States
The relationship between the physical state of this compound and temperature is a fundamental concept governed by its melting and boiling points. The following diagram illustrates these phase transitions.
Caption: Phase transitions of this compound with increasing temperature.
References
- 1. timstar.co.uk [timstar.co.uk]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. quora.com [quora.com]
- 6. westlab.com [westlab.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. Thiele tube - Wikipedia [en.wikipedia.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chymist.com [chymist.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. thinksrs.com [thinksrs.com]
- 13. jk-sci.com [jk-sci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: Synthesis of exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride via Diels-Alder Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Diels-Alder reaction is a powerful and classic [4+2] cycloaddition reaction in organic chemistry, enabling the synthesis of complex cyclic molecules with high stereospecificity. This application note provides a detailed experimental protocol for the reaction between furan (a conjugated diene) and maleic anhydride (a dienophile) to synthesize 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. This reaction is a prime example of kinetic versus thermodynamic product control. While the endo isomer is formed faster (kinetic product), the reaction is reversible, and the more stable exo isomer is the thermodynamically favored product, which is typically isolated under the conditions described.[1]
The resulting bicyclic anhydride is a versatile intermediate in organic synthesis and can be used in the development of various chemical entities.
Reaction Scheme
The reaction proceeds via a concerted mechanism, where the π-electrons of the furan and this compound rearrange to form a new six-membered ring.[2]
Furan (diene) + this compound (dienophile) → 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
Experimental Protocols
This section outlines two common protocols for the synthesis of the target compound. Protocol 1 is a straightforward procedure often used in teaching labs, while Protocol 2 is a slightly larger scale synthesis suitable for producing more material.
Materials and Equipment:
-
This compound (C₄H₂O₃)
-
Furan (C₄H₄O)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl Acetate, anhydrous
-
Hexane
-
Round bottom flask (50 mL or appropriate size)
-
Magnetic stirrer and stir bar
-
Graduated cylinders and pipettes
-
Buchner funnel and filter paper
-
Melting point apparatus
-
NMR spectrometer for product characterization
Safety Precautions:
-
This compound is a skin and respiratory irritant.[3]
-
Furan is volatile and flammable.
-
Tetrahydrofuran can form explosive peroxides.
-
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Protocol 1: Synthesis in Ethyl Acetate/Hexane
This protocol is adapted from a procedure that emphasizes crystallization.
-
Reaction Setup: In a vial or small flask, dissolve 400 mg of this compound in 2 mL of ethyl acetate.[4]
-
Addition of Furan: To the solution, add 0.4 mL of furan.[4]
-
Reaction and Crystallization: Seal the vial and allow it to stand at room temperature. For slower crystallization that may yield the more stable exo product, the vial can be placed in a refrigerator.[4] The reaction is often left for several days to ensure equilibration to the thermodynamic product.[4][5]
-
Isolation: Collect the resulting crystals by vacuum filtration using a Buchner funnel.
-
Recrystallization (Purification): Dissolve the crude crystals in a minimal amount of warm acetone. Add hexane dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[4]
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and allow them to dry completely.[4] Determine the mass to calculate the percent yield and characterize the product by melting point and NMR spectroscopy. The literature melting point for the exo-adduct is 116-117 °C.[6]
Protocol 2: Synthesis in Tetrahydrofuran (THF)
This protocol is suitable for a slightly larger scale synthesis.
-
Reaction Setup: To a 50 mL round bottom flask containing a magnetic stir bar, add 5.0 g of this compound and 10.0 mL of tetrahydrofuran (THF).[7]
-
Dissolution: Stir the mixture until the this compound is completely dissolved. Gentle warming to 50°C can be applied to facilitate dissolution.[7]
-
Addition of Furan: Once a homogeneous solution is obtained, add 3.5 mL of furan to the flask.[7]
-
Reaction: Stir the solution at room temperature. The product may begin to precipitate out of the solution. The reaction can be left to proceed for 48 hours to ensure complete conversion to the exo product.[7]
-
Isolation and Purification: Cool the flask in an ice bath for 10-15 minutes to maximize precipitation.[7] Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold THF to remove any unreacted starting materials.[7]
-
Drying and Characterization: Allow the product to dry on the filter paper under vacuum for several minutes. Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. Determine the yield and characterize the product by its melting point and spectroscopic methods.
Data Presentation
The following table summarizes the quantitative data from the described protocols.
| Parameter | Protocol 1 (Ethyl Acetate) | Protocol 2 (THF) | Reference(s) |
| Reactants | |||
| This compound | 400 mg | 5.0 g | [4][7] |
| Furan | 0.4 mL | 3.5 mL | [4][7] |
| Solvents | |||
| Primary Solvent | Ethyl Acetate (2 mL) | Tetrahydrofuran (10 mL) | [4][7] |
| Recrystallization | Acetone / Hexane | N/A (Wash with cold THF) | [4][7] |
| Reaction Conditions | |||
| Temperature | Room Temp or Refrigerated | Room Temp (or 50°C initially) | [4][7] |
| Time | Several days | 30 mins (at 50°C) to 48 hours | [7] |
| Product Properties | |||
| Product Name | exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | [6][8] |
| Molecular Formula | C₈H₆O₄ | C₈H₆O₄ | [8] |
| Literature Melting Point | 116-117 °C | 116-117 °C | [6] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of the Diels-Alder adduct.
Caption: General workflow for the Diels-Alder reaction.
Stereochemical Pathway
This diagram illustrates the relationship between the kinetically and thermodynamically controlled products.
Caption: Kinetic vs. Thermodynamic pathways.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Furan and this compound Reaction Mechanism Explained - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 3. chemconnections.org [chemconnections.org]
- 4. scribd.com [scribd.com]
- 5. sciforum.net [sciforum.net]
- 6. studylib.net [studylib.net]
- 7. docsity.com [docsity.com]
- 8. exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, 98+% 100 g | Request for Quote [thermofisher.com]
Application Notes and Protocols: Maleic Anhydride as a Crosslinking Agent in Polymer Matrix Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleic anhydride (MAH) is a highly effective crosslinking and coupling agent extensively utilized to enhance the performance of polymer matrix composites. Its primary function is to improve the interfacial adhesion between the polymer matrix and reinforcing fillers, particularly natural fibers. This improved adhesion leads to significant enhancements in the mechanical and thermal properties of the resulting composite material. This compound is typically grafted onto a polymer backbone, creating a compatibilizer that can form strong bonds with the filler material.[1][2][3][4] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in polymer matrix composites.
Mechanism of Action
The effectiveness of this compound as a coupling agent stems from its ability to form covalent bonds with the hydroxyl groups present on the surface of natural fibers and many inorganic fillers.[2][4] When this compound is grafted onto a polymer chain, such as polypropylene (PP-g-MAH) or polylactic acid (PLA-g-MAH), the anhydride groups can react with the hydroxyl (-OH) groups of the filler to form ester linkages. This creates a strong chemical bridge between the hydrophilic filler and the hydrophobic polymer matrix, which are otherwise incompatible.[1][5] This improved interfacial bonding allows for more efficient stress transfer from the matrix to the reinforcement, resulting in a composite material with superior mechanical properties.[1][4][6]
Caption: Mechanism of this compound as a coupling agent.
Application Notes
This compound-grafted polymers are widely used in a variety of polymer matrix composites, including:
-
Natural Fiber Composites: The use of natural fibers such as hemp, flax, jute, and wood flour as reinforcement in polymer composites is growing due to their low cost, low density, and biodegradability.[2] However, the inherent incompatibility between the hydrophilic natural fibers and hydrophobic polymer matrices leads to poor interfacial adhesion and, consequently, suboptimal mechanical performance.[7] this compound-grafted polymers, such as this compound-grafted polypropylene (MAPP) and this compound-grafted polyethylene (MAPE), are highly effective in overcoming this issue by creating strong interfacial bonds.[2][8] This results in composites with significantly improved tensile strength, flexural modulus, and impact resistance.[1][9]
-
Glass and Carbon Fiber Composites: While more common with natural fibers, this compound can also be used to improve the adhesion between glass or carbon fibers and a polymer matrix. Surface treatment of the fibers can introduce hydroxyl groups that can then react with the this compound-grafted polymer.[10]
-
Polymer Blends: this compound-grafted polymers act as compatibilizers in immiscible polymer blends, improving the dispersion of the minor phase and enhancing the overall properties of the blend.[3][11]
Quantitative Data on Mechanical Properties
The addition of this compound as a coupling agent has a pronounced effect on the mechanical properties of polymer matrix composites. The following tables summarize the quantitative improvements observed in various studies.
Table 1: Effect of this compound-grafted Polypropylene (MAPP) on Polypropylene/Hemp Fiber Composites
| Property | PP with 30% Hemp Fiber (Untreated) | PP with 30% Hemp Fiber + 5% MAPP | % Improvement |
| Tensile Strength (MPa) | 35.2 | 52.8 | 50% |
| Flexural Strength (MPa) | 58.1 | 85.3 | 46.8% |
| Flexural Modulus (GPa) | 3.9 | 5.7 | 46.2% |
| Impact Strength (kJ/m²) | 18.5 | 25.2 | 36.2% |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Effect of this compound-grafted Polylactic Acid (PLA-g-MA) on PLA/Cellulose Fiber Composites
| Property | PLA with 10% Cellulose Fiber (Untreated) | PLA with 10% Cellulose Fiber + 4% PLA-g-MA | % Improvement |
| Tensile Strength (MPa) | 65.5 | 76.8 | 17.3% |
| Young's Modulus (GPa) | 4.2 | 4.9 | 16.7% |
Based on data from a study on PLA composites.[8]
Experimental Protocols
Protocol 1: Grafting of this compound onto Polypropylene (PP) via Reactive Extrusion
This protocol describes a common method for preparing this compound-grafted polypropylene (PP-g-MAH).
Materials:
-
Polypropylene (PP) pellets
-
This compound (MAH)
-
Dicumyl peroxide (DCP) or other suitable radical initiator
-
Acetone (for purification)
-
Co-rotating twin-screw extruder
-
Strand pelletizer
-
Vacuum oven
Procedure:
-
Premixing: Thoroughly dry the PP pellets in a vacuum oven at 80°C for at least 4 hours to remove any moisture. In a separate container, prepare a premix of MAH and DCP. The typical ratio is 2-5 parts MAH and 0.5-1 part DCP per 100 parts of PP by weight.
-
Extrusion: Set the temperature profile of the twin-screw extruder. A typical profile for PP is 160°C - 180°C - 190°C - 200°C - 190°C from the hopper to the die.
-
Feeding: Feed the dried PP pellets into the main hopper of the extruder. The MAH/DCP premix can be fed separately through a side feeder into the molten polymer stream.
-
Reactive Extrusion: The high temperature and shear forces within the extruder promote the decomposition of the DCP, generating free radicals on the PP backbone. These radicals then react with the this compound, grafting it onto the polymer chain.
-
Devolatilization: A vacuum is applied to a devolatilization port on the extruder barrel to remove any unreacted this compound and byproducts.[12]
-
Pelletizing: The extrudate is passed through a water bath for cooling and then fed into a strand pelletizer to produce PP-g-MAH pellets.
-
Purification: To remove any remaining unreacted MAH, the pellets can be dissolved in hot xylene and then precipitated in an excess of acetone. The purified PP-g-MAH is then filtered and dried in a vacuum oven.
Protocol 2: Fabrication of Natural Fiber/Polymer Composites
This protocol outlines the steps for preparing polymer composites using a this compound-grafted polymer as a compatibilizer.
Materials:
-
Polymer matrix (e.g., PP, PLA) pellets
-
This compound-grafted polymer (e.g., PP-g-MAH, PLA-g-MAH) pellets
-
Dried natural fibers (e.g., hemp, wood flour)
-
Twin-screw extruder
-
Injection molding machine or compression molding press
-
Standard test specimen molds (e.g., for tensile, flexural, and impact testing)
Procedure:
-
Drying: Thoroughly dry the polymer pellets, compatibilizer pellets, and natural fibers in a vacuum oven to remove moisture. Typical drying conditions are 80-100°C for 4-24 hours, depending on the material.
-
Compounding: Premix the polymer, compatibilizer, and natural fibers in the desired weight ratios. A typical formulation might be 65% polymer, 5% compatibilizer, and 30% fiber.
-
Extrusion: Feed the premixed materials into a twin-screw extruder. The extrusion process ensures a homogeneous dispersion of the fibers and compatibilizer within the polymer matrix. The temperature profile should be set according to the polymer being used.
-
Pelletizing: The extrudate is cooled and pelletized to produce composite pellets.
-
Specimen Fabrication:
-
Injection Molding: Dry the composite pellets and feed them into an injection molding machine to produce standard test specimens according to ASTM or ISO standards.
-
Compression Molding: Place the composite pellets or a pre-compounded sheet into a mold and apply heat and pressure according to the polymer's processing parameters to form the test specimens.
-
-
Characterization: Perform mechanical testing (tensile, flexural, impact) and thermal analysis (e.g., DSC, TGA) on the fabricated specimens to evaluate the properties of the composite material.
Caption: Experimental workflow for composite fabrication.
Logical Relationships in Composite Improvement
The use of this compound as a crosslinking agent initiates a cascade of improvements in the final composite material. The logical flow of these enhancements is depicted below.
Caption: How this compound improves composite properties.
Conclusion
This compound is a versatile and powerful tool for enhancing the properties of polymer matrix composites. By acting as a coupling agent, it significantly improves the interfacial adhesion between the polymer matrix and reinforcing fillers, leading to substantial improvements in mechanical strength, thermal stability, and overall performance. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists looking to utilize this compound in their composite material development.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. ariapolymer.co [ariapolymer.co]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Effect of this compound-Modified Poly(lactic acid) on the Properties of Its Hybrid Fiber Biocomposites [mdpi.com]
- 8. This compound Polylactic Acid Coupling Agent Prepared from Solvent Reaction: Synthesis, Characterization and Composite Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. thaiscience.info [thaiscience.info]
- 12. US4762890A - Method of grafting this compound to polymers - Google Patents [patents.google.com]
Application Notes & Protocols: A Step-by-Step Guide for Maleic Anhydride Grafting onto Polypropylene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Maleic anhydride grafted polypropylene (PP-g-MAH) is a chemically modified polymer created by grafting this compound (MAH) molecules onto the polypropylene (PP) backbone. This modification introduces polar functional groups to the non-polar PP, significantly enhancing its properties and expanding its applications, particularly as a coupling agent in composites and a compatibilizer in polymer blends.[1] The process is typically achieved through reactive extrusion or solution grafting, where a free-radical initiator is used to generate radicals on the PP chains, which then react with MAH.[1][2] This document provides detailed protocols for both melt and solution grafting methods, along with characterization techniques to quantify the degree of grafting.
Reaction Mechanism
The grafting of this compound onto polypropylene is a free-radical-mediated process. The general mechanism involves the following key steps:
-
Initiator Decomposition: A free-radical initiator, such as dicumyl peroxide (DCP) or benzoyl peroxide (BPO), is thermally decomposed to generate primary radicals.[2][3]
-
Hydrogen Abstraction: The primary radicals abstract hydrogen atoms from the polypropylene backbone, creating polypropylene macroradicals.[2][3]
-
MAH Grafting: The this compound molecule, with its electron-deficient double bond, readily reacts with the PP macroradical, forming a covalent bond.[1][2]
-
Termination: The reaction is terminated through various mechanisms, such as radical combination or disproportionation.
A significant side reaction during this process is β-scission of the PP macroradicals, which can lead to a decrease in the molecular weight of the polymer.[3][4]
Caption: Free-radical mechanism of this compound grafting onto polypropylene.
Experimental Protocols
Two primary methods for grafting this compound onto polypropylene are melt grafting and solution grafting.
Protocol 1: Melt Grafting in a Batch Mixer
Melt grafting is a solvent-free method that is widely used in industrial applications due to its efficiency and environmental benefits.[1]
Materials:
-
Polypropylene (PP) powder or pellets
-
This compound (MAH)
-
Dicumyl Peroxide (DCP) or other suitable initiator
-
Stabilizer (e.g., Irganox B225) (optional)
-
Xylene (for purification)
-
Acetone (for purification)
Equipment:
-
Internal batch mixer (e.g., Haake Rheometer)
-
Vacuum oven
-
Reflux setup
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Premixing: Dry blend the polypropylene, this compound, and initiator (and stabilizer, if used) at the desired ratios.
-
Melt Mixing:
-
Purification:
-
Dissolve the resulting grafted polypropylene in hot xylene (e.g., reflux for 4 hours) to remove unreacted MAH and other byproducts.[3]
-
Precipitate the polymer by pouring the hot solution into an excess of acetone.
-
Filter the precipitated PP-g-MAH.
-
-
Drying: Dry the purified PP-g-MAH in a vacuum oven at a specified temperature (e.g., 105°C) for several hours until a constant weight is achieved.[3]
Protocol 2: Solution Grafting
Solution grafting allows for better control over the reaction conditions and can lead to a more uniform grafting distribution.
Materials:
-
Isotactic Polypropylene (IPP)
-
This compound (MAH)
-
Benzoyl Peroxide (BPO) or other suitable initiator
-
Toluene or Xylene (solvent)
-
Acetone or Methanol (for precipitation)
Equipment:
-
Three-neck round-bottom flask
-
Overhead stirrer
-
Condenser
-
Nitrogen inlet
-
Heating mantle or oil bath
-
Soxhlet extraction apparatus (optional)
Procedure:
-
Setup: Assemble a reaction flask with a stirrer, condenser, and nitrogen inlet in a heating mantle.
-
Dissolution: Add a known amount of polypropylene to the flask and dissolve it in the solvent (e.g., toluene) under a nitrogen atmosphere with stirring.[5]
-
Reagent Addition: Once the polypropylene is dissolved, add the this compound and initiator solutions.[5]
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., the boiling point of the solvent) and maintain it for a specific duration (e.g., several hours) with continuous stirring under a nitrogen atmosphere.[5]
-
Precipitation and Purification:
-
Cool the reaction mixture and precipitate the grafted polymer by pouring it into an excess of a non-solvent like acetone or methanol.[5]
-
Filter the precipitate.
-
To remove any unreacted monomer and initiator, the product can be further purified by Soxhlet extraction with acetone for an extended period (e.g., 16 hours).[5]
-
-
Drying: Dry the purified PP-g-MAH under reduced pressure at a suitable temperature (e.g., 60°C) until a constant weight is achieved.[5]
Caption: General experimental workflow for PP-g-MAH synthesis and analysis.
Data Presentation: Factors Influencing Grafting Degree
The efficiency of this compound grafting is influenced by several factors. The following table summarizes the effect of key variables on the degree of grafting.
| Factor | Effect on Grafting Degree | Observations and Notes |
| MAH Concentration | Increases up to an optimal point, then may level off or decrease. | Higher concentrations increase the probability of reaction with PP macroradicals. However, at very high concentrations, homopolymerization of MAH can occur.[2][3] |
| Initiator Concentration | Generally increases the grafting degree. | Higher initiator concentration generates more PP macroradicals, leading to more grafting sites. However, excessive initiator can cause significant PP chain scission.[2][3] |
| Reaction Temperature | Has an optimal range. | Higher temperatures increase the rate of initiator decomposition and radical formation. However, excessively high temperatures can promote side reactions like β-scission and degradation.[3] |
| Reaction Time | Increases with time up to a plateau. | Longer reaction times allow for more complete reaction of the monomers. Eventually, the reaction rate slows down as reactants are consumed.[3] |
Characterization and Quantification
Determining the degree of grafting is crucial for evaluating the success of the modification. The two most common methods are Fourier Transform Infrared (FTIR) Spectroscopy and acid-base titration.[6][7]
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and powerful technique for confirming the presence of grafted this compound and quantifying the grafting degree.
Protocol:
-
Sample Preparation: Prepare a thin film of the purified PP-g-MAH by hot pressing or solvent casting.
-
Spectrum Acquisition: Record the FTIR spectrum of the sample.
-
Analysis: The presence of grafted this compound is confirmed by the appearance of characteristic carbonyl stretching bands of the succinic anhydride group at approximately 1780-1790 cm⁻¹ and 1850-1860 cm⁻¹.[3][8] The degree of grafting can be quantified by creating a calibration curve using standards with known MAH content or by using the ratio of the absorbance of the carbonyl peak to a reference peak from the polypropylene backbone (e.g., at 1167 cm⁻¹).[9]
Titration Method
Titration is a classic chemical method to determine the amount of grafted this compound by quantifying the carboxylic acid groups after hydrolysis of the anhydride.[6][10]
Protocol:
-
Sample Preparation: Accurately weigh a known amount of the purified PP-g-MAH sample (e.g., 0.5 g).[10]
-
Dissolution and Hydrolysis: Dissolve the sample in a suitable solvent like hot xylene (e.g., 100 mL at 110°C for 5 hours).[10] Add a small amount of water to ensure complete hydrolysis of the anhydride groups to dicarboxylic acids.
-
Titration: While the solution is still hot, titrate it with a standardized solution of a strong base (e.g., potassium hydroxide in ethanol or tetrabutylammonium hydroxide) using a suitable indicator (e.g., phenolphthalein or bromothymol blue).[10][11][12]
-
Calculation: The degree of grafting can be calculated from the volume of titrant used, its concentration, and the initial mass of the PP-g-MAH sample.
Formula for Grafting Degree (%):
Where:
-
V = Volume of the titrant (L)
-
N = Normality of the titrant (mol/L)
-
M_MAH = Molar mass of this compound (98.06 g/mol )
-
W = Weight of the sample (g)
-
The factor of 2 is because each hydrolyzed MAH unit has two carboxylic acid groups.
References
- 1. nbinno.com [nbinno.com]
- 2. Reactive Extrusion of Maleic-Anhydride-Grafted Polypropylene by Torque Rheometer and Its Application as Compatibilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcea.org [ijcea.org]
- 4. digital.library.unt.edu [digital.library.unt.edu]
- 5. researchgate.net [researchgate.net]
- 6. icpc-conference.org [icpc-conference.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Study on the Influencing Factors of Precision of Grafting Yield in this compound onto Polypropylene by Neutralization Titration [plaschina.com.cn]
- 11. Quantification of the this compound grafted onto polypropylene by chemical and viscosimetric titrations, and FTIR spectroscopy | DIAL.pr - BOREAL [dial.uclouvain.be]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Free-Radical Copolymerization of Styrene and Maleic Anhydride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The copolymerization of styrene and maleic anhydride (MA) is a well-established process that typically proceeds via a free-radical mechanism to produce styrene-maleic anhydride (SMA or SMAnh) copolymer.[1] This copolymer is notable for its high heat resistance, dimensional stability, and the reactivity of its anhydride groups.[1] A strong tendency towards an alternating structure is observed, particularly when the monomer feed ratio is close to equimolar, which is often attributed to the formation of a charge-transfer complex between the electron-donating styrene and the electron-accepting this compound.[2] The process can be carried out using various techniques, including solution, bulk, and emulsion polymerization.[3][4] The resulting polymer's properties can be tailored by adjusting reaction conditions such as monomer ratio, initiator concentration, temperature, and solvent choice.[3]
These application notes provide detailed protocols for the synthesis of SMA copolymers, summarize typical reaction conditions, and outline common characterization methods.
I. Experimental Protocols
Protocol 1: Solution Polymerization of Styrene and this compound
This protocol describes a common method for synthesizing SMA copolymer in a solvent, which helps to control viscosity and dissipate the heat of polymerization.[3]
Materials:
-
Styrene (St), inhibitor removed by passing through an alumina column.[5]
-
This compound (MA), recrystallized from a suitable solvent like chloroform.[5]
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a free-radical initiator.[2][6]
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, methyl ethyl ketone, N,N-dimethylformamide).[2][6][7][8]
-
Precipitation solvent (e.g., methanol, diethyl ether).[6][9]
-
Purification solvent (e.g., tetrahydrofuran (THF)).[6]
-
Nitrogen gas (for inert atmosphere).
Apparatus:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.
-
Heating mantle or oil bath with temperature control.
-
Standard laboratory glassware.
Procedure:
-
Monomer and Initiator Preparation: In a three-necked flask, dissolve the desired amount of this compound and the initiator (e.g., AIBN) in the chosen solvent. For an alternating copolymer, a molar ratio of styrene to this compound of 1:1 is typically used.[7]
-
Reaction Setup: Purge the flask with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Monomer Addition: Add the purified styrene to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with continuous stirring.[2][6][7] The reaction time can range from 2 to 24 hours, depending on the desired conversion and molecular weight.[7][10] The copolymer may precipitate from the solution as it forms.
-
Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction solution dropwise into a beaker containing a stirred non-solvent (e.g., methanol or diethyl ether) to precipitate the copolymer.[6][9]
-
Purification: Collect the precipitated polymer by filtration. To purify, redissolve the polymer in a suitable solvent like THF and re-precipitate it in the non-solvent. Repeat this dissolution-precipitation step two or three times to remove unreacted monomers and initiator residues.[6]
-
Drying: Dry the purified white powder product in a vacuum oven at an elevated temperature (e.g., 60-100 °C) until a constant weight is achieved.[6][9]
II. Data Presentation: Reaction Conditions and Copolymer Properties
The properties of the resulting SMA copolymer are highly dependent on the polymerization conditions. The following table summarizes various experimental parameters from the literature.
| Monomer Ratio (St:MA) (mol/mol) | Initiator (Concentration) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Copolymer Properties | Reference |
| 1:1 | AIBN (1.82 g for 40 g monomer) | Methyl Ethyl Ketone | 60 | 7 | 42.5 (approx.) | Mn = 11,730 | [6] |
| 1:1 | BPO (0.7 wt%) | Toluene | 80 | 2 | 96.6 | Alternating structure confirmed | [7] |
| Varies (e.g., 9.6 mol% MA) | BPO/TEMPO | Bulk | 120 | 20 | Varies | Mw = 9,100 (for pure styrene) | [9] |
| 1:1 | Irgacure 2959 (1 mol%) | THF | Room Temp (UV) | 6 | ~90 | Alternating, Mw < 10,000 | [11] |
| 9:1 (approx.) | Not specified | Organic acid alkyl ester | 90 | 5 | 70 | Random, 20% MA content | [10] |
| 1:1 | AIBN | N,N-dimethylformamide | 60 | - | - | Determined Mn and PDI | [2] |
Note: Mn = Number-average molecular weight; Mw = Weight-average molecular weight; PDI = Polydispersity Index. This table is a compilation of data from various sources and conditions may not be directly comparable.
III. Visualizations: Workflow and Mechanism
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the solution polymerization of styrene and this compound.
Caption: Workflow for SMA Copolymer Synthesis.
Copolymerization Reaction Mechanism
The free-radical copolymerization of styrene and this compound proceeds through the canonical steps of initiation, propagation, and termination. The propagation step often involves the addition of monomers to a charge-transfer complex, leading to a highly alternating structure.
Caption: Free-Radical Mechanism for SMA Copolymerization.
IV. Characterization of SMA Copolymers
After synthesis and purification, the copolymer should be characterized to confirm its structure, composition, and molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the alternating structure of the copolymer and determine the monomer composition.[3][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic functional groups, such as the anhydride C=O stretches (typically around 1780 and 1850 cm⁻¹) and aromatic C-H bonds from styrene.[3]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[2]
-
Elemental Analysis: Can be used to confirm the carbon, hydrogen, and oxygen content, thereby verifying the copolymer composition.[7]
-
Titration Methods: An aqueous conductometric or acid-base titration can be used to determine the this compound content in the copolymer.[2][10]
References
- 1. Styrene this compound - Wikipedia [en.wikipedia.org]
- 2. scite.ai [scite.ai]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. WO2000075194A1 - Method for the manufacture of styrene this compound copolymers - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. CN102250273B - A kind of preparation method of styrene-maleic anhydride random copolymer - Google Patents [patents.google.com]
- 11. publications.aston.ac.uk [publications.aston.ac.uk]
Application Notes: The Role and Use of Maleic Anhydride in Unsaturated Polyester Resin Synthesis
Introduction
Unsaturated polyester resins (UPRs) are a class of thermosetting polymers widely utilized in the production of composites, coatings, and adhesives due to their versatility, low cost, and excellent performance characteristics.[1][2] The synthesis of UPRs involves the polycondensation of diols with a combination of saturated and unsaturated dicarboxylic acids or their anhydrides.[3] Maleic anhydride (C₄H₂O₃) is a critical raw material in this process, serving as the primary source of unsaturation within the polyester backbone.[1][4] This unsaturation is essential for the subsequent cross-linking reaction, typically with a vinyl monomer like styrene, which transforms the liquid resin into a rigid, three-dimensional network.[4][5] The concentration and reactivity of this compound in the formulation directly influence the mechanical properties, thermal stability, and chemical resistance of the final cured product.[1][6]
Chemical Principles
The synthesis of unsaturated polyester resins is fundamentally a step-growth polymerization, specifically a polyesterification reaction. The process can be divided into two main stages:
-
Polyesterification: In this stage, a glycol (e.g., propylene glycol, ethylene glycol) reacts with a mixture of a saturated anhydride (e.g., phthalic anhydride) and an unsaturated anhydride (this compound).[3][7] The reaction is carried out at elevated temperatures (typically 190-220°C) and results in the formation of a linear polyester chain with repeating ester linkages.[5][6] Water is eliminated as a byproduct, and its removal drives the reaction towards completion. The this compound provides the carbon-carbon double bonds along the polymer chain, which are the reactive sites for curing.[4]
-
Cross-linking (Curing): The synthesized unsaturated polyester is then dissolved in a reactive monomer, most commonly styrene.[5][7] The addition of a free-radical initiator (e.g., methyl ethyl ketone peroxide) triggers a copolymerization reaction between the styrene and the double bonds in the polyester chain. This cross-linking process converts the liquid resin into a hard, insoluble, and infusible thermoset solid.[4]
The properties of the final UPR are highly dependent on the choice and ratio of the reactants.[2] For instance, the ratio of this compound to phthalic anhydride determines the degree of unsaturation and thus the cross-link density, affecting the rigidity and thermal properties of the cured resin.[6]
Experimental Protocols
Protocol 1: Synthesis of a General-Purpose Unsaturated Polyester Resin
This protocol describes a laboratory-scale synthesis of a general-purpose UPR using this compound, phthalic anhydride, and propylene glycol via melt condensation.
Materials:
-
This compound (MA)
-
Phthalic Anhydride (PA)
-
Propylene Glycol (PG)
-
Styrene (with inhibitor)
-
Hydroquinone (inhibitor)
-
Nitrogen or Carbon Dioxide gas (for inert atmosphere)
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser with a Dean-Stark trap (or similar setup for water removal)
-
Thermometer
-
Gas inlet tube
Procedure:
-
Reactor Setup: Assemble the four-necked flask with the mechanical stirrer, thermometer, gas inlet, and the condenser with a water collection trap. Ensure all glassware is dry.
-
Charging Reactants: Charge the flask with equimolar amounts of the anhydrides and a slight excess (approx. 10%) of the glycol to compensate for losses during the reaction.[6] For a typical formulation, use a 1:1 molar ratio of MA to PA.
-
Inert Atmosphere: Start a slow stream of an inert gas (e.g., nitrogen) through the reaction mixture to prevent oxidation and discoloration at high temperatures.
-
Heating and Reaction:
-
Begin stirring and gradually heat the mixture. The reactants will melt and the esterification reaction will commence.
-
Increase the temperature to around 160°C and maintain it until the initial vigorous reaction subsides.
-
Gradually raise the temperature to 200-210°C.[6] The reaction progress is monitored by collecting the water of condensation in the trap and by periodically measuring the acid value of the resin.
-
-
Monitoring the Reaction: The reaction is considered complete when the acid value drops to a desired level (typically below 50 mg KOH/g). This process can take several hours.
-
Cooling and Inhibition: Once the target acid value is reached, turn off the heat and allow the polyester to cool to about 120°C. Add a small amount of hydroquinone (e.g., 0.01-0.02% by weight) to prevent premature gelation during storage and blending.
-
Blending with Styrene: Continue cooling the polyester. Once the temperature is below 100°C, slowly add styrene monomer under stirring to dissolve the polyester. A common ratio is around 65 parts polyester to 35 parts styrene by weight.
-
Storage: Store the final unsaturated polyester resin in a sealed, light-proof container in a cool, dark place.
Data Presentation
The properties of UPRs can be tailored by adjusting the formulation. The following tables summarize the effect of reactant composition on the final properties of the cured resin.
Table 1: Effect of this compound Content on Mechanical Properties
| This compound (% of total anhydride) | Phthalic Anhydride (% of total anhydride) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Impact Strength (kJ/m²) |
| 40 | 60 | 45 | 3.2 | 2.0 | 1.8 |
| 50 | 50 | 55 | 3.5 | 2.5 | 2.2 |
| 60 | 40 | 65 | 3.8 | 3.0 | 2.8 |
| 70 | 30 | 62 | 3.7 | 2.8 | 2.6 |
Note: Data are representative values compiled from typical results found in literature, such as studies showing that properties are often maximized at 60-70% this compound content.[2][6]
Table 2: Influence of Glycol Type on Resin Properties
| Glycol Component 1 | Glycol Component 2 | Property Impact |
| Propylene Glycol | - | Provides good balance of mechanical properties and rigidity. |
| Ethylene Glycol | - | Increases rigidity and hardness, but can lead to brittleness. |
| Diethylene Glycol | - | Enhances flexibility and impact strength at the expense of hardness and thermal resistance.[3] |
Visualizations
Diagram 1: Chemical Reaction of UPR Synthesis
Caption: General reaction scheme for the synthesis of an unsaturated polyester.
Diagram 2: Experimental Workflow for UPR Synthesis
Caption: Step-by-step workflow for the laboratory synthesis of UPR.
Diagram 3: Influence of Reactants on UPR Properties
Caption: Relationship between raw materials and final resin properties.
References
Application Notes and Protocols: Use of Maleic Anhydride in the Preparation of Biocompatible Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of biocompatible hydrogels based on maleic anhydride copolymers. The information is intended to guide researchers in developing novel hydrogel systems for various biomedical applications, including drug delivery and tissue engineering.
Introduction
This compound-based copolymers are versatile platforms for the preparation of biocompatible hydrogels. The anhydride group is highly reactive and allows for straightforward crosslinking reactions, typically with di-functional molecules like polyethylene glycol (PEG), to form stable three-dimensional networks.[1] The resulting hydrogels often exhibit tunable physical properties, such as swelling behavior and mechanical strength, and can be designed to be responsive to environmental stimuli like pH.[2][3] Their biocompatibility makes them excellent candidates for use in biomedical applications.[4]
This document outlines the synthesis of such hydrogels, methods for their characterization, and protocols for evaluating their biocompatibility and potential as drug delivery vehicles.
Data Presentation
The properties of this compound-based hydrogels can be tailored by varying the comonomer and the crosslinking conditions. Below is a summary of quantitative data from literature to facilitate comparison.
| Hydrogel Composition | Crosslinker | Storage Modulus (G') | Swelling Ratio (%) | Key Features | Reference |
| Poly(styrene-alt-maleic anhydride) (PSMA) | Norbornene-terminated PEG | 0.3–1.7 kPa | Not Reported | Ultrafast gelation via Diels-Alder click chemistry | [5] |
| Ethylene-co-maleic anhydride | PEG | Not Reported | ~150% | High mechanical strength | [1] |
| Isobutylene-co-maleic anhydride | PEG | Not Reported | ~175% | High mechanical strength | [1] |
| Methyl vinyl ether-co-maleic anhydride | PEG | Not Reported | ~250% | High swelling capacity | [1] |
Experimental Protocols
Protocol 1: Synthesis of Poly(styrene-alt-maleic anhydride)-PEG Hydrogel via Esterification
This protocol describes a common method for preparing a biocompatible hydrogel by crosslinking a this compound copolymer with polyethylene glycol (PEG).[1]
Materials:
-
Poly(styrene-alt-maleic anhydride) (PSMA)
-
Polyethylene glycol (PEG, average MW 400 g/mol )
-
Acetone
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the desired amount of PSMA copolymer in a mixture of acetone and DMF.
-
Add the calculated amount of PEG to the polymer solution. The ratio of anhydride groups to hydroxyl groups can be varied to control the crosslinking density.
-
Stir the mixture at room temperature until a homogeneous solution is obtained.
-
Cast the solution into a mold of the desired shape.
-
Allow the solvent to evaporate slowly at room temperature for 24-48 hours.
-
To ensure complete crosslinking, heat the resulting film/scaffold in an oven at a temperature above the boiling point of the solvents (e.g., 80-100°C) for several hours.
-
The resulting hydrogel can be washed with deionized water to remove any unreacted reagents.
Protocol 2: In Vitro Biocompatibility Assessment using MTT Assay
This protocol outlines a standard procedure to evaluate the cytotoxicity of the prepared hydrogels using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay with a fibroblast cell line.[6]
Materials:
-
Prepared this compound-based hydrogel
-
L929 mouse fibroblast cell line (or other suitable cell line like HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Hydrogel Extract Preparation:
-
Sterilize the hydrogel samples by UV irradiation or by washing with 70% ethanol followed by sterile PBS.
-
Incubate the sterile hydrogel samples in complete cell culture medium (e.g., 1 g of hydrogel per 10 mL of medium) at 37°C for 24 hours to prepare the hydrogel extract.
-
Filter the extract through a 0.22 µm syringe filter to ensure sterility.
-
-
Cell Seeding:
-
Seed L929 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Cell Treatment:
-
After 24 hours, remove the culture medium and replace it with different concentrations of the hydrogel extract (e.g., 100%, 50%, 25%, 12.5%, 6.25% diluted in fresh medium).
-
Include a negative control (cells with fresh medium only) and a positive control (e.g., cells treated with a cytotoxic agent like 0.1% Triton X-100).
-
Incubate the plate for another 24 or 48 hours.
-
-
MTT Assay:
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the negative control.
-
Protocol 3: In Vitro Doxorubicin Release Study
This protocol describes a method to evaluate the release of a model anticancer drug, doxorubicin (DOX), from a pH-sensitive this compound-based hydrogel.[7]
Materials:
-
Doxorubicin-loaded this compound-based hydrogel
-
Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5
-
A shaker incubator
-
UV-Vis spectrophotometer
Procedure:
-
Drug Loading:
-
Immerse a known weight of the prepared hydrogel in a doxorubicin solution of a known concentration.
-
Allow the hydrogel to swell and absorb the drug solution for 24 hours at room temperature.
-
The amount of loaded drug can be determined by measuring the decrease in the concentration of the doxorubicin solution using a UV-Vis spectrophotometer at 480 nm.
-
-
Drug Release:
-
Place the doxorubicin-loaded hydrogel into a known volume of release medium (PBS at pH 7.4 and pH 5.5) in separate containers.
-
Place the containers in a shaker incubator at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with fresh release medium to maintain a constant volume.
-
Measure the concentration of doxorubicin in the collected aliquots using a UV-Vis spectrophotometer at 480 nm.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative drug release percentage against time to obtain the release profile.
-
Visualizations
The following diagrams illustrate the key processes involved in the preparation and application of this compound-based hydrogels.
Caption: Workflow for the synthesis of a this compound-based hydrogel.
Caption: Experimental workflow for the MTT biocompatibility assay.
Caption: Workflow for an in vitro doxorubicin release study.
References
- 1. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A modified hydrogel production protocol to decrease cellular content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug-Peptide Fiber Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tough Hydrogels Based on this compound, Bulk Properties Study and Microfiber Formation by Electrospinning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Controlled release of doxorubicin from pH-responsive microgels - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Maleic Anhydride Functionalization of Nanoparticles for Drug Delivery
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The functionalization of nanoparticles with maleic anhydride is a versatile and powerful strategy in the development of advanced drug delivery systems. The this compound moiety serves as a reactive handle, allowing for the covalent attachment of drugs, targeting ligands, and polymers through the opening of the anhydride ring, typically by reacting with amine or hydroxyl groups. This process introduces carboxylic acid groups, which can enhance the stability and solubility of nanoparticles in aqueous solutions.[1] Furthermore, the derivatives formed from this compound, such as maleic acid amides, can impart pH-responsive characteristics to the nanocarrier. This "smart" property is particularly advantageous for cancer therapy, as the nanocarriers can be designed to be stable in the bloodstream at physiological pH (~7.4) and then release their therapeutic payload in the acidic microenvironment of tumors or within the acidic compartments of cells like endosomes and lysosomes (pH ~5.0-6.5).[2][3] This targeted release mechanism can significantly enhance therapeutic efficacy while minimizing systemic toxicity.[3][4]
This document provides detailed protocols for the synthesis and functionalization of various nanoparticles with this compound, methods for drug loading and release studies, and a summary of key quantitative data from relevant studies.
Experimental Workflows and Chemical Principles
The functionalization process typically involves the reaction of this compound with primary amine groups on the nanoparticle surface, leading to a ring-opening reaction and the formation of a stable amide bond. This introduces a negatively charged carboxyl group, which is key to the pH-responsive behavior.
The key chemical transformation enabling pH sensitivity is the reaction between an amine group on the nanoparticle and the this compound ring.
This modification is crucial for creating systems that release drugs in response to the acidic tumor microenvironment.
Data Presentation: Physicochemical and Drug Loading Properties
The tables below summarize quantitative data from various studies on this compound-functionalized nanoparticles.
Table 1: Physicochemical Properties of this compound-Functionalized Nanoparticles
| Nanoparticle Type | Modification | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
|---|---|---|---|---|
| Poly(styrene-co-maleimide) | Imidization of PSMA | 115 ± 5 | -60 | [5] |
| Chitosan-Maleic Anhydride | This compound | 428.3 | - | [6] |
| PSMA/Melamine/Fe3O4 | Cross-linked with Melamine | - | - |[7] |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle System | Drug | Loading Capacity (LC) % | Encapsulation Efficiency (EE) % | Reference |
|---|---|---|---|---|
| PSMA/Melamine/Fe3O4 | Paclitaxel (PTX) | - | 83 | [7] |
| Chitosan-PVM/MA | Propranolol HCl | - | 72.64 ± 0.24 | [6] |
| Mesoporous Silica (Thiol-MSN) | Doxorubicin (Dox) | 16.63 | 83.15 | [8][9] |
| Mesoporous Silica (Glucose-MSN) | Doxorubicin (Dox) | 17.58 | 87.9 |[8][9] |
Table 3: In Vitro Drug Release Characteristics
| Nanoparticle System | Drug | Condition (pH) | Cumulative Release (%) | Time (h) | Reference |
|---|---|---|---|---|---|
| Thiol-MSN | Doxorubicin | 5.0 | 98.25 | >72 | [9] |
| Glucose-MSN | Doxorubicin | 7.4 | 75.4 | >72 | [9] |
| Acrylate-based NPs | Paclitaxel | 7.4 | < 10 | 24 | [2] |
| Acrylate-based NPs | Paclitaxel | 5.0 | ~100 | 24 |[2] |
Note: Data for Mesoporous Silica Nanoparticles (MSNs) are included as a comparative example for Doxorubicin loading and pH-responsive release, which is a common application goal for this compound systems.
Experimental Protocols
Protocol 1: Synthesis of this compound Functionalized Chitosan (MAC)
This protocol is based on the method described for creating a water-soluble chitosan derivative for self-assembled nanocarriers.[1]
Materials:
-
Chitosan (low molecular weight)
-
This compound (MA)
-
Acetic acid (5% v/v)
-
Methanol
-
Acetone
-
Dialysis tubing (appropriate MWCO)
-
Deionized water
-
Freeze-dryer
Procedure:
-
Prepare a 5% acetic acid solution in deionized water.
-
Dissolve chitosan in the 5% acetic acid solution to a desired concentration (e.g., 1% w/v). Stir until fully dissolved.
-
Dilute the chitosan solution with methanol.
-
In a separate container, dissolve this compound in acetone. The molar ratio of chitosan monomer units to MA should be approximately 1:5.
-
Under constant stirring, add the this compound/acetone solution dropwise to the chitosan solution.
-
Allow the reaction to proceed for 18 hours at room temperature with continuous stirring.
-
Transfer the resulting mixture to dialysis tubing.
-
Dialyze against deionized water for 2-3 days, changing the water frequently to remove unreacted reagents and solvents.
-
Collect the dialyzed solution and freeze it at -80°C.
-
Lyophilize the frozen sample using a freeze-dryer to obtain the final this compound functionalized chitosan (MAC) as a dry powder.
-
Characterize the product using FTIR and NMR to confirm the successful grafting of this compound.
Protocol 2: Synthesis of Poly(styrene-alt-maleic anhydride) (PSMA) Copolymer
This protocol describes the free radical copolymerization method to synthesize PSMA, a widely used copolymer for creating drug-delivery nanoparticles.[7]
Materials:
-
This compound (MA)
-
Styrene
-
Tetrahydrofuran (THF)
-
Azobisisobutyronitrile (AIBN) as an initiator
-
Methanol
-
Nitrogen gas source
-
Round-bottom flask with magnetic stirrer and condenser
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 2 g of this compound and 2.32 g of styrene.
-
Add 50 mL of THF to dissolve the monomers.
-
Purge the flask with nitrogen gas and stir the mixture in an ice bath (0-5°C) for 20 minutes to remove dissolved oxygen.
-
Add 0.0197 g of the AIBN initiator to the mixture.
-
Heat the reaction mixture to 80°C and maintain it for 7 hours under a nitrogen atmosphere with constant stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Double the volume of the solution with THF to ensure the polymer is fully dissolved.
-
Pour the polymer solution into 30 mL of methanol under stirring to precipitate the PSMA copolymer.
-
Filter the white precipitate using a suitable filter paper (e.g., 30 µm).
-
Wash the precipitate with additional methanol to remove unreacted monomers and initiator.
-
Dry the obtained white PSMA copolymer at 30°C for 24 hours.
-
Confirm the copolymer formation using FTIR, observing characteristic peaks for the anhydride groups (~1779 cm⁻¹ and 1855 cm⁻¹) and the styrene aromatic ring.[7]
Protocol 3: Doxorubicin (Dox) Loading into Nanoparticles
This protocol provides a general method for loading a cationic drug like Doxorubicin into functionalized nanoparticles, adapted from procedures for mesoporous silica nanoparticles.[8]
Materials:
-
Functionalized nanoparticles (e.g., MAC, PSMA-based)
-
Doxorubicin hydrochloride (Dox)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Rotator shaker
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of Dox in PBS (pH 7.4) at a concentration of 0.1% (1 mg/mL).
-
Disperse 10 mg of the functionalized nanoparticles in 5 mL of the Dox solution.
-
Place the suspension on a rotator shaker and stir at room temperature (25°C) and 150 rpm for 24 hours. Ensure the container is sealed from light as Dox is light-sensitive.
-
After incubation, centrifuge the suspension to pellet the Dox-loaded nanoparticles.
-
Carefully collect the supernatant. The concentration of unbound Dox in the supernatant can be measured using a UV-Vis spectrophotometer at an absorbance wavelength of ~482 nm.
-
Wash the nanoparticle pellet with 2 mL of deionized water to remove any loosely bound drug, and centrifuge again. Discard the supernatant.
-
Dry the final Dox-loaded nanoparticles in the dark.
-
Calculate the Drug Loading Capacity (LC) and Encapsulation Efficiency (EE) using the following formulas:
-
EE (%) = (Total Dox - Dox in supernatant) / Total Dox * 100
-
LC (%) = (Total Dox - Dox in supernatant) / Weight of Dox-loaded NPs * 100
-
Protocol 4: In Vitro pH-Responsive Drug Release Study
This protocol describes how to evaluate the pH-triggered release of a drug from the nanoparticles.[10][11]
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer or PBS at an acidic pH (e.g., pH 5.0 or 5.5)
-
Dialysis bags (appropriate MWCO to retain nanoparticles but allow free drug to diffuse)
-
Shaking water bath or incubator
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Accurately weigh a known amount of drug-loaded nanoparticles (e.g., 5 mg) and disperse them in a small volume (e.g., 1 mL) of the release medium (e.g., PBS pH 7.4).
-
Transfer the nanoparticle suspension into a dialysis bag and securely seal both ends.
-
Prepare two sets of release media: one at physiological pH (7.4) and one at acidic pH (5.0).
-
Place each dialysis bag into a larger container holding a known volume of one of the release media (e.g., 50 mL).
-
Incubate the setups at 37°C with gentle agitation (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the external container.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point for both pH conditions and plot the results to compare the release profiles.
References
- 1. Self-Assembled Nanocarriers Based on Modified Chitosan for Biomedical Applications: Preparation and Characterization [mdpi.com]
- 2. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in 2,3-Dimethylthis compound (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Magnetic melamine cross-linked polystyrene-alt-malic anhydride copolymer: Synthesis, characterization, paclitaxel delivery, cytotoxic effects on human ovarian and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functionalized Mesoporous Silica as Doxorubicin Carriers and Cytotoxicity Boosters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functionalized Mesoporous Silica as Doxorubicin Carriers and Cytotoxicity Boosters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. find.library.unisa.edu.au [find.library.unisa.edu.au]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of Maleic Anhydride-Based Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of maleic anhydride-based corrosion inhibitors. This compound is a versatile precursor for a variety of effective corrosion inhibitors due to its ability to be polymerized and functionalized with various groups that enhance surface adhesion and form protective films on metal surfaces.[1][2] The protocols outlined below describe the synthesis of both copolymer and amine-adduct-based inhibitors.
Introduction
This compound is a readily available and cost-effective monomer that can be copolymerized with other vinyl monomers or reacted with amines to produce a diverse range of functional polymers and compounds.[2] The anhydride group can be easily derivatized with alcohols or amines, allowing for the introduction of various functionalities that are crucial for corrosion inhibition.[1] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that mitigates the corrosive effects of aggressive environments. The presence of carboxylic acid groups, formed upon hydrolysis of the anhydride, contributes to their excellent scale and corrosion inhibition properties.
Experimental Protocols
Two primary methods for the synthesis of this compound-based corrosion inhibitors are detailed below:
-
Protocol 1: Synthesis of a this compound Copolymer Corrosion Inhibitor. This protocol describes the copolymerization of this compound with another vinyl monomer, followed by functionalization with an amine.
-
Protocol 2: Synthesis of a this compound-Amine Adduct Corrosion Inhibitor. This protocol details the direct reaction of this compound with an amine to form an adduct.
Protocol 1: Synthesis of a this compound-N-Isopropylmethacrylamide (MA:NIPMAM) Copolymer
This protocol is based on the free-radical copolymerization of this compound with N-isopropylmethacrylamide, followed by derivatization with an amine.[2]
Materials:
-
This compound (MA)
-
N-isopropylmethacrylamide (NIPMAM)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
1,2-Dimethoxyethane (solvent)
-
3-(Dibutylamino)-1-propylamine (DBAPA) (for derivatization)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Reaction flask with a condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Copolymerization:
-
In a reaction flask, dissolve this compound (2.45 g, 0.025 mol) and N-isopropylmethacrylamide (3.18 g, 0.025 mol) in 50 mL of 1,2-dimethoxyethane.[2]
-
Add the initiator, 2,2'-azobis(2-methylpropionitrile) (0.41 g, 0.0025 mol), to the solution.[2]
-
Purge the flask with nitrogen gas for 30 minutes to create an oxygen-free atmosphere.[2]
-
Heat the reaction mixture to 70°C and maintain stirring for 15 hours under a nitrogen atmosphere.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent using a rotary evaporator to obtain the this compound-co-N-isopropylmethacrylamide (MA:NIPMAM) copolymer.[2]
-
-
Derivatization with Amine (Optional but Recommended for Enhanced Performance):
-
The resulting MA:NIPMAM copolymer can be further functionalized by reacting the anhydride groups with an amine, such as 3-(dibutylamino)-1-propylamine (DBAPA), to improve its corrosion inhibition properties.[1] The specific conditions for this derivatization step, such as stoichiometry and reaction time, may need to be optimized depending on the desired level of functionalization.
-
Protocol 2: Synthesis of a this compound-Amine Adduct
This protocol describes the synthesis of a corrosion inhibitor through the direct reaction of this compound with an amine.[3]
Materials:
-
This compound
-
Alkyl isopropoxy aminopropyl amine (or similar amine)
-
Xylene (or other inert hydrocarbon solvent)
Equipment:
-
Reaction flask with a condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
Procedure:
-
Dissolution of this compound:
-
Amine Addition:
-
Reaction Completion and Work-up:
Data Presentation
The performance of this compound-based corrosion inhibitors is typically evaluated by measuring their inhibition efficiency. The following tables summarize representative data from the literature.
| Inhibitor | Concentration (mg/L or ppm) | Medium | Inhibition Efficiency (%) | Reference |
| Hydrolyzed Polythis compound (HPMA) | 5.1 | - | 69.3 | |
| This compound/Acrylic Acid/Vinyl Acetate Copolymer | 25 | - | ~89 | [4] |
| This compound-Monoethanolamine-Phosphoric Acid Composite | - | 1M HCl + 200 mg/l NaCl | 93.15 | [5] |
| This compound-Monoethanolamine-Phosphoric Acid Composite | - | 0.5M HCl + 200 mg/l NaCl | 92.86 | [5] |
| This compound-Methyl Oleate Copolymer | 25 | 0.1 M HCl | 97.32 | [6] |
| Modified Poly(styrene-co-maleic anhydride) | 80 | 1M HCl | 98.42 | [7] |
Visualizations
Synthesis Workflow and Corrosion Inhibition Mechanism
The following diagrams illustrate the general synthetic pathway for this compound-based corrosion inhibitors and their proposed mechanism of action.
Caption: General synthesis pathways for this compound-based corrosion inhibitors.
Caption: Proposed mechanism of corrosion inhibition by this compound-based inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synergistic Gas Hydrate and Corrosion Inhibition Using this compound: N-Isopropylmethacrylamide Copolymer and Small Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4419105A - this compound-amine reaction product corrosion inhibitor for alcohols - Google Patents [patents.google.com]
- 4. How effective is the this compound copolymer scale inhibitor? - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 5. (PDF) Synthesis of Composite Corrosion Inhibitor Based on this compound, Monoethanolamine and Phosphate Acid (2023) | Choriev I.K. [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Maleic Anhydride in the Production of Agricultural Chemicals
Introduction
Maleic anhydride is a versatile organic compound and a crucial intermediate in the synthesis of a wide array of agricultural chemicals.[1][2] Its bifunctional reactivity, characterized by a carbon-carbon double bond and an acid anhydride group, allows for diverse chemical transformations, including Diels-Alder reactions, esterification, and amidation.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of several key agrochemicals derived from this compound, intended for researchers, scientists, and professionals in the field. The agrochemicals covered include plant growth regulators, herbicides, insecticides, and fungicides.[4][5]
Plant Growth Regulators
Plant growth regulators are substances used to modify plant growth processes such as inhibiting or promoting stem elongation, influencing flowering, and preventing fruit drop. This compound serves as a precursor for several important compounds in this category.
Maleic Hydrazide
Application Note: Maleic hydrazide is a systemic plant growth regulator used to inhibit cell division, thereby controlling sucker growth in tobacco and preventing sprouting in stored crops like potatoes, onions, and garlic.[6][7][8] It is synthesized from this compound and hydrazine.[6] Once applied, it is transported to meristematic tissues where it exerts its effect.[7]
Mechanism of Action: Maleic hydrazide's primary mode of action is the inhibition of cell division (mitosis) in the meristematic tissues of plants, which prevents the growth of new buds or suckers without affecting the enlargement of existing cells.[6][7][8]
Caption: Mechanism of Maleic Hydrazide growth regulation.
Experimental Protocol: Synthesis of Maleic Hydrazide
This protocol is based on the reaction of this compound with hydrazine hydrate.[9][10]
Materials:
-
This compound
-
Hydrazine hydrate (90%)
-
ZnCl₂/CuCl₂ composite catalyst
-
Four-neck flask equipped with a stirrer, thermometer, and rectification column
Procedure:
-
Combine 200g of this compound, 280g of 90% hydrazine hydrate, and 30g of the ZnCl₂/CuCl₂ composite catalyst in the four-neck flask.[10]
-
Initiate stirring and heat the mixture to reflux.[10]
-
As the reaction proceeds, water vapor will enter the rectification column. Extract the water vapor at a column top temperature of 98°C to 100°C.[10]
-
Maintain the reaction at reflux for 4 to 6 hours.[10] The reaction is complete when no more condensed water flows from the top of the rectifying column.[10]
-
Cool the reaction mixture, which will result in the precipitation of maleic hydrazide slurry.
-
Filter the slurry to isolate the crude product. Rotary vacuum filtration is an effective method.[9]
-
Dry the product. Optimal drying is achieved at 88°C for 75 minutes.[9]
Application Data
| Target Weed/Crop | Application Concentration (by weight) | Observed Control | Reference |
| Briers, Bermuda Grass, Ragweed, Johnson Grass | 0.10% - 0.22% solution in water | 40% - 80% | [9] |
| Tobacco (Sucker Control) | Varies by formulation | Effective sucker control | [7] |
| Potatoes, Onions (Sprout Inhibition) | Varies by formulation | Effective sprout suppression | [6][8] |
Daminozide
Application Note: Daminozide is a plant growth regulator used to produce more compact and uniform ornamental plants, control plant height, and improve fruit quality and color.[11] It was historically used on apples and other fruits.[12] Its synthesis involves the reaction of succinic anhydride with unsymmetrical dimethylhydrazine (UDMH).[13] Succinic anhydride can be produced by the hydrogenation of this compound.[3]
Mechanism of Action: Daminozide is absorbed by the leaves and translocates throughout the plant.[13] It acts by inhibiting 2-oxoglutarate-dependent oxygenases (2OG oxygenases), which are key enzymes in the biosynthesis of gibberellins, a class of hormones that promotes cell elongation.[11][12][13] By reducing gibberellin levels, Daminozide slows stem and leaf growth.[11]
Caption: Daminozide inhibits enzymes for gibberellin synthesis.
Experimental Protocol: Synthesis of Daminozide
This is a two-stage process starting from this compound.
Stage 1: Hydrogenation of this compound to Succinic Anhydride
-
Catalyst Preparation: Prepare a transition metal catalyst (e.g., Ni, Pd, Pt) supported on a suitable substrate.[3]
-
Reaction Setup: In a high-pressure reactor, charge this compound and the catalyst.
-
Hydrogenation: Introduce hydrogen gas into the reactor. The reaction is typically carried out under elevated temperature and pressure.
-
Work-up: After the reaction is complete, cool the reactor, filter out the catalyst, and purify the succinic anhydride, typically by recrystallization.
Stage 2: Synthesis of Daminozide
-
Reaction Setup: In a suitable reactor, dissolve succinic anhydride (from Stage 1) in an appropriate solvent.
-
Reactant Addition: Under controlled temperature conditions, add unsymmetrical dimethylhydrazine (UDMH) to the solution.[13][14]
-
Reaction: Allow the reaction to proceed to completion. The reaction forms Daminozide directly.[13]
-
Purification: The product is purified to remove any unreacted starting materials and byproducts to meet technical specifications, particularly minimizing residual UDMH.[14]
Application Data
| Crop | Application Timing | Concentration | Effect | Reference |
| Pear | 2 weeks after full bloom | 1000-2000 mg/L solution | Prevents young fruit drop | [15] |
| Pear | 3 weeks before harvest | 1000-2000 mg/L solution | Prevents pre-harvest fruit drop | [15] |
| Ornamental Plants | Foliar Spray | Varies by species | Controls height, produces compact plants | [11] |
Herbicides
Herbicides are used to control unwanted vegetation. This compound is a key starting material for producing certain types of herbicides through the Diels-Alder reaction.
Endothall
Application Note: Endothall is a selective, contact herbicide used primarily for the control of submerged aquatic weeds.[16][17] It is produced via a Diels-Alder reaction between this compound and furan, followed by hydrolysis.[16]
Mechanism of Action: The precise mechanism of Endothall is not fully understood, but it is known to be a multi-action contact herbicide.[17][18] It interferes with plant protein synthesis, lipid synthesis, and disrupts cell membrane integrity, leading to rapid desiccation of plant tissues.[17][18][19]
Caption: Synthesis of Endothall from this compound and Furan.
Experimental Protocol: Synthesis of Endothall
This protocol is based on the Diels-Alder condensation of furan and this compound.[20]
Materials:
-
Furan
-
This compound
-
Isopropyl ether (optional, as a reaction diluent)
Procedure:
-
In a reaction vessel, combine furan and this compound. Isopropyl ether can be used as a diluent.[20]
-
Maintain the reaction temperature at approximately 35°C under atmospheric pressure.[20] No catalyst is required for this condensation.[20]
-
Allow the reaction to proceed for about 7 hours to form the Diels-Alder adduct.[20]
-
Following the condensation, hydrolyze the resulting anhydride adduct. This step opens the anhydride ring to form the dicarboxylic acid structure of Endothall.[16]
-
Isolate and purify the final Endothall product.
Application Data
| Formulation | Target | Use Rate | Reference |
| Aquathol® (Potassium salt) | Aquatic Weeds (Total Area) | 2 to 3 ppmw | [19] |
| Aquathol® (Potassium salt) | Aquatic Weeds (Spot Treatment) | Max 5 ppmw | [19] |
| Hydrothol® (Amine salt) | Aquatic Weeds & Algae | 0.05 to 4 ppmw | [19] |
Insecticides
This compound is a precursor to intermediates used in the synthesis of organophosphate insecticides.
Malathion
Application Note: Malathion is a widely used organophosphate insecticide.[21][22] It is synthesized by reacting O,O-dimethyldithiophosphoric acid with diethyl maleate.[22][23] Diethyl maleate is produced by the esterification of maleic acid, which is derived from the hydrolysis of this compound.[1]
Mechanism of Action: Malathion is an acetylcholinesterase (AChE) inhibitor. In the target organism, it is metabolized to its more potent oxygen analog, malaoxon. Malaoxon binds irreversibly to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and death of the insect.[22]
Caption: Malathion inhibits AChE, preventing neurotransmitter breakdown.
Experimental Protocol: Synthesis of Malathion
This protocol describes the reaction of an aqueous solution of O,O-dimethyldithiophosphoric acid with diethyl maleate.[23]
Materials:
-
O,O-dimethyldithiophosphoric acid
-
Diethyl maleate
-
Toluene (or other suitable organic solvent)
-
Water
Procedure:
-
Prepare a solution of O,O-dimethyldithiophosphoric acid in an organic solvent like toluene.[23]
-
Extract the O,O-dimethyldithiophosphoric acid into water to create an aqueous solution of the acid.[23]
-
Combine the aqueous solution of O,O-dimethyldithiophosphoric acid with diethyl maleate. Since diethyl maleate is not water-miscible, this will form a two-phase system.[23]
-
Subject the two-phase mixture to vigorous mechanical mixing to facilitate the reaction at the interface of the aqueous and organic layers.[23]
-
The reaction yields malathion in the organic phase.[23]
-
Separate the organic layer containing malathion.
-
Purify the malathion, which may include treatment with a sulfur reagent at a pH below 7.0 to remove impurities, followed by isolation steps like vacuum distillation.[23]
Fungicides
Fungicides are used to control fungal diseases in plants. This compound is a building block for several fungicides, again often utilizing the Diels-Alder reaction.
Captan
Application Note: Captan is a broad-spectrum fungicide used to control a variety of fungal diseases on fruits, vegetables, and ornamental plants.[4][5] Its synthesis involves a multi-step process that begins with the Diels-Alder reaction of this compound and 1,3-butadiene to produce 1,2,3,6-tetrahydrophthalic anhydride, a key intermediate.[1] This is then converted to 1,2,3,6-tetrahydrophthalimide, which is subsequently reacted with perchloromethylmercaptan.[24]
Experimental Protocol: Synthesis of Captan
This is a multi-stage process starting from this compound.
Stage 1: Synthesis of 1,2,3,6-Tetrahydrophthalimide
-
Diels-Alder Reaction: React this compound with 1,3-butadiene to form cis-1,2,3,6-tetrahydrophthalic anhydride. This reaction is a classic example of a [4+2] cycloaddition.[1]
-
Imide Formation: React the resulting anhydride with ammonia or a source of ammonia to form the imide, 1,2,3,6-tetrahydrophthalimide.
Stage 2: Synthesis of Captan
-
Solution Preparation: Dissolve 1,2,3,6-tetrahydrophthalimide (from Stage 1) in an alkaline solution, such as aqueous sodium hydroxide, to form its salt. Cool the resulting mixed solution to 10-15°C.[24]
-
Condensation Reaction: In a tower reactor, react the cooled solution with perchloromethylmercaptan. The reaction temperature should be maintained between 10 to 25°C.[24] Introducing compressed air for bubbling can improve the reaction efficiency.[24]
-
Isolation: The resulting product, Captan, will precipitate from the solution.
-
Purification: Filter the crude product, wash it thoroughly with water to remove salts and impurities, and then dry to obtain pure Captan.[24]
Caption: Multi-step synthesis pathway for the fungicide Captan.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. snowhitechem.com [snowhitechem.com]
- 5. snowhitechem.com [snowhitechem.com]
- 6. Maleic Hydrazide | 123-33-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. coresta.org [coresta.org]
- 8. Maleic hydrazide - Wikipedia [en.wikipedia.org]
- 9. Process design for the production of maleic acid hydrazide for weed control [vtechworks.lib.vt.edu]
- 10. Preparation method of maleic hydrazide - Eureka | Patsnap [eureka.patsnap.com]
- 11. chemicalwarehouse.com [chemicalwarehouse.com]
- 12. Daminozide - Wikipedia [en.wikipedia.org]
- 13. Daminozide [sitem.herts.ac.uk]
- 14. Page loading... [guidechem.com]
- 15. Daminozide [agriplantgrowth.com]
- 16. Endothal [sitem.herts.ac.uk]
- 17. mass.gov [mass.gov]
- 18. srac.msstate.edu [srac.msstate.edu]
- 19. apms.org [apms.org]
- 20. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
- 22. Malathion - Wikipedia [en.wikipedia.org]
- 23. US7977324B2 - Process for preparing malathion for pharmaceutical use - Google Patents [patents.google.com]
- 24. CN112645864A - Method for preparing captan - Google Patents [patents.google.com]
Laboratory Synthesis of Maleic Anhydride Derivatives for Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of various maleic anhydride derivatives with significant applications in materials science. The protocols are designed to be clear, concise, and reproducible for researchers in relevant fields.
Synthesis of N-Phenylmaleimide and its Copolymerization with Styrene
Application Note: N-phenylmaleimide (NPMI) and its copolymers are of significant interest in materials science due to their ability to enhance the thermal stability of various polymer systems. The rigid five-membered imide ring of the NPMI unit, when incorporated into a polymer backbone, restricts chain mobility and raises the glass transition temperature (Tg) of the material. Copolymers of NPMI with monomers like styrene are particularly useful as heat-resistant modifiers for engineering plastics such as acrylonitrile-butadiene-styrene (ABS) and polyamides (e.g., PA6).[1][2][3] The addition of these copolymers can significantly increase the heat deflection temperature (HDT) and Vicat softening point of the base polymer, expanding their applications in the automotive and electronics industries.[2][3]
Experimental Protocols
Protocol 1.1: Two-Step Synthesis of N-Phenylmaleimide (NPMI)
This protocol is adapted from a well-established method involving the formation and subsequent cyclization of an intermediate maleanilic acid.[4]
Step A: Synthesis of Maleanilic Acid
-
In a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 196 g (2 moles) of this compound in 2.5 L of ethyl ether.
-
Once the this compound has completely dissolved, slowly add a solution of 186 g (2 moles) of aniline in 200 ml of ethyl ether through the dropping funnel.
-
A thick suspension will form. Continue stirring at room temperature for 1 hour.
-
Cool the suspension to 15–20°C in an ice bath.
-
Collect the maleanilic acid product by suction filtration. The product is a fine, cream-colored powder.
Step B: Cyclization to N-Phenylmaleimide
-
In a 2-liter round-bottom flask, prepare a mixture of 1 liter of acetic anhydride and 65 g of anhydrous sodium acetate.
-
Add the 316 g of dried maleanilic acid from Step A to this mixture.
-
Heat the suspension on a steam bath for 30 minutes with swirling to dissolve the solids.
-
Cool the reaction mixture in a cold water bath to near room temperature.
-
Pour the cooled solution into 1.3 liters of ice water to precipitate the N-Phenylmaleimide.
-
Collect the crude product by suction filtration.
-
Wash the product three times with 500 ml portions of ice-cold water, followed by one wash with 500 ml of petroleum ether (b.p. 30–60°C).
-
Dry the product to obtain crude N-Phenylmaleimide.
-
Recrystallize from cyclohexane to obtain pure, canary-yellow needles.
Protocol 1.2: Free Radical Copolymerization of N-Phenylmaleimide (NPMI) and Styrene
This protocol describes a typical free radical copolymerization to produce poly(N-phenylmaleimide-alt-styrene).[2][5]
-
To a 5-liter flask equipped with a mechanical stirrer and purged with dry nitrogen, add 217 g of N-phenylmaleimide and 104 g of styrene.
-
Add 3 L of cyclohexanone as the solvent and stir the mixture at 76°C for 40 minutes to ensure complete dissolution.
-
Add 7.5 g of benzoyl peroxide (BPO) as the initiator.
-
Heat the reactor to 100°C and maintain this temperature for 4 hours under a nitrogen atmosphere.
-
After the reaction is complete, cool the flask to room temperature using an ice bath.
-
Dissolve the resulting copolymer in acetone.
-
Precipitate the polymer by pouring the acetone solution into an excess of methanol.
-
Filter and collect the polymer. Repeat the dissolution and precipitation process twice to remove unreacted monomers and initiator.
-
Dry the final product in a vacuum oven at 100°C for 48 hours.
Quantitative Data
| Parameter | Value | Reference |
| NPMI Synthesis | ||
| Maleanilic Acid Yield | 97–98% | [4] |
| N-Phenylmaleimide Yield (crude) | 75–80% | [4] |
| N-Phenylmaleimide Melting Point (pure) | 89–89.8°C | [4] |
| P(NPMI-alt-St) Copolymerization | ||
| Number-Average Molecular Weight (Mn) | 12,000 g/mol | [2] |
| Polydispersity Index (PDI) | 1.50 | [2] |
| Glass Transition Temperature (Tg) | 195.7°C | [2] |
Experimental Workflow
Caption: Workflow for the synthesis of N-Phenylmaleimide and its subsequent copolymerization with styrene.
Ring-Opening Copolymerization (ROCOP) of this compound and Epoxides
Application Note: The ring-opening copolymerization of this compound with epoxides is a powerful method for producing unsaturated polyesters.[2][3][6][7] These materials are valuable in the biomedical field, particularly for creating biodegradable and crosslinkable scaffolds for tissue engineering. A prominent example is poly(propylene fumarate) (PPF), which can be synthesized via the ROCOP of this compound and propylene oxide, followed by isomerization of the maleate units to fumarates.[3][7] The unsaturation in the polymer backbone allows for subsequent crosslinking, often through photo-polymerization, to form robust hydrogels and other three-dimensional structures. This method provides access to a diverse range of polyesters with tunable properties.[8]
Experimental Protocols
Protocol 2.1: Synthesis of Poly(propylene maleate) via ROCOP
This protocol is a representative procedure based on the use of a chromium(III) salen catalyst.
-
In a nitrogen-filled glovebox, add this compound (e.g., 200 equivalents), a chromium(III) salen catalyst (1 equivalent), and a co-catalyst such as PPNCl to a flame-dried Schlenk flask.
-
Add dry toluene to the flask.
-
Add propylene oxide (e.g., 200 equivalents) to the reaction mixture.
-
Seal the flask and remove it from the glovebox.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100°C) and stir.
-
Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR spectroscopy for monomer conversion.
-
Once the desired conversion is reached, quench the reaction by exposing it to air and cooling to room temperature.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent like methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Protocol 2.2: Isomerization to Poly(propylene fumarate)
This protocol describes the conversion of the cis-maleate form to the trans-fumarate form.[3]
-
Dissolve the synthesized poly(propylene maleate) in chloroform.
-
Add a catalytic amount of an isomerization agent, such as diethylamine.
-
Stir the solution at room temperature.
-
Monitor the isomerization progress using ¹H NMR spectroscopy by observing the disappearance of the cis-alkene signal (around 6.2 ppm) and the appearance of the trans-alkene signal (around 6.8 ppm).
-
Once the isomerization is complete, remove the solvent and the catalyst under reduced pressure to obtain the final poly(propylene fumarate).
Quantitative Data
| Parameter | Catalyst System | Monomer Ratio (MA:PO:Cat) | Mn ( g/mol ) | PDI | Reference |
| Poly(propylene maleate) | Cr(III) Salen | 200:200:1 | >15,000 | - | [3] |
| Poly(ester) | Zinc Amido-Oxazolinate | 200:200:1 | 2,300 | 1.20 | [9] |
Experimental Workflow
Caption: Workflow for the synthesis of unsaturated polyesters via ROCOP and subsequent isomerization.
Diels-Alder Reaction of this compound and Furan
Application Note: The Diels-Alder reaction between furan (a diene) and this compound (a dienophile) is a classic [4+2] cycloaddition that produces a bicyclic adduct, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.[4][10] This reaction is highly efficient and can be performed under mild, often solvent-free, conditions.[11] The resulting adduct serves as a valuable monomer for Ring-Opening Metathesis Polymerization (ROMP), yielding polymers with unique architectures and functionalities.[1] These polymers have potential applications in creating self-healing materials and other functional polymers, leveraging the reversible nature of the furan-maleimide Diels-Alder reaction.[12][13]
Experimental Protocols
Protocol 3.1: Synthesis of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
This protocol is a straightforward procedure for the synthesis of the Diels-Alder adduct.[1][4]
-
In a suitable flask, dissolve 50 g (0.51 mol) of this compound in tetrahydrofuran (THF).
-
Add 33 ml (0.45 mol) of furan to the solution and swirl for several minutes.
-
Allow the flask to stand at room temperature for several days to facilitate the formation of large crystals.
-
Isolate the crystals by filtration (e.g., using a Hirsch funnel).
-
Wash the crystals with a small amount of cold THF.
-
Dry the product in vacuo for 24 hours.
Protocol 3.2: Ring-Opening Metathesis Polymerization (ROMP) of the Diels-Alder Adduct
This is a general protocol for the polymerization of the furan-maleic anhydride adduct. Note: This protocol requires further modification (e.g., esterification of the anhydride) for compatibility with some ROMP catalysts. The following is a conceptual outline.
-
Dissolve the synthesized Diels-Alder adduct monomer in an appropriate solvent (e.g., dichloromethane) in a Schlenk flask under an inert atmosphere.
-
Add a solution of a ROMP catalyst, such as a Grubbs' catalyst (e.g., Ru(PPh₃)₂(Cl)₂(CHPh)), to the monomer solution.
-
Stir the reaction mixture under an inert atmosphere for a specified time (e.g., 0.5 hours).
-
Terminate the polymerization by adding a quenching agent, such as ethyl vinyl ether, and stir for an additional 30 minutes.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration and dry under vacuum.
Quantitative Data
| Parameter | Value | Reference |
| Diels-Alder Adduct Synthesis | ||
| Yield (Solvent-free, 4h) | 96% | [11] |
| Yield (in THF, several days) | High (not specified) | [1] |
| Melting Point | 114°C | [1] |
| ROMP of Adduct Derivative | ||
| Polymer Yield | 80-85% | [1] |
Experimental Workflow
Caption: Workflow for the Diels-Alder reaction of this compound and furan, followed by ROMP.
References
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. studylib.net [studylib.net]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. Ring-opening copolymerization of this compound with epoxides: a chain-growth approach to unsaturated polyesters. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Diels alder reaction of furan and this compound - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 11. Renewable production of phthalic anhydride from biomass-derived furan and this compound - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41655K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
Troubleshooting & Optimization
Strategies to prevent the hydrolysis of maleic anhydride during reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of maleic anhydride during chemical reactions.
Troubleshooting Guides & FAQs
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it problematic?
A1: this compound readily reacts with water in a process called hydrolysis to form maleic acid.[1] This is often undesirable as it can alter the reaction kinetics and the properties of the final product.[2] For instance, the conversion from a cyclic anhydride to a dicarboxylic acid significantly impacts copolymerization and the resulting polymer's characteristics like charge density and solubility.[2]
Q2: What are the primary factors that influence the rate of this compound hydrolysis?
A2: The main factors influencing the rate of hydrolysis are:
-
Temperature: The rate of hydrolysis increases significantly with temperature.[2]
-
pH: The reaction is catalyzed by both acids and bases.[2][3] Under acidic conditions (pH < 5), the hydrolysis rate increases significantly.[4]
-
Presence of Water: Direct contact with water, or even humid air, will lead to hydrolysis.[5][6]
Q3: How can I minimize water content in my reaction setup?
A3: To minimize water content, you should:
-
Use anhydrous solvents.
-
Dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use a drying tube to protect the reaction from atmospheric moisture.
Q4: What are the best solvents to use to avoid hydrolysis?
A4: Aprotic solvents are generally recommended. This compound is soluble in several organic solvents where it is less prone to hydrolysis compared to aqueous solutions.[5][7] Good options include acetone, ethyl acetate, chloroform, benzene, and toluene.[8] It is sparingly soluble in petroleum ether and carbon tetrachloride.[5][7]
Troubleshooting Common Issues
Issue 1: My reaction yield is low, and I suspect hydrolysis of this compound.
-
Possible Cause: Presence of water in the reactants or solvent.
-
Troubleshooting Steps:
-
Ensure all reactants are anhydrous. If necessary, dry them using appropriate methods.
-
Use a high-purity, anhydrous grade solvent. Consider purifying the solvent if necessary.
-
Assemble the reaction setup under an inert atmosphere to prevent atmospheric moisture from entering.
-
Issue 2: I am observing the formation of a precipitate in my reaction, which I believe is maleic acid.
-
Possible Cause: Unintentional introduction of water.
-
Troubleshooting Steps:
-
Review your experimental procedure to identify any potential sources of water contamination.
-
Consider adding a dehydrating agent to the reaction mixture.
-
If possible, perform the reaction at a lower temperature to reduce the rate of hydrolysis.[2]
-
Issue 3: My final product has different properties than expected, suggesting the incorporation of maleic acid instead of this compound.
-
Possible Cause: In-situ hydrolysis during the reaction.
-
Troubleshooting Steps:
-
Analyze your product using techniques like FTIR or ¹H NMR spectroscopy to confirm the presence of carboxylic acid groups from maleic acid.[2]
-
If hydrolysis is confirmed, redesign the experiment using a rigorously anhydrous setup and aprotic solvents.
-
For reactions that produce water, consider methods for its continuous removal.
-
Data Presentation
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solubility ( g/100 g solvent) |
| Acetone | 227[8] |
| Ethyl Acetate | 112[8] |
| Chloroform | 52.5[8] |
| Benzene | 50[8] |
| Toluene | 23.4[8] |
| o-Xylene | 19.4[8] |
| Carbon Tetrachloride | 0.60[8] |
Table 2: Factors Affecting this compound Hydrolysis
| Factor | Effect on Hydrolysis Rate | Citation |
| Increasing Temperature | Increases | [2] |
| Acidic Conditions (pH < 5) | Increases | [4] |
| Basic Conditions | Increases | [3] |
| Presence of Water/Humidity | Increases | [5][6] |
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup for this compound
This protocol describes a standard setup to prevent the hydrolysis of this compound during a reaction.
Materials:
-
Round-bottom flask
-
Condenser
-
Drying tube (filled with calcium chloride or silica gel)
-
Septa
-
Nitrogen or Argon gas supply with a needle adapter
-
Anhydrous solvent
-
Anhydrous reactants
-
Stir bar
Procedure:
-
Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the glassware (round-bottom flask and condenser) while still warm and immediately place under an inert atmosphere by flushing with nitrogen or argon.
-
Add the stir bar and this compound to the reaction flask under a positive flow of inert gas.
-
Seal the flask with a septum.
-
Add the anhydrous solvent and other anhydrous reactants to the flask via syringe through the septum.
-
Place a drying tube at the top of the condenser to protect the reaction from atmospheric moisture.
-
Commence stirring and heating (if required).
Protocol 2: Use of a Dehydrating Agent
In situations where trace amounts of water are unavoidable or the reaction itself produces water, a dehydrating agent can be employed.
Materials:
-
As per Protocol 1
-
Chemical dehydrating agent (e.g., acetic anhydride, trifluoroacetic anhydride)[9]
Procedure:
-
Follow steps 1-5 of Protocol 1.
-
Prior to the addition of this compound, add the chosen chemical dehydrating agent to the reaction solvent. For example, acetic anhydride can react with water to form acetic acid, which can then be removed.[9]
-
Stir the solvent and dehydrating agent for a period to ensure all trace water has reacted.
-
Proceed with the addition of this compound and other reactants as described in Protocol 1.
Visualizations
Caption: Hydrolysis pathway of this compound to maleic acid.
Caption: Experimental workflow for an anhydrous reaction.
Caption: Logic diagram for solvent selection.
References
- 1. chemcess.com [chemcess.com]
- 2. benchchem.com [benchchem.com]
- 3. koyonchem.com [koyonchem.com]
- 4. This compound and water reaction mechanism - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 5. Properties and Stability of this compound - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chembk.com [chembk.com]
- 8. scent.vn [scent.vn]
- 9. revroum.lew.ro [revroum.lew.ro]
Optimizing reaction conditions for high yield of maleic anhydride adducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for generating high yields of maleic anhydride adducts, primarily through the Diels-Alder reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a high-yield Diels-Alder reaction with this compound?
A1: The most critical parameters include: the purity and conformation of the diene, the reaction temperature, the choice of solvent, and the exclusion of moisture. This compound is a potent dienophile due to its electron-withdrawing carbonyl groups, but the reaction's success heavily depends on the diene's ability to adopt the reactive s-cis conformation.[1][2][3] Anhydrous conditions are crucial as this compound can hydrolyze to maleic acid in the presence of water, leading to lower yields and purification challenges.[4][5]
Q2: How does reaction temperature affect the product yield and stereoselectivity (endo vs. exo)?
A2: Temperature plays a pivotal role in both reaction rate and stereochemical outcome.[1]
-
Low Temperatures (e.g., room temperature): These conditions favor the formation of the endo adduct, which is the kinetically controlled product.[1][6][7] This is due to favorable secondary orbital interactions in the transition state.[8] For highly reactive dienes like cyclopentadiene, the reaction can be rapid even at room temperature.[8]
-
High Temperatures: Increasing the temperature can accelerate the reaction but may also promote a retro-Diels-Alder reaction, where the adduct reverts to the starting diene and dienophile.[1][6] This is particularly true for adducts of aromatic dienes like furan.[1] Higher temperatures also favor the formation of the more thermodynamically stable exo adduct.[1][6][7] Heating the isolated endo product can lead to its isomerization to the exo form.[8][9]
Q3: Can a catalyst be used to improve the reaction yield?
A3: Yes, Lewis acid catalysts are effective in increasing the rate and yield of Diels-Alder reactions involving this compound. By coordinating to the carbonyl oxygen of the anhydride, the Lewis acid makes the dienophile more electron-poor and, therefore, more reactive. Common Lewis acids for this purpose include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and calcium triflate (Ca(OTf)₂).
Q4: My diene is known to be unreactive. What strategies can I employ to improve the yield?
A4: For unreactive dienes, such as aromatic compounds like anthracene, higher temperatures and longer reaction times are typically necessary to achieve a good yield.[10][11] Using a high-boiling point solvent, such as xylene or toluene, allows the reaction to be conducted at the required elevated temperatures under reflux.[10][11] Additionally, using a Lewis acid catalyst can help to activate the this compound and increase the reaction rate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of this compound: Presence of water in reagents or glassware. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity this compound. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Inactive Diene: The diene cannot adopt the required s-cis conformation or is electronically poor. | 2. For acyclic dienes, higher temperatures may be needed to overcome the energy barrier to the s-cis conformation. If the diene has electron-withdrawing groups, consider modifying the synthetic route.[12] | |
| 3. Retro-Diels-Alder Reaction: Reaction temperature is too high, causing the equilibrium to shift back to the starting materials. | 3. Lower the reaction temperature. Monitor the reaction progress over time to find the optimal balance between reaction rate and product stability.[1] | |
| 4. Polymerization of Reactants: Side reactions may be occurring, especially at high temperatures. | 4. Lower the reaction temperature and consider using a polymerization inhibitor if appropriate for your specific diene. | |
| Product "Oils Out" During Crystallization | 1. High Impurity Level: Significant amounts of impurities can lower the melting point of the product, causing it to separate as a liquid. | 1. Attempt to purify the crude product using column chromatography before crystallization. |
| 2. Supersaturation Too High: The solution is cooled too quickly, or too much anti-solvent is added at once, causing the product to come out of solution above its melting point.[13][14] | 2. Slow down the cooling rate. If using an anti-solvent, add it dropwise to the stirred solution. Add slightly more of the "good" solvent to keep the product dissolved at a slightly lower temperature.[14][15] | |
| 3. Incorrect Solvent System: The chosen solvent system is not ideal for crystallization of the specific adduct. | 3. Experiment with different solvent systems for recrystallization.[4] | |
| Product is a Mixture of Endo and Exo Isomers | 1. Thermodynamic Equilibration: The reaction was run at a high enough temperature or for a long enough time for the initially formed kinetic (endo) product to convert to the thermodynamic (exo) product. | 1. To favor the endo product, run the reaction at a lower temperature for a shorter duration. To obtain the exo product, run the reaction at a higher temperature or heat the isolated endo product.[1][8] |
| 2. Incomplete Separation: The isomers have similar solubilities, making separation by recrystallization difficult. | 2. Repeated fractional crystallization may be necessary.[9] Consider using column chromatography for a more effective separation. | |
| Unexpected Peaks in NMR Spectrum | 1. Residual Solvent: The product was not dried sufficiently. | 1. Dry the product under high vacuum for an extended period. The chemical shifts of common laboratory solvents are well-documented and can be used for identification. |
| 2. Unreacted Starting Materials: The reaction did not go to completion. | 2. Compare the spectrum to the NMR spectra of your starting materials. Improve the reaction conditions (e.g., longer reaction time, higher temperature, or use of a catalyst) or purify the product more thoroughly. | |
| 3. Hydrolysis Product: Presence of maleic acid or the corresponding diacid of the adduct. | 3. The anhydride may have been hydrolyzed. Look for broad carboxylic acid peaks. Ensure anhydrous conditions in future experiments. | |
| 4. Side-Products: Formation of byproducts from polymerization or other side reactions. | 4. Advanced NMR techniques (e.g., COSY, HSQC) may be needed to identify the structure of the impurity.[16][17] Re-evaluate the reaction conditions to minimize side reactions. |
Data Presentation
Table 1: Effect of Temperature on Endo/Exo Selectivity
| Diene/Dienophile | Solvent | Temperature (°C) | Reaction Time | Major Product | Reference(s) |
| Cyclopentadiene / this compound | Ethyl Acetate/Hexane | Room Temp | 5 min | endo | [2][8] |
| Furan / this compound | Acetonitrile | 40 | 48 h | exo (thermodynamic) | [1] |
| Cyclopentadiene / Dimerization | Neat | 23 | 2 days | endo | [1] |
| Cyclopentadiene / Dimerization | Neat | 200 | 2 days | exo (endo:exo 4:1) | [1] |
| endo-Himic Anhydride | Neat | 180-200 | 1-2 h | exo (isomerization) | [8][9] |
Table 2: Reaction Conditions for Specific this compound Adducts
| Diene | Solvent | Temperature (°C) | Reaction Time | Typical Yield | Reference(s) |
| Cyclopentadiene | Ethyl Acetate / Hexane | Room Temperature | ~5 minutes | ~71% (endo) | [8] |
| Anthracene | Xylene | ~140 (Reflux) | 30 minutes | Not specified | [10][11] |
| 2,4-Hexadien-1-ol | Toluene | Reflux | Not specified | Good | [18] |
Experimental Protocols
Protocol 1: Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride
This protocol is a microscale procedure for the reaction between cyclopentadiene and this compound.
Materials:
-
This compound (175 mg)
-
Ethyl acetate (0.8 mL)
-
Hexane (0.8 mL)
-
Cyclopentadiene (140 mg), freshly prepared by cracking dicyclopentadiene.
Procedure:
-
In a Craig tube, dissolve the this compound in ethyl acetate. Gentle warming may be required.
-
Add hexane to the solution and mix thoroughly.
-
Add the cyclopentadiene to the solution.
-
Allow the reaction to proceed at room temperature for approximately 5 minutes.
-
Initiate crystallization by scratching the inside of the Craig tube with a glass rod.
-
To maximize crystal formation, cool the solution in an ice bath.
-
Isolate the crystals by centrifugation.
-
Allow the crystals to air dry and then determine the yield and melting point.[2][8]
Protocol 2: Synthesis of the Anthracene-Maleic Anhydride Adduct
This protocol is suitable for less reactive aromatic dienes.
Materials:
-
Anthracene (0.80 g)
-
This compound (0.40 g)
-
Xylene (10 mL)
-
Boiling chips
Procedure:
-
To a dry 25-mL round-bottom flask containing a stir bar, add anthracene, this compound, and boiling chips.
-
In a fume hood, add 10 mL of xylene to the flask.
-
Attach a reflux condenser and ensure a gentle flow of cooling water.
-
Heat the mixture to reflux (approximately 140°C) with stirring.
-
Continue refluxing for 30 minutes. The yellow color of the solution should fade.
-
Allow the solution to cool to room temperature, then place it in an ice bath for 10 minutes to complete crystallization.
-
Collect the product crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate or hexane.
-
Allow the crystals to dry completely before determining the yield and melting point.[10][11]
Visualizations
Caption: A generalized workflow for the synthesis of this compound adducts.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. aklectures.com [aklectures.com]
- 7. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. mt.com [mt.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 16. researchgate.net [researchgate.net]
- 17. Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and this compound (Part I) [article.sapub.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting low grafting efficiency of maleic anhydride onto polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the low grafting efficiency of maleic anhydride (MAH) onto polymers.
Troubleshooting Guide
Issue: Low Grafting Efficiency or Yield
Question: My this compound grafting reaction is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer:
Low grafting efficiency is a common issue that can be attributed to several factors, ranging from suboptimal reaction conditions to the choice of reagents. Below is a breakdown of potential causes and their corresponding solutions.
Potential Causes & Solutions for Low Grafting Efficiency
| Potential Cause | Recommended Solutions |
| Inappropriate Initiator Concentration | The concentration of the free-radical initiator (e.g., dicumyl peroxide (DCP), benzoyl peroxide (BPO)) is critical. An insufficient amount will generate too few radicals to initiate grafting effectively. Conversely, an excessively high concentration can lead to side reactions like cross-linking or polymer degradation, which can consume the radicals before they can initiate grafting. It is advisable to optimize the initiator concentration systematically. An initial increase in initiator concentration generally leads to a higher grafting degree, but this can plateau or decrease after an optimal point. |
| Suboptimal this compound (MAH) Concentration | Similar to the initiator, the MAH concentration needs to be optimized. A low concentration can be the limiting factor in the reaction. However, an excessively high concentration does not always lead to a higher grafting degree and can sometimes hinder the reaction or lead to homopolymerization. The grafting yield tends to increase with MAH concentration up to a certain point, after which it may level off or decrease. |
| Incorrect Reaction Temperature | Temperature plays a crucial role in the decomposition of the initiator and the overall reaction kinetics. If the temperature is too low, the initiator may not decompose efficiently, leading to a low concentration of primary radicals. If the temperature is too high, it can lead to the rapid consumption of the initiator, polymer degradation, or other side reactions. The optimal temperature depends on the specific polymer, initiator, and reaction system (solution vs. melt). |
| Inadequate Reaction Time | The grafting reaction requires sufficient time for the initiator to decompose, for radicals to form on the polymer backbone, and for MAH to graft onto these sites. Short reaction times may not allow the reaction to proceed to completion. It is recommended to perform a time-course study to determine the optimal reaction duration. The grafting degree often increases rapidly in the initial hours and then plateaus. |
| Poor Mixing or Mass Transfer | In melt grafting processes, inadequate mixing can lead to localized concentrations of initiator and MAH, resulting in non-uniform grafting and lower overall efficiency. Ensure proper mixing by optimizing screw speed and design in reactive extrusion. In solution grafting, ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Presence of Inhibitors | Oxygen can act as a radical scavenger and inhibit the grafting reaction. It is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon. Other impurities in the polymer or solvent can also act as inhibitors. Ensure the purity of all reagents and solvents. |
| Polymer Substrate Inactivity | Some polymers are inherently less reactive towards free-radical attack. The type and number of available grafting sites on the polymer backbone influence the grafting efficiency. |
Issue: Polymer Degradation or Chain Scission
Question: I am observing a significant decrease in the molecular weight of my polymer after the grafting reaction. How can I prevent this?
Answer:
Polymer degradation, often observed as chain scission, is a common side reaction during free-radical grafting, particularly at elevated temperatures. This is especially prevalent in polymers like polypropylene.
Troubleshooting Polymer Degradation
| Potential Cause | Recommended Solutions |
| Excessive Initiator Concentration | A high concentration of free radicals can lead to an increased rate of chain scission. Carefully optimize the initiator concentration to find a balance between efficient grafting and minimal degradation. |
| High Reaction Temperature | Higher temperatures can accelerate polymer degradation. Operate at the lowest effective temperature that still allows for efficient initiator decomposition and grafting. |
| Use of Co-monomers or Stabilizers | The addition of a co-monomer like styrene can sometimes enhance grafting efficiency at lower initiator concentrations, thereby reducing degradation. Certain stabilizers can also be employed to mitigate chain scission, but their selection must be done carefully to avoid inhibiting the grafting reaction. |
| Choice of Initiator | The type of initiator and its decomposition kinetics can influence the extent of polymer degradation. Consider using an initiator with a higher decomposition temperature if the reaction is being conducted at the lower end of its effective range. |
Issue: Cross-linking or Gel Formation
Question: My polymer is forming a gel or cross-linking during the grafting process. What is causing this and how can I avoid it?
Answer:
Gel formation is indicative of excessive cross-linking, a side reaction that can be detrimental to the properties of the final product.
Troubleshooting Cross-linking and Gel Formation
| Potential Cause | Recommended Solutions |
| High Initiator Concentration | An excess of radicals can lead to recombination reactions between polymer chains, resulting in cross-linking. Reducing the initiator concentration is often the first step in mitigating gel formation. |
| High Temperature | Elevated temperatures can promote side reactions, including cross-linking. Lowering the reaction temperature may help to reduce the extent of gelation. |
| High Monomer Concentration | In some systems, high concentrations of the grafting monomer can contribute to cross-linking. Optimizing the monomer-to-polymer ratio is important. |
| Use of a Chain Transfer Agent | A chain transfer agent can help to control the molecular weight and reduce the likelihood of cross-linking by terminating growing polymer chains. |
Frequently Asked Questions (FAQs)
Q1: What is the typical mechanism for this compound grafting onto a polymer?
A1: The most common method for grafting this compound onto a polymer backbone is through a free-radical mechanism. This process can be summarized in three main steps:
-
Initiation: A free-radical initiator (like a peroxide) is thermally decomposed to generate primary radicals.
-
Propagation: These primary radicals abstract a hydrogen atom from the polymer backbone, creating a macroradical.
-
Grafting: A this compound molecule then reacts with this macroradical, attaching itself to the polymer chain.
Caption: Free-radical grafting mechanism of this compound.
Q2: How do I choose the right initiator for my grafting reaction?
A2: The choice of initiator is critical and depends primarily on the reaction temperature. The initiator should have a half-life of a few minutes at the desired reaction temperature to ensure a steady supply of radicals throughout the process. Commonly used initiators include:
-
Benzoyl peroxide (BPO): Suitable for lower temperature reactions.
-
Dicumyl peroxide (DCP): Commonly used for melt grafting at higher temperatures.
-
Azobisisobutyronitrile (AIBN): Another option for solution grafting at moderate temperatures.
Q3: What is the difference between melt grafting and solution grafting?
A3:
-
Melt Grafting: This technique is carried out in the molten state of the polymer, often using an extruder. It is a solvent-free and environmentally friendly method. However, it can be more challenging to control the reaction conditions, and polymer degradation can be more pronounced due to the high temperatures and shear forces involved.
-
Solution Grafting: In this method, the polymer is dissolved in a suitable solvent before the addition of the monomer and initiator. This approach allows for better control over the reaction temperature and more uniform mixing. However, it requires the use of solvents, which may need to be removed in a subsequent step and can have environmental implications.
Q4: How can I determine the grafting efficiency of my reaction?
A4: The grafting efficiency can be determined using several analytical techniques:
-
Titration: This is a common method to quantify the amount of grafted this compound. The grafted polymer is dissolved in a suitable solvent, and the anhydride groups are hydrolyzed to carboxylic acid groups, which are then titrated with a standard base solution.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to qualitatively confirm the presence of grafted this compound by identifying the characteristic peaks of the anhydride group (typically around 1780 cm⁻¹ and 1850 cm⁻¹). It can also be used for quantitative analysis by creating a calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide more detailed structural information about the grafted polymer and can also be used for quantification.
It is important to thoroughly purify the grafted polymer to remove any unreacted this compound before performing these analyses to ensure accurate results.
Q5: Can the addition of a co-monomer improve grafting efficiency?
A5: Yes, in some cases, the use of a co-monomer like styrene can enhance the grafting efficiency of this compound. Styrene can act as a "promoter" by forming a charge-transfer complex with this compound, which can then more readily react with the polymer macroradicals. This can lead to a higher grafting degree under milder reaction conditions, potentially reducing side reactions like polymer degradation.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low grafting efficiency.
Caption: A workflow for troubleshooting low grafting efficiency.
Technical Support Center: Purification of Maleic Anhydride Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of maleic anhydride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue: Low Yield of Purified this compound
-
Question: I am experiencing a significantly lower than expected yield of this compound after purification. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the purification process. Here are some common causes and solutions:
-
Incomplete Dehydration of Maleic Acid: If your starting material is an aqueous solution of maleic acid, incomplete dehydration to this compound is a primary cause of low yield. Ensure your dehydration process, whether by azeotropic distillation or other methods, is carried out to completion.[1]
-
Isomerization to Fumaric Acid: Maleic acid can isomerize to the more stable but less volatile fumaric acid, especially at elevated temperatures.[1][2] Fumaric acid is difficult to separate from this compound by distillation and will be lost in the residue. To minimize this, avoid prolonged exposure to high temperatures.
-
Decomposition during Distillation: this compound can decompose at excessively high temperatures. If using distillation, consider performing it under reduced pressure (vacuum distillation) to lower the boiling point and minimize decomposition.[3]
-
Losses during Recrystallization: If you are purifying by recrystallization, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Using an excessive volume of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Premature Product Collection: During fractional distillation, ensure you are collecting the correct fraction. A forerun containing lower-boiling impurities should be collected and discarded before collecting the pure this compound fraction.[4]
-
Issue: Discoloration of Purified this compound
-
Question: My purified this compound has a yellow or brownish tint. What causes this discoloration and how can I obtain a colorless product?
-
Answer: Discoloration of this compound is a common issue, often caused by trace impurities that are difficult to remove by standard distillation alone.
-
Presence of Oxidation By-products: The initial synthesis of this compound via catalytic oxidation of hydrocarbons can produce colored by-products.[5]
-
Thermal Instability: Even purified this compound can discolor when heated, especially during prolonged storage in a molten state.[5]
-
Troubleshooting Steps:
-
Chemical Treatment: Treat the crude this compound with a small amount of concentrated sulfuric acid (e.g., 0.5-5.0% by weight) before distillation. The sulfuric acid helps to non-volatilize the color-forming impurities.[3]
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the temperature and reduce the risk of thermal degradation that can lead to color formation.[3]
-
Use of Stabilizers: The addition of certain stabilizers, such as a combination of a monochloro-substituted aliphatic alcohol, a copper compound, and a zinc compound, can prevent discoloration during storage and handling.[6]
-
Proper Storage: Store purified this compound in a cool, dry place, away from light, to minimize degradation and color change over time.
-
-
Issue: Presence of Fumaric Acid in the Final Product
-
Question: My final product is contaminated with fumaric acid. How is this happening and what are the best methods to prevent its formation and remove it?
-
Answer: Fumaric acid is a common and troublesome impurity in this compound purification due to its similar molecular weight and the isomerization of maleic acid.
-
Formation Mechanism: Maleic acid, which can be present from incomplete dehydration or hydrolysis of this compound, readily isomerizes to the more thermodynamically stable fumaric acid, especially under acidic conditions and at elevated temperatures.[1][2]
-
Prevention Strategies:
-
Anhydrous Conditions: Maintain strictly anhydrous conditions throughout the purification process to prevent the hydrolysis of this compound to maleic acid.
-
Temperature Control: Avoid prolonged heating at high temperatures. Isomerization is favored at higher temperatures.[1] The conversion of maleic acid to fumaric acid can occur above 130-140°C.[1]
-
Catalyst Avoidance: Be aware that certain catalysts can promote the isomerization of maleic acid to fumaric acid.[1]
-
-
Removal Techniques:
-
Filtration from Molten this compound: Fumaric acid has low solubility in molten this compound.[2] By dissolving the crude product in molten this compound and then filtering the hot mixture, a significant portion of the precipitated fumaric acid can be removed.[2]
-
Distillation Residue: Due to its higher boiling point, fumaric acid will primarily remain in the distillation residue during the purification of this compound. Careful fractional distillation is key to separating the more volatile this compound.
-
-
Frequently Asked Questions (FAQs)
1. What are the most common impurities in crude this compound reaction products?
Common impurities depend on the synthesis route (e.g., oxidation of benzene or n-butane) but typically include:
-
Maleic acid: Formed from the hydration of this compound.
-
Fumaric acid: The geometric isomer of maleic acid, formed via isomerization.[1][2]
-
Acetic acid and Acrylic acid: By-products from the oxidation process.[7]
-
Phthalic anhydride and Benzoquinone: Can be present as heavy by-products, especially in the benzene oxidation route.[7]
-
Color-imparting impurities: Trace oxidation by-products that can cause discoloration.[5]
2. What are the primary laboratory-scale methods for purifying this compound?
The two primary methods for laboratory-scale purification are:
-
Vacuum Distillation: This is the most common and effective method. Distillation under reduced pressure lowers the boiling point of this compound, preventing thermal decomposition and the formation of colored by-products.[3] Fractional distillation is used to separate impurities with different boiling points.
-
Recrystallization: This method involves dissolving the crude this compound in a suitable hot solvent and then allowing it to cool, causing the purified this compound to crystallize out, leaving impurities in the solution. Chloroform is a commonly used solvent for this purpose.[4][8]
3. How can I determine the purity of my this compound sample?
Several analytical techniques can be used to assess the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying this compound and its acidic impurities like maleic acid and fumaric acid.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify and quantify the main product and any organic impurities.[11]
-
Melting Point Analysis: A sharp melting point close to the literature value (52.8 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.[11]
-
Potentiometric Titration: This method can be used to determine the amount of free maleic acid in a sample of this compound.[12]
4. What is the role of an entraining agent like xylene in this compound purification?
In the context of producing this compound from an aqueous solution of maleic acid, an entraining agent such as xylene is used in azeotropic distillation. Xylene forms a low-boiling azeotrope with water, which allows for the efficient removal of water from the reaction mixture, driving the dehydration of maleic acid to this compound.[1]
Data Presentation
Table 1: Purity of this compound with Different Distillation Methods
| Purification Method | Purity of this compound (% mole) | Reference |
| Single-Stage Distillation | 62.64 | [7][13] |
| Multi-Stage (Two-Stage) Distillation | 97.72 | [7][13] |
| Vacuum Distillation with Packed Tower | 99.3 - 99.99 | [14] |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol describes a general procedure for the purification of crude this compound by vacuum distillation on a laboratory scale.
Materials:
-
Crude this compound
-
Concentrated sulfuric acid (optional, for decolorization)
-
Boiling chips
-
Vacuum grease
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump with a pressure gauge and cold trap
-
Thermometer
Procedure:
-
Preparation:
-
Place the crude this compound into a round-bottom flask. Do not fill the flask more than two-thirds full.
-
(Optional) For colored crude product, add a small amount of concentrated sulfuric acid (approximately 0.5-1% by weight) and a few boiling chips.[3]
-
Assemble the distillation apparatus, ensuring all joints are properly greased and sealed to maintain a vacuum.
-
-
Distillation:
-
Begin stirring and gradually apply vacuum to the system. A typical pressure range for this distillation is 11-14 kPa.[14]
-
Once the desired pressure is reached and stable, begin heating the distillation flask.
-
Collect the initial fraction (forerun), which will contain any low-boiling impurities. The head temperature will be lower during this phase.
-
As the temperature at the distillation head stabilizes near the boiling point of this compound at the working pressure, change the receiving flask to collect the pure product.
-
Maintain a steady reflux ratio (e.g., 3:1 to 12:1, distillate collected vs. returned to the column) to ensure good separation.[14]
-
-
Completion and Shutdown:
-
Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to drop.
-
Turn off the heating and allow the system to cool completely before slowly releasing the vacuum.
-
The collected this compound in the receiving flask will solidify upon cooling.
-
Protocol 2: Purification of this compound by Recrystallization from Chloroform
This protocol provides a method for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Chloroform (reagent grade)
-
Ice
Equipment:
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat the chloroform on a hot plate in a well-ventilated fume hood.
-
Add the minimum amount of hot chloroform to the crude this compound to just dissolve it. Swirl the flask to aid dissolution.
-
-
Crystallization:
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystals of this compound should start to form.
-
To maximize the yield, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold chloroform to remove any remaining impurities.
-
Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. US2500260A - Method for the preparation of fumaric acid - Google Patents [patents.google.com]
- 3. US2134531A - Purification of this compound - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. JP2767851B2 - Method for preventing discoloration of this compound - Google Patents [patents.google.com]
- 6. US5157130A - Method of preventing discoloring of this compound - Google Patents [patents.google.com]
- 7. journal.bcrec.id [journal.bcrec.id]
- 8. rsc.org [rsc.org]
- 9. fda.gov.tw [fda.gov.tw]
- 10. HPLC Method For Analysis Of this compound on Primesep S2 Column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. kelid1.ir [kelid1.ir]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Identifying and minimizing side reactions in maleic anhydride chemistry
Welcome to the Technical Support Center for Maleic Anhydride Chemistry. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize common side reactions encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when working with this compound?
A1: The most common side reactions in this compound chemistry are:
-
Hydrolysis: this compound readily reacts with water to form maleic acid. This can be problematic as maleic acid has different reactivity and physical properties.
-
Isomerization: Under certain conditions, such as elevated temperatures, maleic acid can isomerize to the more stable fumaric acid. Fumaric acid is often an undesired byproduct and can be difficult to separate from the desired product.
-
Polymerization: this compound can undergo free-radical polymerization, especially at elevated temperatures or in the presence of initiators. This leads to the formation of poly(this compound), which can complicate purification and reduce the yield of the desired product.
-
Photodimerization: Upon exposure to ultraviolet light, this compound can dimerize to form cyclobutane tetracarboxylic dianhydride.
Q2: How can I prevent the hydrolysis of this compound in my reaction?
A2: To prevent hydrolysis, it is crucial to maintain anhydrous conditions throughout your experiment. This can be achieved by:
-
Thoroughly drying all glassware in an oven and cooling it under a stream of inert gas (e.g., nitrogen or argon).
-
Using anhydrous solvents and reagents.
-
Running the reaction under an inert atmosphere.
Q3: My reaction mixture turned into a solid, insoluble mass. What could be the cause?
A3: The formation of an insoluble solid is often due to the polymerization of this compound. This can be triggered by high temperatures, impurities that act as radical initiators, or prolonged reaction times at elevated temperatures.
Q4: I observe an unexpected solid precipitating from my reaction, even at low temperatures. What might be happening?
A4: If you are conducting a photochemical reaction or your reaction is exposed to strong light, you may be observing the formation of the photodimer, cyclobutane tetracarboxylic dianhydride, which is often insoluble in common organic solvents.
Q5: How can I remove fumaric acid from my product?
A5: Fumaric acid has low solubility in many organic solvents compared to this compound and many of its derivatives. It can often be removed by filtration. Purification by column chromatography or recrystallization may also be effective depending on the desired product.
Troubleshooting Guides
Issue 1: Low Yield and Presence of Carboxylic Acid Peaks in Analysis (e.g., IR, NMR)
This issue is most likely due to the hydrolysis of this compound to maleic acid.
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Ensure all glassware was properly dried and that anhydrous solvents and reagents were used.
-
Inert Atmosphere: Confirm that the reaction was conducted under a continuous flow of an inert gas like nitrogen or argon.
-
Reagent Purity: Check the purity of the this compound. Older bottles may have absorbed atmospheric moisture. Consider purifying the this compound by sublimation or distillation if its purity is questionable.
-
Temperature Control: The rate of hydrolysis increases with temperature. If possible, run the reaction at the lowest effective temperature to minimize this side reaction.
Issue 2: Formation of an Insoluble White Polymer
This indicates that this compound has undergone polymerization.
Troubleshooting Steps:
-
Lower Reaction Temperature: High temperatures can initiate polymerization. Attempt the reaction at a lower temperature.
-
Use a Polymerization Inhibitor: Add a small amount of a radical scavenger, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture.
-
Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas or by freeze-pump-thaw cycles, as oxygen can sometimes initiate polymerization at higher temperatures.
Issue 3: Unexpected Precipitate in a Photochemical Reaction or a Reaction Exposed to Light
This is likely due to the photodimerization of this compound.
Troubleshooting Steps:
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or use amber-colored glassware to exclude light.
-
Filter the Mixture: The photodimer is often insoluble and can be removed by filtration.
Data Presentation
Table 1: Impact of Reaction Conditions on this compound Side Reactions
| Side Reaction | Key Contributing Factors | Recommended Mitigation Strategies | Expected Outcome |
| Hydrolysis | Presence of water | Use anhydrous solvents and reagents; conduct reactions under an inert atmosphere. | Minimized formation of maleic and fumaric acids. |
| Polymerization | High temperature, radical initiators | Lower reaction temperature; add radical inhibitors (e.g., hydroquinone). | Reduced formation of insoluble polymer, increased yield of desired product. |
| Photodimerization | Exposure to UV light | Protect the reaction from light using amber glassware or aluminum foil. | Prevention of cyclobutane tetracarboxylic dianhydride formation. |
Experimental Protocols
Protocol 1: General Procedure for a Diels-Alder Reaction with this compound under Anhydrous Conditions
This protocol describes the reaction of furan with this compound as a representative example.
Materials:
-
This compound
-
Furan
-
Anhydrous diethyl ether
-
Round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Drying tube (filled with calcium chloride)
Procedure:
-
Setup: Assemble the flame-dried round-bottom flask and reflux condenser under a stream of inert gas. Place a drying tube at the top of the condenser.
-
Reagent Addition: To the flask, add this compound (1.0 eq) and a magnetic stir bar.
-
Solvent Addition: Add anhydrous diethyl ether via a syringe.
-
Reaction Initiation: Cool the mixture in an ice bath and add furan (1.1 eq) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The product will precipitate as a white solid.
-
Workup: Cool the reaction mixture in an ice bath and collect the product by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Drying: Dry the product under vacuum.
Protocol 2: Minimizing Polymerization with an Inhibitor
Procedure:
-
Follow the desired reaction protocol.
-
Prior to heating the reaction mixture, add a catalytic amount of a radical inhibitor. A common choice is hydroquinone, added at approximately 0.1% by weight relative to the this compound.
-
Proceed with the reaction as planned. The inhibitor will quench radical species that could initiate polymerization.
Protocol 3: Analytical Quantification of Maleic Acid and Fumaric Acid by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column.
Mobile Phase:
-
A typical mobile phase is a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common starting point is a 95:5 mixture of aqueous buffer to organic solvent.
Procedure:
-
Sample Preparation: Accurately weigh a sample of the reaction mixture and dissolve it in a known volume of the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Standard Preparation: Prepare standard solutions of known concentrations of maleic acid and fumaric acid in the mobile phase.
-
Analysis: Inject the samples and standards onto the HPLC system. Monitor the elution at a wavelength of approximately 210 nm.
-
Quantification: Create a calibration curve from the peak areas of the standards and use it to determine the concentration of maleic and fumaric acid in the samples.
Visualizations
Improving the selectivity of maleic anhydride production in catalytic processes
Welcome to the technical support center for the catalytic production of maleic anhydride (MA). This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis to address common challenges encountered during experimental work. Here you will find troubleshooting guides and frequently asked questions to help improve the selectivity and yield of your catalytic processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalyst used for n-butane oxidation to this compound, and what is its active phase?
The most common industrial catalysts are Vanadium Phosphorus Oxide (VPO) systems. The precursor, Vanadium Phosphorus Hemi-Hydrate (VOHPO₄·0.5H₂O), is transformed into the active and selective phase, vanadyl pyrophosphate ((VO)₂P₂O₇), during activation. The performance of these catalysts is highly dependent on displaying the active {0 0 1} faces.
Q2: What are the main factors influencing the selectivity of this compound production?
Several factors critically impact selectivity:
-
Catalyst Composition and Structure: The P/V atomic ratio is crucial; a ratio greater than one favors the formation of highly selective δ-VOPO₄, while a ratio lower than one can lead to undesired phases. The vanadium oxidation state is also a key parameter.
-
Reaction Temperature: Increasing the reaction temperature generally increases the conversion of n-butane, but can negatively impact selectivity towards MA, favoring the formation of carbon oxides (CO and CO₂). High temperatures can also lead to catalyst degeneration.
-
Feed Composition: The concentration of n-butane and oxygen in the feed gas affects catalyst activity and selectivity. Maintaining the catalyst in an oxygen-containing atmosphere is critical for high MA production rates.
-
Presence of Water: Water vapor in the feed or during catalyst preparation can be beneficial. During thermal treatment, water enhances the crystallinity and conversion of the catalyst precursor to the active VPP phase.
-
Promoters: The addition of metal promoters, such as Ruthenium (Ru) or Yttrium (Y), can significantly enhance catalyst performance and MA selectivity.
Q3: What are the common by-products in the selective oxidation of n-butane?
The primary by-products are carbon monoxide (CO) and carbon dioxide (CO₂), resulting from complete oxidation. Lighter by-products such as acetic acid and formic acid can also be formed. The goal is to minimize these pathways to maximize MA selectivity.
Q4: Can catalyst deactivation affect selectivity, and how can it be addressed?
Yes, catalyst deactivation is a significant issue that can reduce both conversion and selectivity over time. Deactivation can be caused by factors like the loss of specific crystalline phases or changes in the vanadium oxidation state. In some systems, such as the hydrogenation of this compound with Cu/SiO₂ catalysts, deactivation can be rapid. Regeneration protocols, which may involve treating the catalyst under specific oxidizing or reducing atmospheres, can sometimes restore activity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound (MA) Selectivity | 1. Incorrect Reaction Temperature: Temperature may be too high, favoring complete oxidation to COx. 2. Suboptimal Catalyst Phase: The VPO catalyst may not have the optimal (VO)₂P₂O₇ phase or may contain less selective phases like αI-VOPO₄. 3. Incorrect P/V Ratio: A P/V atomic ratio below 1 can decrease selectivity. 4. Low Oxygen Partial Pressure: Insufficient oxygen can lead to over-reduction of the catalyst surface, decreasing selectivity. | 1. Optimize Temperature: Systematically decrease the reaction temperature to find the optimal balance between conversion and selectivity. 2. Verify Catalyst Structure: Characterize the catalyst using XRD and Raman spectroscopy to confirm the presence of the desired vanadyl pyrophosphate phase. Re-evaluate the catalyst preparation and activation protocol. 3. Adjust Catalyst Synthesis: Ensure the P/V ratio in your synthesis precursor is greater than 1. 4. Increase Oxygen Concentration: Increase the oxygen concentration in the feed gas. Adding pure oxygen has been shown to improve yield and selectivity. |
| Decreasing Selectivity and Conversion Over Time | 1. Catalyst Deactivation: The active sites are being lost or transformed. This can be due to a gradual change in the crystal structure, such as the appearance of the β-VOPO₄ phase. 2. Coke Formation: Deposition of carbonaceous materials on the catalyst surface can block active sites. | 1. Attempt Catalyst Regeneration: Based on the catalyst system, a regeneration procedure under an oxidizing or reducing atmosphere might restore performance. 2. Analyze Spent Catalyst: Use techniques like TGA, SEM, and XPS on the used catalyst to understand the deactivation mechanism and guide the development of more stable catalysts. |
| Low n-Butane Conversion | 1. Insufficient Temperature: The reaction temperature is too low to achieve the desired activation energy. 2. Poor Catalyst Activity: The catalyst may have low surface area or an insufficient number of active sites. 3. Catalyst Poisoning: Impurities in the feed stream may be poisoning the catalyst. | 1. Increase Reaction Temperature: Gradually increase the temperature while monitoring selectivity, as conversion generally increases with temperature. 2. Optimize Catalyst Preparation: Review the synthesis and calcination procedures. The thermal treatment atmosphere (O₂/H₂O/N₂ ratio) is critical for obtaining an active catalyst. Consider adding promoters. 3. Purify Feed Gas: Ensure high-purity n-butane and air are used. |
| Inconsistent or Irreproducible Results | 1. Inconsistent Catalyst Batch Preparation: Variations in synthesis parameters (e.g., temperature, stirring, aging time) can lead to different catalyst properties. 2. Fluctuations in Reaction Conditions: Unstable temperature, pressure, or gas flow rates in the reactor system. | 1. Standardize Catalyst Synthesis Protocol: Follow a meticulous, well-documented protocol for catalyst preparation to ensure batch-to-batch consistency. 2. Calibrate and Verify Equipment: Regularly check and calibrate mass flow controllers, thermocouples, and pressure transducers to ensure stable and accurate reactor operation. |
Data Presentation: Catalyst Performance
The following tables summarize quantitative data on factors affecting this compound selectivity.
Table 1: Effect of Ru Promoter on VPO Catalyst Performance at 450°C
| Ru Promoter Concentration (%) | n-Butane Conversion (%) | MA Selectivity (%) | MA Yield (%) |
| 0 (Undoped) | - | - | - |
| 0.2 | - | - | - |
| 0.6 | - | 70.2 | 37.0 |
| 1.0 | - | (Decreased) | (Decreased) |
| Note: Specific conversion values were not provided in the source. |
Table 2: Influence of Thermal Treatment Atmosphere on VPO Catalyst Performance
| Catalyst ID | Treatment Atmosphere (O₂/H₂O/N₂) | Reaction Temp (°C) | n-Butane Conversion (%) | MA Selectivity (%) |
| O19-L10 | - | 400 | - | 35 |
| O19-L10 | - | 420-440 | - | 41 |
| O13-L40 | Increased H₂O partial pressure | 400-440 | - | ~57 |
| O6-L70 | 6:10:84 | 400 | 22 | ~55 |
| O6-L70 | 6:10:84 | 440 | 46 | ~55 |
| Note: An optimized calcination atmosphere of 6:10:84 (O₂/H₂O/N₂) was reported to yield 70% MA selectivity at 50% butane conversion at 400 °C. |
Experimental Protocols
1. Protocol for VPO Catalyst Preparation (Organic Phase Method)
This protocol describes a general method for synthesizing a Vanadium Phosphorus Oxide (VPO) catalyst, which can be modified with promoters.
-
Precursor Synthesis:
-
Vanadium pentoxide (V₂O₅) is refluxed in an organic solvent, typically an alcohol like isobutanol, to reduce V⁵⁺ to V⁴⁺.
-
Concentrated phosphoric acid (H₃PO₄) is added slowly to the solution to achieve the desired P/V atomic ratio (typically slightly above 1.0).
-
The mixture is refluxed for several hours to form the vanadyl hydrogen phosphate hemihydrate (VOHPO₄·0.5H₂O) precursor precipitate.
-
If adding a promoter (e.g., Yttrium), an appropriate salt of the promoter is added during this stage.
-
-
Precursor Recovery:
-
The resulting blue solid precursor is recovered by filtration, washed with the organic solvent and then with a solvent like acetone, and dried in an oven.
-
-
Catalyst Activation (Calcination):
-
The dried precursor is calcined in a controlled atmosphere. The activation is a critical step.
-
The precursor is heated in a flow of a specific gas mixture (e.g., a butane-air mixture or an O₂/H₂O/N₂ mixture) at temperatures typically ranging from 400°C to 450°C for several hours.
-
This step transforms the precursor into the active vanadyl pyrophosphate ((VO)₂P₂O₇) phase.
-
2. Protocol for Product Analysis using Gas Chromatography (GC)
This protocol outlines a general procedure for analyzing the reaction products to determine conversion and selectivity.
-
Sampling: The reactor effluent gas is sampled using a gas-tight syringe or an automated online sampling valve.
-
Instrumentation: A gas chromatograph equipped with a suitable capillary column and detectors is used.
-
Column: A polar stationary phase column, such as one based on polyethylene glycol (PEG), is typically used.
-
Detectors: A Flame Ionization Detector (FID) is used for quantifying hydrocarbons (n-butane) and this compound, while a Thermal Conductivity Detector (TCD) is often used for permanent gases like CO, CO₂, and O₂. A Mass Spectrometer (MS) can be used for more selective detection and identification.
-
-
Method:
-
The sample is injected into the GC.
-
A temperature program is used to separate the components: n-butane, this compound, CO, and CO₂.
-
The detector response for each component is recorded.
-
-
Quantification:
-
The system is calibrated using standard gas mixtures of known concentrations for all reactants and products.
-
The peak areas from the sample chromatogram are compared to the calibration curves to determine the concentration of each component.
-
n-butane conversion and selectivity to this compound and by-products are calculated from these concentrations.
-
Visualizations
Caption: A troubleshooting decision tree for low this compound selectivity.
Caption: Workflow for catalyst synthesis, characterization, and performance evaluation.
Caption: Simplified reaction network for the selective oxidation of n-butane.
Technical Support Center: Enhancing the Thermal Stability of Maleic Anhydride-Containing Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the thermal stability of maleic anhydride-containing polymers.
Troubleshooting Guides and FAQs
This section is designed to help you identify and resolve common issues during your experiments.
Frequently Asked Questions
Q1: Why is my this compound-containing polymer showing poor thermal stability?
A1: Several factors can contribute to lower-than-expected thermal stability:
-
Residual Initiator: Peroxide initiators used in grafting reactions can leave residues that initiate polymer decomposition at lower temperatures.
-
Polymer Degradation during Modification: High temperatures and shear forces during melt grafting or reactive extrusion can cause chain scission of the polymer backbone, reducing its overall thermal stability. The presence of this compound can sometimes enhance this degradation.[1]
-
Low Molecular Weight: Polymers with lower molecular weights generally have lower thermal stability due to a higher concentration of chain ends, which are often less stable and can initiate degradation.
-
Presence of Impurities: Unreacted monomers, solvents, or moisture can volatilize at lower temperatures, appearing as initial weight loss in thermogravimetric analysis (TGA) and can sometimes catalyze degradation reactions.
Q2: My TGA curve shows an initial weight loss at a low temperature. What is the cause?
A2: An initial weight loss at a relatively low temperature in your TGA scan typically indicates the presence of volatile components. This could include residual solvents from synthesis or purification, absorbed moisture, or unreacted monomers. It is crucial to thoroughly dry your polymer sample, preferably under vacuum, before analysis to obtain an accurate thermal degradation profile.
Q3: I'm observing inconsistent thermal stability results between batches of the same polymer. What could be the reason?
A3: Inconsistent polymerization or modification conditions are the most likely cause. Key parameters to control include:
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Monomer and Initiator Concentrations: The ratio of this compound and initiator to the polymer can significantly affect the grafting degree and the extent of side reactions like crosslinking or chain scission.[2]
-
Reaction Temperature and Time: These parameters influence the rate of initiation, grafting, and potential degradation reactions.
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Mixing Efficiency: In melt grafting, inefficient mixing can lead to non-uniform distribution of reactants and localized overheating, resulting in a heterogeneous product with variable thermal stability.
Q4: How does grafting this compound (MAH) onto a polymer like polypropylene (PP) affect its thermal stability?
A4: The effect can be complex. While the introduction of polar MAH groups can increase intermolecular interactions and potentially improve thermal stability, the grafting process itself can have a more significant impact. The use of peroxides as initiators can lead to chain scission of the PP backbone, which lowers the molecular weight and, consequently, the thermal stability.[1] However, in some cases, the grafted MAH can enhance thermal stability by improving the adhesion between the polymer and fillers or by creating a more stable network structure.[3][4]
Troubleshooting Common Experimental Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Significant decrease in polymer viscosity or melt flow index (MFI) after MAH grafting. | Polymer degradation and chain scission during the reaction, often induced by the peroxide initiator.[1][5] | Optimize the initiator concentration; use a lower amount of peroxide.[2] Introduce a co-monomer like styrene, which can mitigate PP degradation. Lower the reaction temperature or shorten the reaction time. |
| Low degree of this compound grafting. | Inefficient initiation or unfavorable reaction conditions. | Increase the concentration of this compound and/or initiator, but be mindful of potential side reactions.[2] Ensure uniform mixing of all components. Optimize the reaction temperature and time. |
| Gel formation or crosslinking during the grafting process. | Excessive initiator concentration leading to polymer chain coupling. | Reduce the initiator concentration. Use a chain transfer agent to control the radical polymerization. |
| Poor compatibility in a polymer blend containing a MAH-grafted compatibilizer. | Insufficient amount of compatibilizer or low grafting density on the compatibilizer. | Increase the percentage of the MAH-grafted polymer in the blend. Synthesize a compatibilizer with a higher degree of this compound grafting. |
Data Presentation
The following tables summarize quantitative data on the thermal stability of various this compound-containing polymers, providing a clear comparison of their properties before and after modification.
Table 1: Thermal Properties of Polypropylene (PP) and this compound-Grafted Polypropylene (PP-g-MAH)
| Polymer | Tonset (°C) | Tmax (°C) | Reference |
| Pure PP | 445.8 | 464.7 | [3] |
| PP/PC Blend (70/30) | 447.8 | 465.3 | [3] |
| PP/PC/PP-g-MAH (70/25/5) | 459.2 | 473.9 | [3] |
Tonset: Onset decomposition temperature; Tmax: Temperature of maximum degradation rate.
Table 2: Thermal Decomposition Temperatures of Poly(lactic acid) (PLA) and its Blends
| Material | T5% (°C) | T50% (°C) | Reference |
| Neat PLA | 331.2 | 367.4 | [6] |
| PBST/PLA | 335.8 | 398.5 | [6] |
| PBST/PLA + 1 wt% PSMA | 336.1 | 400.1 | [6] |
| PBST/PLA + 3 wt% PSMA | 337.5 | 401.3 | [6] |
| PBST/PLA + 5 wt% PSMA | 338.2 | 402.6 | [6] |
T5%: Temperature at 5% weight loss; T50%: Temperature at 50% weight loss; PBST: Poly(butylene succinate-co-terephthalate); PSMA: Poly(styrene-co-maleic anhydride).
Experimental Protocols
This section provides detailed methodologies for key experiments related to enhancing the thermal stability of this compound-containing polymers.
Methodology 1: Melt Grafting of this compound onto Polypropylene
Objective: To chemically modify polypropylene by grafting this compound in a molten state to enhance its polarity and potentially its thermal properties.
Materials:
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Isotactic polypropylene (PP) pellets
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This compound (MAH)
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Dicumyl peroxide (DCP) as an initiator
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Antioxidant (e.g., Irganox B225)
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Nitrogen gas supply
Equipment:
-
Internal batch mixer (e.g., Haake Rheometer) or twin-screw extruder
-
Vacuum oven
-
Analytical balance
Procedure:
-
Drying: Dry the PP pellets in a vacuum oven at 80°C for at least 4 hours to remove any moisture.
-
Premixing: In a sealed container, dry blend the PP pellets with the desired amounts of MAH (e.g., 1-4 phr), DCP (e.g., 0.1-0.6 phr), and a small amount of antioxidant (e.g., 0.01 phr).[2]
-
Melt Mixing:
-
Purification:
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Dissolve the resulting grafted PP (PP-g-MAH) in hot xylene.
-
Precipitate the polymer by pouring the solution into an excess of acetone.
-
Filter the precipitated polymer and wash it with fresh acetone to remove any unreacted MAH.
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Dry the purified PP-g-MAH in a vacuum oven at 80°C until a constant weight is achieved.
-
Methodology 2: Synthesis of Styrene-Maleic Anhydride (SMA) Copolymer by Solution Polymerization
Objective: To synthesize an alternating copolymer of styrene and this compound.
Materials:
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Styrene monomer
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This compound (MAH)
-
Benzoyl peroxide (BPO) as an initiator
-
Toluene as a solvent
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with a hot plate
-
Nitrogen inlet
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Setup: Assemble the three-neck flask with a condenser, a nitrogen inlet, and a magnetic stirrer.
-
Charging Reactants:
-
Polymerization:
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated copolymer by vacuum filtration.
-
Wash the product with fresh toluene to remove unreacted monomers and initiator.
-
Dry the synthesized SMA copolymer in a vacuum oven at 60°C to a constant weight.
-
Methodology 3: Thermal Analysis using Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.
Apparatus: Thermogravimetric analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small amount of the dried polymer sample (5-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Analysis:
-
Heat the sample from room temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).
-
Record the sample weight as a function of temperature.
-
-
Data Interpretation:
-
Determine the onset decomposition temperature (Tonset), which is the temperature at which significant weight loss begins.
-
Identify the temperature of maximum degradation rate (Tmax) from the peak of the derivative of the TGA curve (DTG curve).
-
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships.
Caption: Workflow for melt grafting of this compound onto polypropylene.
Caption: Troubleshooting workflow for low thermal stability in MAH-polymers.
References
- 1. [PDF] Grafting of this compound on polypropylene by reactive extrusion: effect of this compound and peroxide concentrations on reaction yield and products characteristics | Semantic Scholar [semanticscholar.org]
- 2. ijcea.org [ijcea.org]
- 3. matec-conferences.org [matec-conferences.org]
- 4. The influence of this compound-grafted polymers as compatibilizer on the properties of polypropylene and cyclic natural rubber blends | springerprofessional.de [springerprofessional.de]
- 5. mdpi.com [mdpi.com]
- 6. publications.aston.ac.uk [publications.aston.ac.uk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Controlling Molecular Weight of Maleic Anhydride Copolymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with maleic anhydride copolymers. The following sections offer solutions to common issues encountered during synthesis, with a focus on controlling molecular weight and polydispersity.
Troubleshooting Guide
Issue: The molecular weight of my this compound copolymer is too high.
| Potential Cause | Recommended Solution |
| Low Initiator Concentration | In conventional free-radical polymerization, a lower initiator concentration leads to fewer polymer chains being initiated, resulting in higher molecular weight polymers. To decrease the molecular weight, incrementally increase the concentration of the initiator (e.g., AIBN or benzoyl peroxide). |
| High Monomer Concentration | Higher monomer concentrations can lead to a higher rate of propagation relative to termination, resulting in higher molecular weight. Try reducing the overall monomer concentration in the reaction mixture.[1] |
| Absence or Insufficient Amount of Chain Transfer Agent (CTA) | CTAs are crucial for controlling molecular weight in both conventional and controlled radical polymerizations. Ensure a suitable CTA is used at an appropriate concentration. For Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the molecular weight is inversely proportional to the concentration of the RAFT agent.[2][3] |
| Inappropriate Solvent | The choice of solvent can influence polymerization kinetics. Solvents that are known to act as chain transfer agents (e.g., chlorinated solvents) can help reduce molecular weight.[1] |
Issue: The molecular weight of my this compound copolymer is too low.
| Potential Cause | Recommended Solution |
| High Initiator Concentration | An excess of initiator will generate a large number of polymer chains, each growing to a shorter length, thus lowering the average molecular weight. Reduce the initiator concentration. In RAFT polymerization, a lower initiator-to-RAFT agent ratio is generally preferred.[4] |
| Low Monomer Concentration | A lower concentration of monomers can lead to premature termination of growing polymer chains. Increasing the monomer concentration can help achieve higher molecular weights.[1] |
| High Concentration of Chain Transfer Agent (CTA) | In both conventional and RAFT polymerization, a higher concentration of CTA will result in lower molecular weight polymers.[2] To increase the molecular weight, decrease the concentration of the CTA. |
| Reaction Temperature Too High | Higher temperatures can increase the rate of termination reactions and the efficiency of some chain transfer agents, leading to lower molecular weights. Consider reducing the polymerization temperature. |
Issue: The polydispersity index (PDI) of my copolymer is too broad.
| Potential Cause | Recommended Solution |
| Conventional Free-Radical Polymerization | Conventional free-radical polymerization inherently produces polymers with a broad molecular weight distribution (high PDI). For applications requiring well-defined polymers, consider using a controlled/"living" radical polymerization technique. |
| Inefficient Chain Transfer in RAFT Polymerization | A low transfer constant of the RAFT agent can lead to a mixture of controlled and uncontrolled polymerization, resulting in a broad or bimodal molecular weight distribution.[4] Ensure the chosen RAFT agent is suitable for the comonomers being used. For styrene-maleic anhydride copolymerization, dithiobenzoates and trithiocarbonates are effective.[5] |
| Slow Initiation in RAFT Polymerization | If the initiation of polymerization from the radical initiator is slow compared to the RAFT process, it can lead to a broader PDI. Select an initiator with a suitable decomposition rate at the reaction temperature. |
| High Initiator-to-RAFT Agent Ratio | An excess of initiator relative to the RAFT agent can lead to an increased number of chains initiated by the primary radicals, which are not under RAFT control, thus broadening the PDI.[4] A lower initiator concentration is generally recommended to minimize termination events.[4] |
Frequently Asked Questions (FAQs)
Q1: How can I precisely control the molecular weight of my styrene-maleic anhydride (SMA) copolymer?
A1: The most effective method for precise control over the molecular weight and to obtain a narrow molecular weight distribution is to employ a controlled radical polymerization technique, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[4][6] This method allows for the synthesis of polymers with a predetermined molecular weight by adjusting the ratio of monomer to RAFT agent.[7]
Q2: What is the role of a Chain Transfer Agent (CTA) in controlling molecular weight?
A2: A Chain Transfer Agent (CTA) interrupts the growth of a polymer chain by transferring a reactive atom (often a hydrogen) to the propagating radical, thus terminating that chain. The CTA then becomes a radical that can initiate a new polymer chain. This process effectively increases the number of polymer chains and, consequently, reduces the average molecular weight. In RAFT polymerization, the CTA is a key component that establishes a dynamic equilibrium between propagating and dormant chains, enabling controlled growth of the polymer chains.[3]
Q3: Can I control the molecular weight by adjusting the monomer feed ratio?
A3: While the monomer feed ratio is a critical parameter for controlling the copolymer composition, its effect on molecular weight is less direct than that of the initiator or CTA concentration. In some systems, changing the monomer ratio can influence the overall polymerization rate, which can in turn affect the molecular weight.[1] However, for predictable molecular weight control, manipulating the initiator or CTA concentration is the recommended approach.
Q4: Why is Atom Transfer Radical Polymerization (ATRP) not recommended for this compound copolymerization?
A4: ATRP is generally not suitable for the copolymerization of this compound because the monomer can have unfavorable interactions with the metal catalyst (typically copper-based) required for the polymerization.[5] These interactions can deactivate the catalyst and lead to a loss of control over the polymerization.
Q5: My GPC results show a bimodal distribution for my RAFT-synthesized copolymer. What could be the cause?
A5: A bimodal molecular weight distribution in RAFT polymerization can indicate several issues. One common cause is a low transfer constant of the RAFT agent to the propagating radical, leading to a population of chains that are not under RAFT control.[4] Another possibility is the presence of impurities that can affect the polymerization. It is also important to ensure that the initiator concentration is not too high relative to the RAFT agent concentration.
Experimental Protocols
Protocol 1: Controlled Synthesis of Styrene-Maleic Anhydride Copolymer via RAFT Polymerization
This protocol describes a general procedure for the synthesis of a well-defined styrene-maleic anhydride copolymer using RAFT polymerization.
Materials:
-
Styrene (St)
-
This compound (MAh)
-
RAFT agent (e.g., 2-cyanoprop-2-yl dithiobenzoate)
-
Initiator (e.g., 2,2′-azobisisobutyronitrile, AIBN)
-
Solvent (e.g., 1,4-dioxane)
-
Round-bottom flask with a magnetic stirrer
-
Nitrogen/Argon source
-
Schlenk line or similar equipment for degassing
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve the desired amounts of styrene, this compound, RAFT agent, and AIBN in the solvent. The molar ratio of monomer to RAFT agent will determine the target molecular weight. A common initiator to RAFT agent ratio is 1:5.[4]
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60°C) and stir under an inert atmosphere (Nitrogen or Argon).[4]
-
Monitoring the Reaction: Periodically take samples to monitor monomer conversion and the evolution of molecular weight and PDI using techniques like ¹H NMR and Gel Permeation Chromatography (GPC).
-
Termination and Isolation: After the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer in a non-solvent (e.g., methanol or diethyl ether), filter, and dry under vacuum.[8]
Visualizations
Caption: Workflow for RAFT polymerization of this compound copolymers.
Caption: Troubleshooting logic for molecular weight control.
References
- 1. researchgate.net [researchgate.net]
- 2. Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Synthesis of SMA by RAFT polymerization and its dispersion of TiO2 in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Best practices for scaling up maleic anhydride reactions from lab to pilot plant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the best practices for scaling up maleic anhydride reactions from the laboratory to the pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up a this compound synthesis from a lab to a pilot plant?
A1: The main challenges include managing the highly exothermic nature of the reaction, ensuring efficient heat removal to prevent runaway reactions and catalyst damage, maintaining optimal catalyst performance and lifespan, and adapting product purification methods to handle larger volumes and different impurity profiles.[1][2][3] In moving from a lab-scale batch process to a continuous or semi-continuous pilot-scale operation, maintaining consistent feed ratios and process control becomes critical.
Q2: How do the reaction kinetics of this compound synthesis impact scale-up?
A2: The reaction kinetics, which are influenced by temperature, pressure, and reactant concentrations, are crucial for reactor design and process control at the pilot scale.[4] Understanding the kinetics helps in modeling the reaction, predicting the heat evolution profile, and designing a cooling system that can effectively manage the thermal load.[5][6] The rate of reaction directly impacts the required residence time and, consequently, the size of the pilot reactor.
Q3: What are the key safety precautions to consider when operating a this compound pilot plant?
A3: this compound is a hazardous substance that is flammable, corrosive, and can cause severe skin burns and respiratory issues.[7][8][9] Key safety precautions include ensuring a well-ventilated environment, using explosion-proof equipment, and providing appropriate personal protective equipment (PPE) for all personnel.[7][10] A comprehensive Hazard and Operability (HAZOP) study should be conducted before commissioning the pilot plant to identify and mitigate potential risks. Emergency shutdown procedures and spill containment plans must be in place.[7]
Q4: How does catalyst deactivation affect the pilot-scale production of this compound, and how can it be mitigated?
A4: Catalyst deactivation, often caused by factors like high temperatures (sintering), poisoning from impurities in the feed, or physical attrition in fluidized bed reactors, can lead to a significant decrease in yield and selectivity.[3][11] At the pilot scale, this can result in inconsistent product quality and process instability. Mitigation strategies include careful control of reaction temperature, purification of feedstocks to remove potential poisons, and selecting a robust catalyst formulation. For some catalysts, regeneration procedures may be possible.[11]
Q5: What are the recommended analytical methods for monitoring the reaction and product purity at the pilot scale?
A5: For reaction monitoring, online gas chromatography (GC) is often used to analyze the composition of the reactor effluent, providing real-time data on conversion and selectivity.[12] For determining product purity, High-Performance Liquid Chromatography (HPLC) is a common method, particularly for quantifying maleic acid, an impurity formed by the hydrolysis of this compound.[13][14] Fourier Transform Infrared Spectroscopy (FTIR) can also be a valuable tool for analyzing the final product.[15]
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| Low this compound Yield | - Inadequate reaction temperature or pressure.- Catalyst deactivation.- Incorrect feed composition (e.g., wrong hydrocarbon-to-air ratio).- Poor mixing in the reactor. | - Verify and adjust temperature and pressure to optimal setpoints.- Analyze catalyst activity; consider regeneration or replacement.- Check and calibrate mass flow controllers for all feed streams.- Evaluate reactor hydrodynamics; for packed beds, check for channeling. |
| Poor Selectivity (High Byproduct Formation) | - "Hot spots" in the reactor leading to over-oxidation.- Incorrect catalyst or catalyst has been poisoned.- Residence time is too long. | - Improve heat transfer within the reactor; for packed beds, consider diluting the catalyst bed with an inert material.- Analyze the catalyst for poisons and consider feedstock purification.- Adjust the feed flow rate to reduce the residence time. |
| Reactor Temperature Runaway | - Inadequate cooling capacity.- Loss of coolant flow.- Higher than expected reaction rate due to changes in feed composition or pressure. | - Immediately initiate emergency shutdown procedures.- Verify coolant flow and temperature.- Review and adjust process parameters to ensure they are within the safe operating limits defined by the HAZOP study. |
| Product Discoloration | - Formation of color bodies due to high temperatures in the purification section.- Contamination from corrosion of equipment. | - Reduce reboiler temperatures in distillation columns.- Consider vacuum distillation to lower boiling points.- Inspect equipment for signs of corrosion and ensure materials of construction are compatible with this compound at operating temperatures. |
| Pressure Drop Increase Across Packed Bed Reactor | - Catalyst fines formation and entrainment.- Fouling of the catalyst bed. | - Implement proper filtration of feed streams.- If possible, back-pulse the reactor with an inert gas to dislodge fines.- In severe cases, a shutdown and catalyst replacement may be necessary. |
Data Presentation
Table 1: Comparison of Typical Operating Conditions for this compound Synthesis
| Parameter | Lab Scale (Batch) | Pilot Plant (Continuous) |
| Reactor Type | Glass Flask / Small Autoclave | Packed Bed / Fluidized Bed Reactor[2] |
| Catalyst | Vanadium Phosphorus Oxide (VPO)[1] | Vanadium Phosphorus Oxide (VPO)[1][2] |
| Temperature | 350 - 450 °C[5] | 375 - 425 °C[1][16] |
| Pressure | Atmospheric - 5 bar | 1.4 - 20 bar[1][16] |
| Feedstock | n-butane or benzene[5][17] | n-butane[1] |
| Oxidant | Air or pure oxygen | Air[18] |
| Heat Removal | Oil bath / Heating mantle | Molten salt loop / Cooling jacket[5][16] |
| Product Collection | Condensation / Crystallization | Scrubber / Condenser followed by distillation[18][19] |
Experimental Protocols
Protocol 1: Catalyst Activity Test at Pilot Scale
-
Catalyst Loading: Carefully load a known quantity of the VPO catalyst into the pilot reactor. If using a packed bed, ensure uniform packing to avoid channeling.
-
System Purge: Purge the entire reactor system with an inert gas (e.g., nitrogen) to remove any residual air and moisture.
-
Catalyst Activation (if required): Heat the catalyst bed to the activation temperature specified by the manufacturer under a flow of inert gas.
-
Introduce Feed: Gradually introduce the pre-heated feedstock (n-butane and air) at the desired ratio and flow rate.
-
Achieve Steady State: Allow the reactor to reach a steady state, monitoring the temperature profile and effluent gas composition using online GC. This may take several hours.
-
Data Collection: Once at a steady state, collect data for at least 4-6 hours to ensure stable operation. Analyze the effluent for this compound, byproducts (CO, CO2), and unreacted n-butane.
-
Calculate Performance: Calculate the n-butane conversion, selectivity to this compound, and yield.
-
Shutdown: Safely shut down the system by first stopping the hydrocarbon feed, then the air feed, and finally cooling the reactor under an inert gas flow.
Protocol 2: this compound Purification via Vacuum Distillation
-
Charge the Distillation Unit: Transfer the crude this compound collected from the reactor's condensation system to the reboiler of the vacuum distillation unit.
-
Apply Vacuum: Gradually apply vacuum to the system to the desired pressure (e.g., 200 mbar).[16]
-
Heating: Begin heating the reboiler to bring the crude this compound to its boiling point under vacuum.
-
Fractional Distillation:
-
Light Ends Cut: Collect the initial fraction, which will contain lower boiling point impurities.
-
Heart Cut: Collect the main fraction of purified this compound at the appropriate temperature and pressure.
-
Heavy Ends: The remaining material in the reboiler will contain higher boiling point impurities and color bodies.
-
-
Product Analysis: Analyze the collected main fraction for purity using HPLC or GC.
-
Shutdown: After collecting the desired product, cool the reboiler and slowly break the vacuum with an inert gas before shutting down the system.
Visualizations
Caption: Reaction pathway for this compound synthesis from n-butane.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. "Process Design: this compound Unit" by Valerie Kay, Jacqueline Phillips et al. [scholarcommons.sc.edu]
- 2. Modeling of this compound production from a mixture of n-butane and butenes in fluidized bed reactor [scielo.org.ar]
- 3. researchgate.net [researchgate.net]
- 4. koyonchem.com [koyonchem.com]
- 5. cbe.statler.wvu.edu [cbe.statler.wvu.edu]
- 6. dokumente.ub.tu-clausthal.de [dokumente.ub.tu-clausthal.de]
- 7. Precautions for the Use of this compound - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 8. molgroupchemicals.com [molgroupchemicals.com]
- 9. lanxess.com [lanxess.com]
- 10. chemos.de [chemos.de]
- 11. researchgate.net [researchgate.net]
- 12. This compound gc method is a widely used technique for its analysis - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 13. HPLC Method For Analysis Of this compound on Primesep S2 Column | SIELC Technologies [sielc.com]
- 14. Analytical Method [keikaventures.com]
- 15. researchgate.net [researchgate.net]
- 16. kkft.bme.hu [kkft.bme.hu]
- 17. niir.org [niir.org]
- 18. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]
- 19. EP0928782A2 - Process for the purification of this compound - Google Patents [patents.google.com]
Validation & Comparative
Analytical techniques for quantifying maleic anhydride grafting density
A Comprehensive Guide to Analytical Techniques for Quantifying Maleic Anhydride Grafting Density
For researchers, scientists, and drug development professionals working with this compound (MAH)-grafted polymers, accurate quantification of the grafting density is crucial for ensuring product performance and consistency. The degree of grafting directly influences the material's properties, such as adhesion, compatibility, and surface energy. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
Several analytical methods are commonly employed to determine the grafting density of this compound onto a polymer backbone. The most prevalent techniques are Fourier-Transform Infrared Spectroscopy (FTIR), chemical titration, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and limitations in terms of sensitivity, accuracy, and ease of implementation.
| Technique | Principle | Advantages | Disadvantages | Typical Grafting Range (%) | Precision |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the carbonyl groups (C=O) of the grafted this compound. The grafting density is typically determined by the ratio of the anhydride peak area (around 1780-1790 cm⁻¹) to a reference peak from the polymer backbone. | - Rapid and non-destructive- Relatively simple and widely available instrumentation- Good for routine quality control | - Requires careful calibration with standards- Susceptible to interference from residual (ungrafted) MAH and maleic acid[1][2]- Sample preparation (e.g., film thickness) can affect accuracy | 0.1 - 5 | Moderate |
| Titration (Acid-Base) | Involves the chemical reaction of the grafted anhydride or its corresponding diacid with a standardized base. Both direct and back-titration methods can be used. | - Absolute and direct method, does not require calibration with grafted polymer standards- High accuracy and reproducibility when optimized[3][4] | - Time-consuming and requires sample dissolution, which can be challenging for some polymers- Can be affected by the presence of other acidic or basic impurities- Endpoint determination can be subjective if using a visual indicator[3] | 0.1 - 10 | High |
| NMR Spectroscopy | Identifies and quantifies the grafted this compound by analyzing the chemical shifts of protons (¹H NMR) or carbon atoms (¹³C NMR) in the succinic anhydride ring relative to the polymer backbone signals.[5][6] | - Provides detailed structural information, including the nature of the graft (single unit vs. oligomer)[5][6]- Can be an absolute method for quantification | - Lower sensitivity compared to FTIR and titration[1]- Time-consuming and requires expensive instrumentation- Sample dissolution in deuterated solvents can be difficult | 0.5 - 10 | High |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the key analytical techniques.
FTIR Spectroscopy
Objective: To quantify the grafting density of MAH on a polymer backbone using a calibration curve method.
Methodology:
-
Sample Preparation:
-
Purify the MAH-grafted polymer to remove any unreacted MAH. This is typically achieved by dissolving the polymer in a suitable solvent (e.g., hot xylene) and precipitating it in a non-solvent (e.g., acetone or methanol). The purified polymer is then dried under vacuum.[7]
-
Prepare thin films of the purified polymer of uniform thickness (typically 50-100 µm) by compression molding or solution casting.
-
-
Calibration Standards:
-
Prepare a series of physical blends of the ungrafted polymer with known concentrations of a low molecular weight analog of the grafted moiety (e.g., succinic anhydride).
-
Alternatively, use a set of well-characterized grafted polymer samples with known grafting densities (determined by a primary method like titration or NMR) to construct the calibration curve.
-
-
Data Acquisition:
-
Record the FTIR spectra of the sample films in transmission or Attenuated Total Reflectance (ATR) mode.
-
Identify the characteristic absorption band of the symmetric C=O stretching of the succinic anhydride group, typically around 1785-1792 cm⁻¹.[8]
-
Select a reference peak from the polymer backbone that is not expected to change with grafting (e.g., a C-H bending vibration).
-
-
Quantification:
-
Calculate the ratio of the absorbance (or peak area) of the anhydride carbonyl peak to the reference peak.
-
Plot this ratio against the known concentration of the standards to generate a calibration curve.
-
Determine the grafting density of the unknown samples by interpolating their absorbance ratios on the calibration curve.
-
Acid-Base Titration
Objective: To determine the absolute grafting density of MAH by titrating the carboxylic acid groups formed from the hydrolysis of the anhydride.
Methodology:
-
Sample Preparation:
-
Hydrolysis (if necessary):
-
While direct titration of the anhydride is possible in some non-aqueous systems, a common approach is to first hydrolyze the anhydride to the diacid. This can be achieved by adding a small amount of water and refluxing the solution.
-
-
Titration:
-
Titrate the hot polymer solution with a standardized solution of a strong base, such as potassium hydroxide (KOH) in ethanol or tetra-butylammonium hydroxide (TBAH) in a suitable organic solvent.[3][4] The use of an organic base like TBAH can prevent polymer precipitation during titration.[3]
-
Use a visual indicator (e.g., phenolphthalein or bromothymol blue) or a potentiometric endpoint to determine the equivalence point.[3][4]
-
-
Calculation:
-
Calculate the grafting density (GD) as a weight percentage using the following formula: GD (%) = [(V × M × 98.06) / (W × 1000)] × 100 Where:
-
V = Volume of the titrant (base) in mL
-
M = Molarity of the titrant in mol/L
-
98.06 = Molecular weight of this compound in g/mol
-
W = Weight of the polymer sample in g
-
-
¹H NMR Spectroscopy
Objective: To determine the grafting density of MAH by integrating the proton signals from the grafted succinic anhydride ring against the proton signals from the polymer backbone.
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the purified MAH-grafted polymer (typically 10-20 mg) in a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂, trichlorobenzene-d₃) at an elevated temperature (e.g., 120 °C) to ensure complete dissolution and reduce viscosity.[10]
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum at the elevated temperature.
-
Identify the characteristic signals for the protons of the succinic anhydride ring, which typically appear in the range of 2.5-3.5 ppm.[11]
-
Identify a well-resolved signal from the polymer backbone that can be used for integration.
-
-
Quantification:
-
Integrate the area of the succinic anhydride proton signals (A_MAH).
-
Integrate the area of a known number of protons from the polymer backbone repeat unit (A_polymer).
-
Calculate the molar ratio of grafted MAH to polymer repeat units and then convert to weight percent grafting.
-
Visualizing the Workflow
Understanding the experimental workflow is essential for proper execution. The following diagrams, generated using the DOT language, illustrate the logical steps for each analytical technique.
References
- 1. icpc-conference.org [icpc-conference.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of the this compound grafted onto polypropylene by chemical and viscosimetric titrations, and FTIR spectroscopy | DIAL.pr - BOREAL [dial.uclouvain.be]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Study on the Influencing Factors of Precision of Grafting Yield in this compound onto Polypropylene by Neutralization Titration [plaschina.com.cn]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Maleic and Phthalic Anhydride in Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of maleic anhydride and phthalic anhydride, two critical dicarboxylic acid anhydrides used in the synthesis of polymers, particularly polyesters. Understanding their distinct chemical behaviors is paramount for designing polymers with desired thermal, mechanical, and functional properties. This comparison is supported by experimental data and detailed methodologies for key polymerization techniques.
Core Reactivity Differences: Structure Defines Function
The primary difference between this compound and phthalic anhydride lies in their chemical structure. This compound possesses a reactive carbon-carbon double bond within its five-membered ring, making it an unsaturated anhydride. In contrast, phthalic anhydride features a stable aromatic benzene ring fused to the anhydride ring. This fundamental structural distinction dictates their reactivity in various polymerization reactions.
This compound: The presence of the double bond allows it to undergo not only condensation and ring-opening polymerizations but also radical copolymerization and subsequent cross-linking reactions (curing) through the vinyl group. This functionality is essential for producing thermosetting unsaturated polyester resins.
Phthalic Anhydride: Lacking a polymerizable double bond, its reactivity is confined to the anhydride group. It is primarily used in condensation and ring-opening polymerizations to impart rigidity, chemical resistance, and specific thermal properties to the resulting polymer backbone.
Comparative Analysis of Polymerization Reactions
Condensation Polymerization (Polyesterification)
In the synthesis of unsaturated polyester resins, typically involving glycols like propylene glycol or ethylene glycol, both anhydrides are often used in combination.[1][2] this compound provides the unsaturation necessary for later cross-linking with a vinyl monomer like styrene, while phthalic anhydride is used to modify the properties of the final resin.[1][3]
Studies on the kinetics of copolyesterification with 1,2-propylene glycol have shown that this compound is significantly more reactive than phthalic anhydride.[4][5] The relative reactivity of this compound to phthalic anhydride increases with temperature, ranging from approximately 1.7 to 2.3 as the temperature rises from 160°C to 220°C.[4][5] This higher reactivity is attributed to the electronic effects of the double bond.
The ratio of maleic to phthalic anhydride is a critical parameter that influences the mechanical properties of the cured resin. Experimental results indicate that optimal mechanical properties, such as tensile strength, impact strength, and surface hardness, are often achieved when this compound constitutes 60-70% of the total anhydride content.[1][6]
Ring-Opening Copolymerization (ROCOP)
ROCOP, particularly with epoxides, offers an alternative route to polyesters with controlled molecular weights and structures.[7][8] Both maleic and phthalic anhydride can be effectively copolymerized with various epoxides using catalysts like chromium or zinc complexes.[7][9]
In certain catalytic systems, this compound has demonstrated higher selectivity towards polyester formation compared to phthalic anhydride.[7] For example, when using specific amido-oxazolinate zinc complexes for ROCOP with cyclohexene oxide, this compound showed the highest selectivity towards the desired polyester product compared to both phthalic and succinic anhydrides.[7] However, the choice of catalyst, cocatalyst, and epoxide can significantly influence the reaction, and both anhydrides are viable monomers for producing a range of polyesters via this method.[9][10]
Radical Polymerization
This is a key area where the reactivities diverge completely. Due to its internal double bond, this compound can participate in radical copolymerizations with a variety of electron-donating vinyl monomers, such as styrene or vinyl ethers.[11][12] It is important to note that this compound does not readily undergo radical homopolymerization.[12][13] Phthalic anhydride, with its stable aromatic ring, is inert under radical polymerization conditions.
Quantitative Data Summary
| Parameter | This compound | Phthalic Anhydride | Source(s) |
| Structure | Unsaturated, cyclic | Aromatic, cyclic | N/A |
| Condensation Reactivity | Higher reactivity; relative reactivity of 1.7–2.3 vs. PA | Lower reactivity | [4][5] |
| Optimal Anhydride Ratio | 60-70% (with PA) for optimal mechanical properties in UPRs | 30-40% (with MA) for optimal mechanical properties in UPRs | [1][6] |
| Radical Polymerization | Participates in copolymerization | Does not participate | [11] |
| Curing/Cross-linking | Provides sites for cross-linking via its double bond | Acts as a rigid, non-cross-linking component | [2][3] |
| ROCOP with Epoxides | Can show high selectivity for polyester formation | Widely used for creating semi-aromatic polyesters | [7][14] |
Experimental Protocols
Protocol 1: Synthesis of Unsaturated Polyester Resin via Condensation Polymerization
This protocol describes a typical two-stage polycondensation reaction for producing an unsaturated polyester resin using a blend of maleic and phthalic anhydrides with propylene glycol.
Materials:
-
This compound (MA)
-
Phthalic Anhydride (PA)
-
Propylene Glycol (PG)
-
Xylene (as azeotropic solvent)
-
Hydroquinone (inhibitor)
-
Nitrogen gas supply
Procedure:
-
Reactor Setup: A four-neck reaction kettle is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet tube, and a condenser with a Dean-Stark trap to collect water.[15]
-
Charging Reactants: Charge the reactor with propylene glycol, this compound, and phthalic anhydride. A typical molar ratio might be 1.1 moles of glycol for every 1.0 mole of total anhydride (e.g., 0.7 moles MA + 0.3 moles PA).[1][6] Add a small amount of xylene to facilitate water removal.
-
First Stage (Ring-Opening): Heat the mixture under a nitrogen blanket to approximately 140-160°C. This initial stage involves the exothermic ring-opening of the anhydrides by the glycol's hydroxyl groups to form half-esters. Maintain this temperature for about 1-2 hours.
-
Second Stage (Polyesterification): Gradually increase the temperature to 190-210°C to start the polyesterification reaction, where water is eliminated.[2] The water is collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically measuring the acid number of the reaction mixture. The reaction is considered complete when the acid number drops to a target value (e.g., below 30 mg KOH/g).[1]
-
Cooling and Dilution: Once the target acid number is reached, cool the reactor to below 100°C. Add a small amount of hydroquinone to prevent premature gelation.
-
Final Product: The resulting viscous polyester prepolymer is the final product of this stage. It is typically dissolved in a reactive diluent like styrene for subsequent curing applications.
Protocol 2: Ring-Opening Copolymerization of Phthalic Anhydride and an Epoxide
This protocol outlines a general procedure for the synthesis of a polyester via ROCOP using a chromium-based catalyst.
Materials:
-
Phthalic Anhydride (PA), purified by sublimation
-
Cyclohexene Oxide (CHO), distilled from CaH₂
-
(Salen)Cr(III)Cl complex (catalyst)
-
Bis(triphenylphosphine)iminium chloride (PPNCl) (cocatalyst)
-
Toluene, anhydrous
Procedure:
-
Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[7]
-
Reactant Preparation: In a glovebox, add the (Salen)Cr(III)Cl catalyst and PPNCl cocatalyst to a flame-dried reaction vessel.
-
Monomer Addition: Add purified phthalic anhydride and anhydrous toluene to the vessel. Stir the mixture until the solids are dissolved.
-
Initiation: Add cyclohexene oxide via syringe to initiate the polymerization. The molar ratio of [PA]:[CHO]:[Cr]:[PPNCl] could be, for example, 250:250:1:1.[16]
-
Reaction Conditions: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110°C) and stir for a specified time (e.g., 2-24 hours).[9][16]
-
Termination and Purification: After the reaction period, cool the vessel to room temperature. Dissolve the viscous mixture in a suitable solvent like tetrahydrofuran (THF) and precipitate the polymer by adding it to a non-solvent such as cold methanol.[17]
-
Drying: Collect the precipitated polymer by filtration or decantation and dry it under vacuum to a constant weight. The final polyester can then be characterized by techniques like GPC (for molecular weight) and DSC (for thermal properties).
Visualizing Reactivity and Workflows
Caption: Logical flow of polymerization options for each anhydride.
Caption: Workflow for polyester synthesis via polycondensation.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. chalcogen.ro [chalcogen.ro]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Ring-opening copolymerization of cyclic epoxide and anhydride using a five-coordinate chromium complex with a sterically demanding amino triphenolate ligand - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic study of butyl vinyl ether and this compound copolymerization - American Chemical Society [acs.digitellinc.com]
- 13. US3513136A - Polymerization of this compound - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
A Comparative Guide to the Kinetic Study of Maleic Anhydride Copolymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic studies of maleic anhydride (MA) copolymerization with various monomers. Understanding the kinetics of these reactions is crucial for designing and synthesizing copolymers with specific properties for a wide range of applications, including drug delivery systems, biomaterials, and other advanced materials. This document summarizes key kinetic parameters, details experimental protocols, and visualizes the underlying scientific workflows.
Comparative Kinetic Data
The copolymerization of this compound with different monomers exhibits a wide range of kinetic behaviors, largely influenced by the nature of the comonomer. The tendency of this compound to form alternating copolymers with electron-donating monomers is a key characteristic.[1] The reactivity ratios, r₁ (for the comonomer) and r₂ (for this compound), are critical parameters for predicting copolymer composition. Generally, a very low r₂ value indicates that this compound does not readily homopolymerize.[2]
Reactivity Ratios of this compound with Various Monomers
The following table summarizes the reactivity ratios for the copolymerization of this compound (M₂) with several common monomers (M₁). These values are indicative of the copolymerization behavior, with r₁r₂ approaching 0 for ideal alternating copolymerization.
| Comonomer (M₁) | r₁ | r₂ | r₁r₂ | Copolymerization Tendency | Reference(s) |
| Styrene | ~0.04 | ~0 | ~0 | Strongly Alternating | [1][3] |
| Vinyl Acetate | ~0.055 | ~0.003 | ~0.000165 | Alternating | [4] |
| Methyl Methacrylate | ~3.5 | ~0.03 | ~0.105 | Random | [5] |
| Acrylonitrile | 0.07 | 0.08 | 0.0056 | Alternating | |
| Butyl Vinyl Ether | - | - | - | Alternating | [6] |
| Ethyl Vinyl Ether | 0.018 | 0.035 | 0.00063 | Strongly Alternating | [7] |
| Glycidyl Methacrylate | >1 | <1 | <1 | Tendency toward alternation | [8] |
Note: Reactivity ratios can be influenced by factors such as solvent and temperature. The values presented are illustrative and may vary based on specific experimental conditions.
Experimental Protocols
Accurate determination of kinetic parameters in copolymerization studies relies on precise and well-controlled experimental procedures. Below are detailed methodologies for key experiments.
Free-Radical Copolymerization Procedure
A typical free-radical copolymerization of this compound and a comonomer is conducted as follows:
-
Monomer and Initiator Preparation: this compound and the comonomer are purified to remove inhibitors. A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is weighed accurately.
-
Reaction Setup: The desired molar ratios of this compound, comonomer, and initiator are dissolved in a suitable solvent (e.g., cyclohexanone, THF) in a reaction vessel.[8][9]
-
Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit free-radical polymerization. This is typically achieved by several freeze-pump-thaw cycles.
-
Polymerization: The reaction vessel is immersed in a constant temperature bath to initiate polymerization. The reaction is allowed to proceed for a predetermined time, ensuring low conversion (<10%) for accurate reactivity ratio determination.[1]
-
Termination and Precipitation: The polymerization is quenched, often by rapid cooling and exposure to air. The resulting copolymer is then precipitated in a non-solvent, filtered, and dried to a constant weight.
Determination of Polymerization Rate by Dilatometry
Dilatometry is a classic and effective method for measuring the rate of polymerization by tracking the volume contraction of the reaction mixture.[10][11]
-
Dilatometer Calibration: The precise volume of the dilatometer, including the capillary, is determined by filling it with a liquid of known density, such as mercury or water, and weighing it.[11][12]
-
Filling the Dilatometer: The degassed reaction mixture is carefully introduced into the dilatometer, ensuring no air bubbles are trapped. The initial height of the meniscus in the capillary is recorded.
-
Measurement: The dilatometer is placed in a constant temperature bath, and the change in the meniscus height is recorded over time.[10] The initial period allows for thermal equilibration.
-
Calculation of Polymerization Rate: The rate of polymerization (Rp) is calculated from the rate of volume change, using the known densities of the monomer and polymer.
Determination of Copolymer Composition by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful and accurate technique for determining the molar composition of the resulting copolymer.[13][14]
-
Sample Preparation: A small amount of the purified and dried copolymer is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
NMR Analysis: The ¹H NMR spectrum of the copolymer solution is recorded.
-
Integration and Calculation: The composition of the copolymer is determined by integrating the characteristic proton signals of each monomer unit in the spectrum.[15] The molar ratio is calculated by normalizing the integral values based on the number of protons contributing to each signal. For example, in a styrene-maleic anhydride copolymer, the aromatic protons of styrene and the methine protons of this compound can be used for quantification.
Determination of Molecular Weight by Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.[16][17]
-
System Calibration: The GPC system is calibrated using a series of well-characterized polymer standards with narrow molecular weight distributions (e.g., polystyrene standards).[18] This creates a calibration curve of elution volume versus molecular weight.
-
Sample Preparation: The copolymer sample is dissolved in the GPC eluent (e.g., THF) at a known concentration.
-
Analysis: The sample solution is injected into the GPC system. As the polymer chains pass through the column, they are separated based on their hydrodynamic volume.
-
Data Processing: The detector response is recorded as a function of elution volume. The molecular weight distribution of the copolymer is then determined by comparing its elution profile to the calibration curve.[5]
Visualized Workflows and Relationships
Graphviz diagrams are provided to illustrate key experimental workflows and conceptual relationships in the kinetic study of copolymerization.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. research.tue.nl [research.tue.nl]
- 4. tandfonline.com [tandfonline.com]
- 5. infinitalab.com [infinitalab.com]
- 6. Kinetic study of butyl vinyl ether and this compound copolymerization - American Chemical Society [acs.digitellinc.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pslc.ws [pslc.ws]
- 11. Dilatometry2013eng [pol.vscht.cz]
- 12. researchgate.net [researchgate.net]
- 13. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. GPC for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 17. aimplas.net [aimplas.net]
- 18. resolvemass.ca [resolvemass.ca]
Spectroscopic analysis for the confirmation of maleic anhydride reaction products
For Researchers, Scientists, and Drug Development Professionals
The confirmation of product formation in reactions involving maleic anhydride is critical for ensuring reaction success and purity. Spectroscopic techniques offer powerful, non-destructive methods for elucidating the structural changes that occur during these chemical transformations. This guide provides a comparative overview of the most common spectroscopic methods—Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the confirmation of this compound reaction products. We present key experimental data, detailed protocols, and visual workflows to aid in the selection and application of these techniques.
Spectroscopic Data at a Glance: this compound and a Model Reaction Product
To illustrate the utility of these techniques, we will consider the Diels-Alder reaction between this compound and furan, a classic example of a [4+2] cycloaddition. The primary product is the exo isomer of 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.
| Spectroscopic Technique | This compound (Reactant) | exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (Product) | Key Observations for Product Confirmation |
| FTIR (cm⁻¹) | ~1857 & 1790 (C=O, anhydride)[1], ~1592 (C=C, conjugated)[1] | ~1860 & 1785 (C=O, anhydride), ~1083 (C-O-C, ether)[2], Absence of ~1592 peak | Disappearance of the conjugated C=C stretch and appearance of the ether C-O-C stretch.[1][2] |
| ¹H NMR (ppm, CDCl₃) | ~7.1 (s, 2H, HC=CH) | ~6.5 (s, 2H, HC=CH), ~5.4 (s, 2H, CH-O), ~3.2 (s, 2H, CH-C=O) | Appearance of new signals for the bridgehead and anhydride-adjacent protons of the bicyclic product. |
| ¹³C NMR (ppm, CDCl₃) | ~165.0 (C=O), ~135.3 (C=C)[3] | ~170.0 (C=O), ~137.0 (C=C), ~82.0 (CH-O), ~48.0 (CH-C=O) | Appearance of new signals corresponding to the saturated carbons of the bicyclic adduct. |
| Mass Spec. (m/z) | 98.06 (M⁺)[4] | 166.13 (M⁺) | A molecular ion peak corresponding to the sum of the molecular weights of the reactants (98.06 + 68.07 = 166.13). |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflow for spectroscopic analysis and the logical process for confirming the formation of a this compound reaction product.
Caption: Experimental workflow for spectroscopic analysis of this compound reactions.
Caption: Logical flow for the confirmation of a this compound reaction product.
Detailed Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the reactant and product, and to monitor the disappearance of reactant-specific peaks and the appearance of product-specific peaks.
Methodology:
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the dried sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Liquid/Solution Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or directly onto the ATR crystal. If the sample is in solution, a background spectrum of the solvent should be collected first.
-
-
Data Acquisition:
-
Place the prepared sample in the FTIR spectrometer.
-
Collect a background spectrum of the empty sample holder or the pure solvent.
-
Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Process the spectrum to correct for background and baseline drift.
-
Identify the characteristic absorption bands for this compound (e.g., C=O stretches around 1857 and 1790 cm⁻¹, and the conjugated C=C stretch around 1592 cm⁻¹).[1]
-
In the product spectrum, look for the disappearance of the this compound C=C stretch and the appearance of new peaks corresponding to the product (e.g., an ether C-O-C stretch in the Diels-Alder adduct with furan around 1083 cm⁻¹).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure of the product by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Shim the magnetic field to optimize its homogeneity.
-
Acquire the ¹H NMR spectrum. A standard acquisition may involve a 90° pulse and a relaxation delay of 1-5 seconds.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
-
For ¹H NMR, analyze the chemical shifts, integration (relative number of protons), and coupling patterns to assign the signals to specific protons in the molecule.[5]
-
For ¹³C NMR, analyze the chemical shifts to identify the different types of carbon atoms (e.g., carbonyl, olefinic, aliphatic).[3]
-
Compare the spectra of the starting material and the product to identify the disappearance of reactant signals and the appearance of new signals consistent with the expected product structure. For instance, in a Diels-Alder reaction, the vinylic proton signal of this compound will be replaced by signals for the protons in the newly formed cyclic system.[6]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the product and to gain structural information from its fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be low, typically in the µg/mL to ng/mL range.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). ESI is suitable for a wide range of compounds, while GC-MS is ideal for volatile and thermally stable molecules.
-
Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺, etc.) to confirm the molecular weight of the product.[7]
-
Analyze the fragmentation pattern to deduce structural features of the molecule. This can be particularly useful for distinguishing between isomers.[8][9]
-
Compare the obtained mass spectrum with the expected molecular weight and fragmentation of the target product.
-
Comparison of Techniques
| Feature | FTIR Spectroscopy | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Functional groups | Detailed molecular structure and connectivity | Molecular weight and fragmentation pattern |
| Sensitivity | Moderate | Low to moderate | High |
| Sample Requirement | mg range | mg range | µg to ng range |
| Analysis Time | Fast (minutes) | Moderate to long (minutes to hours) | Fast (minutes) |
| Cost | Low | High | High |
| Key Advantage | Quick and easy for monitoring functional group changes. | Provides unambiguous structural determination. | High sensitivity and accurate mass measurement. |
| Limitations | Provides limited structural information. | Requires pure samples and can be time-consuming. | May not be suitable for non-volatile or thermally labile compounds (depending on the technique). |
Conclusion
The choice of spectroscopic technique for confirming this compound reaction products depends on the specific information required, the nature of the sample, and the available resources. FTIR is an excellent initial screening tool for monitoring the progress of a reaction by observing changes in key functional groups. NMR provides the most detailed structural information and is often considered the gold standard for unambiguous structure elucidation. Mass spectrometry is invaluable for confirming the molecular weight of the product with high accuracy and sensitivity. For comprehensive and robust characterization, a combination of these spectroscopic methods is often employed.
References
- 1. What is the infrared spectroscopy analysis of this compound? - News - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 2. docsity.com [docsity.com]
- 3. The C NMR spectrum of this compound is shown below - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 4. This compound [webbook.nist.gov]
- 5. echemi.com [echemi.com]
- 6. scribd.com [scribd.com]
- 7. Frontiers | Novel this compound derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics [frontiersin.org]
- 8. Mechanistic study of this compound grafting onto fatty double bonds using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Thermal Analysis of Maleic Anhydride-Modified Polymers
For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is paramount for predicting their behavior in various applications. Maleic anhydride modification is a common strategy to enhance polymer properties, and this guide provides a comparative thermal analysis of several key polymers before and after this modification using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
The introduction of this compound grafts onto a polymer backbone can significantly alter its thermal stability, glass transition temperature, and melting and crystallization behavior. These changes are critical for determining processing parameters and the end-use performance of the modified polymer. This guide summarizes key quantitative data, details the experimental protocols used for thermal analysis, and provides a visual workflow for these analytical techniques.
Comparative Thermal Properties
The following table summarizes the key thermal properties of various polymers before and after modification with this compound, as determined by TGA and DSC. These values are indicative and can vary based on the degree of grafting and specific experimental conditions.
| Polymer | Modification | Td (°C) (5% weight loss) | Tm (°C) | Tc (°C) | Tg (°C) | Reference |
| Polypropylene (PP) | Unmodified (iPP) | ~210-220 | 164 | 118 | - | [1] |
| This compound Grafted (MAH-g-iPP) | ~210-220 | 163 | 112 | - | [1] | |
| Polylactic Acid (PLA) | Unmodified | 350 | - | - | 61 | [2][3] |
| This compound Grafted (PLA-g-MA) | 323 | 169.4 | 118.3 | 61 | [2][3] | |
| Polyethylene (PE) | High-Density Polyethylene (HDPE) | - | - | - | - | [4] |
| This compound Grafted (PE-g-MA) | Enhanced thermal stability noted | Increased crystallinity observed | - | - | [4][5] | |
| Corn Starch | Unmodified | - | - | - | - | [6] |
| This compound Esterified | Increased thermogravimetric rate | Decreased gelatinization temperature | - | - | [6] |
Note: "-" indicates data not specified in the cited sources. The thermal stability of this compound grafted polyethylene can be complex, with some studies showing enhanced stability due to crosslinking reactions.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible thermal analysis. Below are typical protocols for TGA and DSC analysis of polymers.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7]
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Instrumentation: A thermogravimetric analyzer.[8]
Methodology:
-
Sample Preparation: Weigh approximately 5-10 mg of the polymer sample into a TGA pan.[9] For materials expected to lose significant weight, a smaller sample size of around 5 mg is sufficient.[10]
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 cm³/min) to prevent oxidative degradation. For studying oxidative stability, air can be used.[7]
-
Heating Program: Heat the sample from ambient temperature (e.g., 40°C) to a final temperature (e.g., 800°C) at a controlled heating rate, commonly 10°C/min or 20°C/min.[11][12]
-
Data Analysis: Record the sample weight as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.[2] The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[7]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is used to determine thermal transitions such as glass transition (Tg), melting (Tm), and crystallization (Tc).[13]
Objective: To determine the glass transition temperature, melting temperature, and crystallization temperature of the polymer.
Instrumentation: A differential scanning calorimeter.[13]
Methodology:
-
Sample Preparation: Weigh 5-10 mg of the polymer sample into a DSC pan and seal it.[13] An empty, sealed pan of the same type is used as a reference.[9]
-
Instrument Calibration: Calibrate the instrument using standard materials with known melting points, such as indium.[13]
-
Heating and Cooling Program:
-
Heat the sample to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to observe crystallization (Tc).[1]
-
Heat the sample again at a controlled rate (e.g., 10°C/min) to observe the glass transition (Tg) and melting (Tm).[14]
-
-
Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge.[13]
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events like melting appear as peaks, while exothermic events like crystallization appear as valleys (or vice-versa depending on instrument convention).[14][15] The glass transition appears as a step change in the baseline.[13]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of comparing the thermal properties of unmodified and this compound-modified polymers using TGA and DSC.
Caption: TGA workflow for comparing thermal stability.
Caption: DSC workflow for comparing thermal transitions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Polylactic Acid Coupling Agent Prepared from Solvent Reaction: Synthesis, Characterization and Composite Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 9. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. epfl.ch [epfl.ch]
- 11. 2.6. Thermogravimetric Analysis (TGA) [bio-protocol.org]
- 12. m.youtube.com [m.youtube.com]
- 13. infinitalab.com [infinitalab.com]
- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 15. Video: Differential Scanning Calorimetry of Polymers [jove.com]
The Impact of Maleic Anhydride Crosslinking on the Mechanical Performance of Polymeric Materials: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mechanical properties of polymeric materials is paramount for designing robust and reliable products. Maleic anhydride, a versatile crosslinking and grafting agent, has been extensively studied for its ability to enhance the mechanical performance of a wide range of polymers. This guide provides an objective comparison of the mechanical properties of various materials before and after modification with this compound, supported by experimental data and detailed protocols.
This compound (MAH) is frequently employed to improve the interfacial adhesion in polymer blends and composites, leading to significant improvements in their mechanical characteristics. The anhydride functionality of MAH can react with hydroxyl, amino, and other functional groups present in polymers, forming covalent bonds that create a more robust and integrated material. This guide synthesizes data from multiple studies to offer a clear perspective on the efficacy of this compound as a material modifier.
Comparative Mechanical Properties
The introduction of this compound into polymer matrices consistently demonstrates a notable enhancement in key mechanical properties, including tensile strength, Young's modulus, and, in some cases, elongation at break. The extent of this improvement is dependent on the base polymer, the concentration of this compound, and the processing conditions.
Poly(lactic acid) (PLA) Blends
This compound is often used as a compatibilizer in PLA blends to improve the adhesion between PLA and other polymers, thereby enhancing the overall mechanical strength.
| Material Composition | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |
| PLA/Natural Rubber (NR) | --- | --- | --- | [1] |
| PLA/NR-g-MAH | Higher than PLA/NR | Higher than PLA/NR | Higher than PLA/NR | [1] |
| PLA/PEG6000/GPLA (80/20/5) | 30.91 | 219.7 | 526.9 | [2] |
Data presented for PLA/NR blends indicates a qualitative improvement with the addition of NR-g-MAH, as specific values were not provided in the source.
Polyolefin Blends
In polyolefin blends, such as those involving polypropylene (PP) and polyethylene (PE), this compound grafting is a common strategy to improve compatibility and, consequently, mechanical performance.
| Material Composition | Tensile Strength (MPa) | Elastic Modulus (MPa) | Elongation at Break (%) | Reference |
| Un-grafted PP/HDPE Blend | 20.5 | 184.0 | --- | [3] |
| MAH-grafted PP/HDPE Blend | 27.5 | 198.0 | Significantly Better | [3] |
| RGF-PP (without compatibilizer) | ~55 | --- | --- | [4] |
| RGF-PP (with PP-g-MAH) | 71 - 73 | --- | --- | [4] |
RGF-PP denotes recycled glass fiber reinforced polypropylene.
Hydrogels
This compound-based copolymers are utilized to create tough hydrogels with excellent mechanical properties, a significant improvement over conventional hydrogels which are often mechanically weak.[5][6]
| Hydrogel Composition | Young's Modulus | Reference |
| Ethylene-co-maleic anhydride-PEG | Remarkable Mechanical Properties | [5] |
| Isobutylene-co-maleic anhydride-PEG | Remarkable Mechanical Properties | [5] |
| Methyl vinyl ether-co-maleic anhydride-PEG | Remarkable Mechanical Properties | [5] |
Specific quantitative values for the hydrogels were described as "excellent" and "remarkable" in the source, highlighting a significant improvement over standard hydrogels.
Experimental Protocols
The following section details the methodologies employed in the mechanical testing of materials crosslinked or grafted with this compound. Adherence to standardized testing procedures is crucial for obtaining reliable and comparable data.
Tensile Testing
Tensile tests are fundamental for determining a material's strength and ductility.
| Parameter | Description |
| Standard | ASTM D638, ASTM D882, ASTM D412[1][4] |
| Apparatus | Universal Testing Machine (e.g., Instron)[1] |
| Sample Preparation | Samples are typically injection-molded or compression-molded into dumbbell shapes. |
| Test Procedure | The sample is subjected to a constant rate of extension until failure.[7] The load and displacement are recorded throughout the test. |
| Calculated Properties | Tensile Strength, Young's Modulus, Elongation at Break. |
Impact Testing
Impact tests are used to assess a material's toughness and its ability to withstand sudden loads.
| Parameter | Description |
| Standard | ASTM D256a[4] |
| Apparatus | Izod or Charpy Impact Tester |
| Sample Preparation | Notched or unnotched rectangular bars are prepared according to the standard. |
| Test Procedure | A pendulum strikes the sample, and the energy absorbed to fracture the specimen is measured. |
| Calculated Property | Impact Strength (e.g., J/m). |
Dynamic Mechanical Analysis (DMA)
DMA is used to study the viscoelastic properties of materials as a function of temperature and frequency.
| Parameter | Description |
| Apparatus | Dynamic Mechanical Analyzer (e.g., TA Instruments Q800)[2] |
| Test Mode | Tensile, bending, or compression mode.[8] |
| Test Procedure | A sinusoidal stress or strain is applied to the sample, and the resulting strain or stress is measured. The test is typically performed over a range of temperatures at a constant frequency.[2] |
| Calculated Properties | Storage Modulus (G'), Loss Modulus (G''), and Tan Delta (δ). These parameters provide insights into the material's stiffness, damping characteristics, and glass transition temperature. |
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the mechanical testing of polymeric materials.
Figure 1. A generalized workflow for the preparation and mechanical characterization of this compound-modified polymers.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Effect of this compound grafted poly(lactic acid) on rheological behaviors and mechanical performance of poly(lactic acid)/poly(ethylene glycol) (P ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03513H [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Residual this compound in PP-g-MAH on the Thermo-Oxidative Aging Properties of RGF-PP [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. Tough Hydrogels Based on this compound, Bulk Properties Study and Microfiber Formation by Electrospinning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 8. tainstruments.com [tainstruments.com]
Maleic Anhydride vs. Succinic Anhydride: A Comparative Guide for Electrophilic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, cyclic anhydrides are pivotal electrophilic building blocks. Among them, maleic anhydride and succinic anhydride are two of the most fundamental and widely utilized reagents. Their structural similarities, differing only by the presence of a carbon-carbon double bond in this compound, lead to significant differences in their reactivity and applications. This guide provides an objective comparison of their performance as electrophiles in key organic reactions, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | Succinic Anhydride |
| Structure | Contains a C=C double bond conjugated to the carbonyl groups. | Saturated five-membered ring. |
| Electrophilicity | Increased due to the electron-withdrawing effect of the double bond. | Standard electrophilicity for a cyclic anhydride. |
| Reactivity | Generally more reactive in nucleophilic attacks and uniquely participates in cycloaddition reactions. | Undergoes typical nucleophilic acyl substitution reactions. |
| Key Reactions | Diels-Alder, Michael addition, Friedel-Crafts acylation, esterification, amidation. | Friedel-Crafts acylation, esterification, amidation. |
Friedel-Crafts Acylation: A Comparative Analysis
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. Both maleic and succinic anhydride serve as effective acylating agents, leading to the formation of β-aroylacrylic acids and β-aroylpropionic acids, respectively. These products are valuable intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds.
Data Presentation: Reaction Yields
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Benzene | Succinic Anhydride | AlCl₃ | Benzene | 30 min | Reflux | 77-82 | [1] |
| Toluene | Succinic Anhydride | AlCl₃ | None (Solvent-free) | 5 min | Room Temp. | 95 | [1] |
| Ethylbenzene | Succinic Anhydride | AlCl₃ | None (Solvent-free) | 6 min | Room Temp. | 92 | [1] |
| Biphenyl | Succinic Anhydride | AlCl₃ | Mechanochemical | - | - | 69 | [2] |
| Substituted Aromatics | This compound | AlCl₃ | Chlorinated Solvents | - | - | 70-90 | [3] |
Note: The yields for this compound are reported as a general range for substituted aromatics, as specific comparable data for benzene under the same conditions was not available.
The data suggests that both anhydrides are effective in Friedel-Crafts acylation, providing good to excellent yields. Succinic anhydride has been well-studied in solvent-free conditions, affording high yields in short reaction times.[1] this compound also provides high yields, with the resulting unsaturated keto acid offering further synthetic handles.[3]
Experimental Protocols
Friedel-Crafts Acylation of Benzene with Succinic Anhydride
-
Materials: Succinic anhydride (0.68 mole), dry thiophene-free benzene (4.5 moles), powdered anhydrous aluminum chloride (1.5 moles).
-
Procedure:
-
In a 2-L three-necked flask, combine succinic anhydride and benzene.
-
With stirring, add powdered anhydrous aluminum chloride all at once. An exothermic reaction with the evolution of hydrogen chloride will occur.
-
Heat the mixture in an oil bath and maintain at reflux for 30 minutes with continuous stirring.
-
After the reflux period, cool the flask in a cold water bath.
-
Slowly add 300 mL of water through a dropping funnel.
-
Remove the excess benzene via steam distillation.
-
Pour the hot solution into a 2-L beaker and allow it to cool.
-
Decant the liquid from the precipitated solid and acidify the liquid with concentrated hydrochloric acid.
-
Filter the precipitate of β-benzoylpropionic acid and wash it with hot water.
-
Dry the product. The expected yield is 77-82%.[1]
-
Nucleophilic Ring-Opening Reactions: Aminolysis and Esterification
The reactivity of the anhydride ring towards nucleophiles is a key aspect of their chemistry. The presence of the electron-withdrawing double bond in this compound is expected to enhance its electrophilicity compared to succinic anhydride.
Aminolysis: Reaction with Anilines
The reaction of cyclic anhydrides with amines to form amic acids is a fundamental transformation. Kinetic studies provide insight into the relative reactivity of maleic and succinic anhydride.
| Anhydride | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| Succinic Anhydride | Aniline | Dioxane | - | - | |
| Succinic Anhydride | Aniline | (extrapolated to pure water) | - | 4.8 L mol⁻¹ s⁻¹ | |
| Succinic Anhydride | Aniline | - | 67 | 13 L mol⁻¹ min⁻¹ | [4][5] |
| This compound | Substituted Anilines | Solid State | Various | Reaction proceeds via formation of maleamic acids |
While a direct kinetic comparison with aniline under identical conditions is not available in the literature reviewed, the available data for succinic anhydride shows a measurable reaction rate.[4][5] For this compound, studies with substituted anilines in the solid state confirm the formation of the corresponding maleamic acids, indicating its reactivity. The electron-withdrawing nature of the double bond in this compound suggests that it would react faster with amines than succinic anhydride.
-
Materials: Succinic anhydride, aniline, dioxane-water mixtures.
-
Procedure for Kinetic Measurement:
-
Prepare solutions of succinic anhydride and aniline in the desired dioxane-water solvent mixture.
-
Maintain the solutions at a constant temperature.
-
Mix the solutions to initiate the reaction.
-
Monitor the progress of the reaction by withdrawing aliquots at specific time intervals and determining the concentration of the remaining aniline or the formed amic acid using a suitable analytical technique (e.g., titration, spectroscopy).
-
Calculate the rate constant from the change in concentration over time.
-
Esterification: Reaction with Alcohols
Esterification is another important ring-opening reaction of anhydrides. Kinetic data can again be used to compare the electrophilicity of maleic and succinic anhydride.
| Anhydride | Alcohol | Catalyst | Temperature (K) | Reaction Order | Reference |
| This compound | Butan-1-ol | Phosphotungstic acid | 383–413 | Second order overall | |
| This compound | Hexan-1-ol | Sulfuric acid | - | First order with respect to monoester | [6] |
| Succinic Anhydride | p-Cresol | Al³⁺-montmorillonite | - | Second order | [7] |
The kinetic studies on the esterification of both anhydrides, although with different alcohols and catalysts, indicate that the reactions generally follow second-order kinetics.[7] The electron-withdrawing double bond in this compound is expected to make it more susceptible to nucleophilic attack by alcohols compared to succinic anhydride, likely resulting in faster reaction rates under comparable conditions.
-
Materials: this compound, butan-1-ol, phosphotungstic acid (catalyst).
-
Procedure for Kinetic Study:
-
Charge a semibatch reactor with butan-1-ol and heat to the desired temperature (383–413 K).
-
Add this compound to the reactor.
-
Add the phosphotungstic acid catalyst to initiate the second, slower stage of the reaction (esterification of the monoester).
-
Continuously remove the water formed during the reaction.
-
Monitor the reaction progress by analyzing samples for the concentration of the remaining monoester or the formed diester.
-
Determine the kinetic parameters from the experimental data.
-
Diels-Alder Reaction: A Unique Feature of this compound
A significant difference in the reactivity of this compound compared to succinic anhydride is its ability to act as a potent dienophile in Diels-Alder reactions. The electron-withdrawing carbonyl groups and the double bond make it highly reactive towards conjugated dienes, leading to the formation of cyclic adducts. Succinic anhydride, lacking a double bond, cannot participate in this type of reaction.
Signaling Pathways and Reaction Mechanisms
Conclusion
Both this compound and succinic anhydride are versatile electrophiles in organic synthesis. The choice between them depends on the desired product and the specific reaction.
-
Succinic anhydride is a reliable choice for standard Friedel-Crafts acylations and nucleophilic ring-opening reactions where a saturated backbone is desired.
-
This compound offers enhanced reactivity due to its conjugated double bond, making it more electrophilic. This double bond also allows for unique transformations such as Diels-Alder reactions and provides a handle for further functionalization in the product.
For researchers and drug development professionals, understanding these nuances in reactivity is crucial for designing efficient synthetic routes to complex molecules. The provided data and protocols serve as a valuable resource for making informed decisions in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. "Kinetic study of styrene/maleic anhydride copolymers using succine anh" by Barbara M. Jauch [repository.rit.edu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Effect of this compound Content and Ethanol Dilution on the Polymerization of Furfuryl Alcohol in Wood Veneer Studied by Differential Scanning Calorimetry | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Validation of Maleic Anhydride Purity: Titration vs. Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of maleic anhydride purity is critical for ensuring the quality, safety, and efficacy of a wide range of products, from polymers to pharmaceutical intermediates. This guide provides a comprehensive comparison of two primary analytical techniques for this purpose: traditional titration and modern chromatographic methods. Detailed experimental protocols, performance data, and workflow visualizations are presented to assist researchers in selecting the most appropriate method for their specific needs.
Method Comparison at a Glance
The choice between titration and chromatography for male-purity analysis depends on several factors, including the required specificity, sensitivity, and the nature of potential impurities. While titration offers a cost-effective approach for determining total acidity, chromatographic techniques provide a more detailed impurity profile.
| Parameter | Titration (Potentiometric) | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Neutralization of acidic impurities | Separation based on volatility and column interaction | Separation based on polarity |
| Primary Use | Assay of total acidic content (primarily maleic acid) | Quantitation of volatile impurities and this compound | Quantitation of this compound and non-volatile impurities |
| Specificity | Low (measures total acidity) | High (separates and identifies individual components) | High (separates and identifies individual components) |
| Linearity (r²) | N/A (Direct Method) | > 0.99[1] | > 0.99 |
| Limit of Detection (LOD) | Dependent on titrant concentration and instrumentation | 0.06 µg/mL (as this compound)[1] | Analytical Detection Limit: 2.4 ng/injection (as derivative)[2] |
| Limit of Quantification (LOQ) | Typically for concentrations below 0.5% maleic acid[3][4] | 0.18 µg/mL (as this compound)[1] | 10 ppm (as maleic acid after hydrolysis)[5] |
| Precision | Repeatability (RSD): ~0.004% absolute; Reproducibility (RSD): ~0.015% absolute[3] | Interday RSD: 7.8-8.9%[1] | Pooled Coefficient of Variation: 0.0095[2] |
| Accuracy | Dependent on standardization | 94.3-97.4%[1] | Average Recovery: 96%[2] |
| Analysis Time | Relatively short (minutes per sample) | Longer (tens of minutes per sample) | Moderate (minutes per sample) |
| Cost-Effectiveness | High | Moderate | Moderate to High |
Experimental Workflows
The general workflows for validating this compound purity using titration and chromatography are distinct, reflecting the different principles of each technique.
Detailed Experimental Protocols
Potentiometric Titration for Maleic Acid Content (Based on ASTM D2930)
This method determines the free maleic acid in refined this compound. It is based on a direct titration with a tertiary amine in an anhydrous solvent, which does not react with the anhydride functionality.[3]
-
Apparatus:
-
pH meter or potentiometric titrator with glass and calomel electrodes.
-
Mechanical stirrer.
-
5 or 10 mL microburet.
-
-
Reagents:
-
Dry acetone.
-
0.05 N N-ethylpiperidine solution in acetone.
-
-
Procedure:
-
Accurately weigh a sample of this compound (typically 10 g if the acid content is below 0.5%) into a 250 mL beaker.[3]
-
Dissolve the sample in 100 mL of dry acetone.[3]
-
Immerse the electrodes in the solution and start the stirrer.
-
Titrate the solution with the 0.05 N N-ethylpiperidine solution, adding the titrant in small increments (e.g., 0.01 mL) near the endpoint.
-
Record the pH readings after each addition.
-
The endpoint is the point of maximum inflection on the titration curve (pH vs. volume of titrant).
-
-
Calculation: The percentage of maleic acid is calculated based on the volume and normality of the titrant and the weight of the sample.
Gas Chromatography (GC-MS) with Derivatization
This method allows for the selective and quantitative analysis of this compound, even in the presence of its hydrolysis product, maleic acid.[1]
-
Apparatus:
-
Gas chromatograph with a mass spectrometer (GC-MS).
-
Capillary column with a polar stationary phase (e.g., polyethylene glycol).[6]
-
-
Reagents:
-
Procedure:
-
Sample Preparation & Derivatization: Accurately weigh the this compound sample and dissolve it in a suitable solvent. A derivatization step, such as esterification with ethanol, is performed to selectively react with the anhydride.[1]
-
Injection: Inject a small volume of the prepared sample into the GC.
-
Chromatographic Conditions:
-
Injector Temperature: Optimized to ensure volatilization without degradation.
-
Oven Temperature Program: A temperature ramp is used to separate components based on their boiling points.
-
Carrier Gas: Typically helium or hydrogen.
-
-
Detection: The mass spectrometer identifies and quantifies the components based on their mass-to-charge ratio.
-
-
Quantification: Purity is determined by comparing the peak area of the this compound derivative to that of a certified reference standard.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique for separating and quantifying this compound and its impurities. The following protocol is a general approach; specific conditions may vary.
-
Apparatus:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (for mobile phase modification).
-
-
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase or a suitable solvent to a known concentration.
-
Chromatographic Conditions:
-
Injection: Inject a filtered aliquot of the sample solution into the HPLC system.
-
-
Quantification: The purity of this compound is determined by area normalization or by using an external standard calibration curve.
Conclusion
Both titration and chromatography are valuable techniques for the purity validation of this compound.
-
Titration is a rapid and cost-effective method suitable for routine quality control to determine the total acidic impurity content, which is primarily maleic acid.[3] Its main limitation is the lack of specificity.
-
Chromatographic methods (GC and HPLC) offer high specificity and sensitivity, enabling the separation, identification, and quantification of this compound and its individual impurities.[1][6] These techniques are indispensable for in-depth purity profiling, stability studies, and when a comprehensive understanding of the impurity landscape is required. The choice between GC and HPLC will depend on the volatility of the impurities of interest.
For comprehensive quality assessment in research and drug development, a combination of these methods is often employed. Titration can be used for rapid process control, while chromatography provides the detailed purity and impurity profiles necessary for regulatory submissions and ensuring product quality.
References
- 1. Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. kelid1.ir [kelid1.ir]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. fda.gov.tw [fda.gov.tw]
- 6. This compound gc method is a widely used technique for its analysis - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 7. fda.gov.tw [fda.gov.tw]
- 8. HPLC Method For Analysis Of this compound on Primesep S2 Column | SIELC Technologies [sielc.com]
A Comparative Guide to Catalysts for Maleic Anhydride Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various catalysts used in the synthesis of maleic anhydride, a crucial intermediate in the production of pharmaceuticals, polymers, and other fine chemicals. The performance of different catalyst systems is evaluated based on experimental data from recent literature, with a focus on Vanadium Phosphorus Oxide (VPO) catalysts, the current industrial standard, and emerging alternatives. Detailed experimental protocols and visual representations of the catalytic process are included to aid in research and development.
Comparative Performance of Catalysts
The efficiency of catalysts in the selective oxidation of n-butane to this compound is primarily assessed by three key metrics: n-butane conversion, selectivity towards this compound, and the overall yield of this compound. The following table summarizes the performance of several catalyst systems under different experimental conditions as reported in the literature. It is important to note that a direct comparison is challenging due to variations in reaction conditions across different studies.
| Catalyst System | Support/Promoter | Reaction Temperature (°C) | n-butane Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| Bulk VPO | None | 400 | 22 | 55 | 12.1 | [1] |
| Bulk VPO | None | 420 | 93.8 | - | 62.4 | [2] |
| Supported VPO | Aerosil Gel | Enriched n-butane mixture | Higher than bulk | Higher than bulk | Higher than bulk | [3] |
| Promoted VPO | Yttrium (Y) | 420 | 93.8 | - | 62.4 | [2] |
| Promoted VPO | Molybdenum (Mo) | - | Higher than unpromoted | - | - | [4] |
| Titanium Phosphate (TiPO) | None | Industrially relevant conditions | >50 | 20 | ~10 | [5] |
Note: Dashes (-) indicate that the specific data point was not provided in the referenced literature. The performance of supported and promoted catalysts is often reported relative to the standard bulk VPO catalyst.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of catalyst performance. Below are generalized protocols for catalyst synthesis, characterization, and performance testing, synthesized from various research articles.
Catalyst Synthesis: Vanadyl Hydrogen Phosphate (VHP) Precursor
The synthesis of the VPO catalyst precursor, vanadyl hydrogen phosphate hemihydrate (VOHPO₄·0.5H₂O), is a critical step that influences the final catalyst's properties.[1]
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Isobutanol (reducing agent and solvent)
-
Orthophosphoric acid (H₃PO₄)
Procedure:
-
A mixture of V₂O₅ and isobutanol is heated to reflux. The V₂O₅ dissolves, and the vanadium is reduced from V⁵⁺ to V⁴⁺.
-
After the solution becomes clear and blue, it is cooled to a specific temperature (e.g., 110°C).
-
Orthophosphoric acid is added dropwise to the solution while stirring.
-
The resulting precipitate, the VHP precursor, is recovered by filtration, washed with isobutanol and then acetone, and dried.
Catalyst Activation
The VHP precursor is thermally treated (calcined) to form the active vanadyl pyrophosphate ((VO)₂P₂O₇) phase.
Procedure:
-
The dried VHP precursor is placed in a quartz tube furnace.
-
The precursor is heated under a controlled atmosphere (e.g., a mixture of n-butane, air, and an inert gas) with a specific temperature program. For example, ramping to 400-440°C and holding for several hours.
-
This in-situ activation process is crucial for the formation of the desired crystalline phases and surface properties of the catalyst.
Catalyst Characterization
To understand the physical and chemical properties of the synthesized catalysts, a variety of characterization techniques are employed:
-
X-ray Diffraction (XRD): To identify the crystalline phases present in the catalyst.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the catalyst.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area of the catalyst.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and oxidation states of vanadium and phosphorus.
-
Temperature-Programmed Reduction/Oxidation (TPR/TPO): To study the redox properties of the catalyst.
Catalytic Performance Evaluation
The performance of the catalysts is typically evaluated in a fixed-bed continuous flow reactor.
Apparatus:
-
Fixed-bed reactor (e.g., stainless steel or quartz tube)
-
Mass flow controllers to regulate gas feed rates
-
Furnace with temperature controller
-
Gas chromatograph (GC) for online analysis of reactants and products
Procedure:
-
A known amount of the activated catalyst is loaded into the reactor.
-
The reactor is heated to the desired reaction temperature (e.g., 390-440°C) under a flow of inert gas.
-
A feed gas mixture of n-butane, air (or oxygen), and an inert gas (e.g., nitrogen) is introduced into the reactor at a specific gas hourly space velocity (GHSV). A typical feed composition is 1.5-2.0 vol% n-butane in air.[6]
-
The reactor effluent is analyzed online using a GC to determine the concentrations of n-butane, this compound, carbon monoxide, and carbon dioxide.
-
The n-butane conversion, this compound selectivity, and this compound yield are calculated based on the GC analysis results.
Visualizing the Process
Diagrams illustrating the experimental workflow and the proposed reaction pathway can aid in understanding the catalyst comparison process and the mechanism of this compound synthesis.
Caption: Experimental workflow for the comparative study of catalysts.
Caption: Simplified reaction pathway for n-butane oxidation to this compound.
References
- 1. New Insights into the Key Role of Thermal Treatment in V/P/O Catalysts for the Selective Oxidation of n-Butane to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and properties of VPO catalysts for oxidation of n-butane to this compound | Catalysis and petrochemistry [kataliz.org.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gccpo.org [gccpo.org]
A Comparative Guide to the Biocompatibility of Maleic Anhydride-Based Materials
The versatility of maleic anhydride-based materials has led to their increasing investigation for a range of biomedical applications, from drug delivery systems to tissue engineering scaffolds.[1][2][3][4] A critical determinant of their clinical translation is their biocompatibility—the ability to perform with an appropriate host response in a specific application. This guide provides a comparative assessment of the biocompatibility of these materials, supported by experimental data, to aid researchers, scientists, and drug development professionals in their material selection and development processes.
This compound copolymers are noted for their favorable properties, including biocompatibility, low toxicity, and the ease with which their hydrophilic/hydrophobic balance can be tailored by the choice of comonomer.[1][2] The reactive anhydride ring allows for straightforward conjugation with various bioactive molecules in mild conditions.[1]
In Vitro Biocompatibility: Cytotoxicity Assessment
In vitro cytotoxicity assays are fundamental first steps in evaluating the biocompatibility of a material. These tests assess the potential of a material to cause cell death or inhibit cell proliferation. Commonly used methods include the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies the release of lactate dehydrogenase from damaged cells.
| Material | Cell Line | Assay | Key Findings |
| This compound–styrene (MAST) | L929 mouse fibroblasts | - | Almost no toxicity observed.[5] |
| This compound–vinyl acetate (MAVA) | L929 mouse fibroblasts | XTT | Exhibited non-cytotoxic behavior.[6] |
| This compound–methyl methacrylate (MAMMA) | L929 mouse fibroblasts | - | Almost no toxicity observed.[5] |
| Poly(this compound-alt-acrylic acid) | L929 mouse fibroblasts | PI/AO staining | May cause apoptotic cell death without affecting cell proliferation.[7] |
| Poly(this compound-co-acrylic acid-co-vinyl acetate) | L929 mouse fibroblasts | PI/AO staining | May induce apoptotic cell death without impacting cell proliferation.[7] |
| Poly(this compound-alt-styrene) modified with amino acids | - | Cytocompatibility assays | No significant cytotoxic effects were observed.[8] |
| This compound-vinyl acetate, -methyl methacrylate, and -styrene copolymers | K562 human chronic myeloid leukemia | In vitro tests | Demonstrated 50% in vitro cytotoxicity, which varied with molecular weight.[9] |
In Vivo Biocompatibility: Inflammatory Response and Tissue Integration
In vivo studies are essential to understand the tissue response to an implanted material over time. These studies, often guided by standards like ISO 10993-6, typically involve implanting the material in animal models and evaluating the local tissue reaction.[10] The inflammatory response, characterized by the presence of immune cells like macrophages, and the extent of fibrous encapsulation are key indicators of biocompatibility.[11]
| Material | Animal Model | Implantation Site | Duration | Tissue Response |
| Methacrylated Hyaluronic Acid (MEHA) | BALB/c mice | Subcutaneous | Up to 28 days | No significant chronic inflammation was observed in long-term implantation.[12] |
| Maleated Hyaluronic Acid (MAHA) | BALB/c mice | Subcutaneous | Up to 28 days | No significant chronic inflammation was demonstrated in the long-term implantation.[12] |
Hemocompatibility: Interaction with Blood Components
For materials intended for blood-contacting applications, hemocompatibility is a critical aspect of biocompatibility. Hemolysis assays are performed to assess the material's tendency to damage red blood cells.
| Material | Assay | Key Finding |
| Poly(this compound-alt-styrene) modified with L-phenylalanine | Hemolytic activity test | A higher surface-active character correlated with higher hemolytic activity.[8] |
Comparative Analysis with Alternative Biomaterials
This compound-based materials are often considered alongside other biodegradable polymers. The choice of material depends on the specific application requirements, including the desired degradation rate and mechanical properties.
| Feature | This compound Copolymers | Poly(lactic acid) (PLA) | Poly(lactic-co-glycolic acid) (PLGA) |
| Biocompatibility | Generally good, with low toxicity reported for many copolymers.[2] | Good biocompatibility and non-toxic degradation products.[13] | Excellent biocompatibility and a long history of use in FDA-approved devices.[14] |
| Biodegradability | Degradation is influenced by the comonomer and the hydrophilicity of the polymer. | Biodegradable, with a degradation rate that can be tailored.[13] | Degradation rate is tunable by altering the ratio of lactic acid to glycolic acid.[14] |
| Inflammatory Response | Generally elicits a minimal to mild inflammatory response.[12] | Typically a mild inflammatory response. | A mild inflammatory response is generally observed. |
| Key Advantage | The reactive anhydride group allows for easy functionalization with drugs and other molecules.[1] | Good mechanical strength.[13] | Well-established degradation kinetics and a long history of clinical use.[14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility studies. Below are outlines for key experimental protocols.
MTT Assay for In Vitro Cytotoxicity
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Prepare extracts of the this compound-based material according to ISO 10993-12 standards.[15] Remove the culture medium from the wells and replace it with the material extracts at various concentrations. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.
-
Incubation: Incubate the cells with the material extracts for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the extracts and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Subcutaneous Implantation for In Vivo Biocompatibility
This protocol is a general guideline and should be adapted based on specific experimental goals and ethical guidelines. It is based on the principles outlined in ISO 10993-6.[10]
-
Material Preparation: Sterilize the this compound-based material to be implanted.
-
Animal Model: Use an appropriate animal model, such as Wistar rats.[10]
-
Surgical Procedure: Anesthetize the animal. Make a small incision in the dorsal skin and create a subcutaneous pocket.
-
Implantation: Place the sterile material into the subcutaneous pocket.
-
Suturing: Close the incision with sutures.
-
Post-operative Care: Monitor the animals for signs of infection or distress.
-
Explantation and Histology: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and retrieve the implant along with the surrounding tissue.[10]
-
Tissue Processing: Fix the tissue in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin - H&E).
-
Analysis: Microscopically evaluate the tissue sections for signs of inflammation, fibrous capsule formation, tissue integration, and any other signs of adverse reactions.
Visualizing Cellular Interactions and Experimental Design
Understanding the underlying biological pathways and having a clear experimental plan are essential for a thorough biocompatibility assessment.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. mdpi.com [mdpi.com]
- 3. Tough Hydrogels Based on this compound, Bulk Properties Study and Microfiber Formation by Electrospinning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of three this compound copolymers and common solvents used for polymer solvation | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Cytotoxic Effects of New this compound Binary and Ternary Copolymers on L929 Mouse Fibroblasts | AVESİS [avesis.hacettepe.edu.tr]
- 8. Conformational Changes of Poly(this compound- alt-styrene) Modified with Amino Acids in an Aqueous Medium and Their Effect on Cytocompatibility and Hemolytic Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological activity of this compound copolymers. I. Biocompatibility and antitumoural effects of this compound-vinyl acetate, this compound-methyl methacrylate and this compound-styrene copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological responses to biomaterials: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo biocompatibility and inflammation response of methacrylated and maleated hyaluronic acid for wound healing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Role of this compound-Grafted Poly(lactic acid) in Improving Shape Memory Properties of Thermoresponsive Poly(ethylene glycol) and Poly(lactic acid) Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier [mdpi.com]
- 15. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Maleic Anhydride: A Guide for Laboratory Professionals
The safe management and disposal of maleic anhydride are critical for ensuring personnel safety and environmental protection within research and drug development settings. Adherence to established protocols is essential due to the hazardous nature of this compound. This guide provides detailed procedural information for the proper handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards. It is classified as a corrosive substance that can cause severe skin burns and eye damage, may trigger allergic skin or respiratory reactions, and can cause organ damage through prolonged or repeated exposure.[1][2][3][4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, eye and face protection (goggles and face shield), and respiratory protection.[1][5][6]
-
Ventilation: Handle this compound in a well-ventilated area. For laboratory work, using a certified ducted fume hood is strongly recommended.[4][7]
-
Avoid Dust: Take measures to avoid the formation of dust when handling the solid form.[1][7][8] Do not dry sweep spills.[9]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[2][6] Wash hands thoroughly after handling the material.[1][7]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the work area.[7]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Secure: Evacuate all non-essential personnel from the spill area and secure all points of entry.[9]
-
Eliminate Ignition Sources: Remove any potential sources of ignition from the vicinity.[9]
-
Containment and Cleanup:
-
For small spills, gently moisten the spilled material or use a HEPA-filter vacuum to prevent dust from becoming airborne.[9]
-
Collect the spilled material using dry, clean-up procedures and place it into a suitable, sealed, and clearly labeled container for disposal.[8][9][10]
-
For large spills, it is important to clear the area and contact emergency responders for assistance.[10]
-
-
Decontamination: After the material has been collected, ventilate the affected area and thoroughly wash the spill site.[9]
-
Waste Water: Do not allow contaminated water from the cleanup to enter drains or sewers.[2][9] This water should be collected and disposed of as hazardous waste.[1][11]
Proper Disposal Procedures
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
-
Waste Identification: This material, when discarded, is classified as a hazardous waste.[1][6] The user is responsible for determining if the waste meets the criteria for hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA) at the time of disposal.[6]
-
Containerization: Place this compound waste and contaminated debris into approved, sealed, and properly labeled containers.[1][9] Note that empty containers may still contain hazardous residues and must be handled in the same manner as the substance itself.[1][6]
-
Regulatory Compliance: All disposal activities must comply with applicable local, state, and federal regulations.[1][6] It is advisable to contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific guidance.[9]
-
Engage a Licensed Waste Contractor: Arrange for the collection and disposal of the hazardous waste through a licensed and qualified hazardous waste management company.[6][12]
-
Avoid Sewers and Drains: Never dispose of this compound by pouring it down the drain or into a sewer system.[1][2] While it is an acidic compound, neutralization is typically part of the formal waste treatment process and should not be attempted as a means of disposal in a standard laboratory drain.[1][11]
Data Presentation: Hazard and Waste Classification
For quick reference, the table below summarizes the key hazard classifications and waste codes associated with this compound.
| Hazard Classification | Description | U.S. EPA Waste Code |
| Acute Toxicity (Oral) | Harmful if swallowed.[5] | U147 (Toxic Waste) |
| Skin Corrosion/Irritation | Causes severe skin burns.[3][5] | D002 (Corrosive) |
| Serious Eye Damage | Causes serious eye damage.[3][5] | D002 (Corrosive) |
| Respiratory/Skin Sensitization | May cause allergy or asthma symptoms if inhaled and may cause an allergic skin reaction.[3][5] | U147 |
| Specific Target Organ Toxicity (STOT) | Causes damage to organs (specifically the respiratory system) through prolonged or repeated exposure.[3][4] | U147 |
Experimental Protocols
The procedural steps outlined in the "Spill and Emergency Procedures" and "Proper Disposal Procedures" sections constitute the established protocols for safely managing and disposing of this compound in a laboratory setting. These are not experimental but operational methodologies derived from safety data sheets and regulatory guidelines.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. chemos.de [chemos.de]
- 3. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 4. valudor.com [valudor.com]
- 5. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
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